molecular formula C11H10N2O B1335021 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one CAS No. 69099-74-7

2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

Katalognummer: B1335021
CAS-Nummer: 69099-74-7
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: JUWKFPCTXSBEAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,8H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWKFPCTXSBEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)NN=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988822
Record name 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69099-74-7
Record name 5H-Indeno(1,2-c)pyridazin-3-one, 2,3,4,4a-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069099747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Chemical Structure and Pharmacological Properties of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazin-3(2H)-one derivatives are widely recognized in medicinal chemistry as a "magic moiety" due to their diverse pharmacological applications, ranging from anti-inflammatory and antihypertensive to neuroprotective effects[1]. As a Senior Application Scientist specializing in heterocyclic drug development, I have consistently observed that the transition from freely rotating monocyclic pyridazinones to conformationally restricted polycyclic systems yields superior target affinity. The compound 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one (CAS 69099-74-7) represents a critical tricyclic scaffold where an indene ring is fused to the pyridazinone core[2]. This whitepaper provides an in-depth analysis of its chemical structure, synthesis methodologies, and biological signaling pathways, emphasizing the causality behind experimental design and self-validating protocols.

Section 1: Structural Chemistry and Physicochemical Properties

The fusion of an indene system with a pyridazin-3-one ring creates a highly rigid, nearly planar tricyclic framework[2]. This conformational restriction is not merely a structural curiosity; it is a deliberate design choice to reduce the entropic penalty upon binding to target enzymes, such as monoamine oxidase B (MAO-B)[3]. By locking the pharmacophore into a specific geometry, off-target interactions are minimized, thereby increasing the therapeutic index.

The presence of the N-H and C=O groups allows the molecule to participate in critical hydrogen-bonding networks within enzyme active sites, while the hydrophobic indene core facilitates π-π stacking interactions[3]. Table 1 summarizes the core physicochemical properties of this scaffold.

Table 1: Physicochemical Properties of the Scaffold
PropertyValue / Description
IUPAC Name 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-one
CAS Number 69099-74-7
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Structural Features Tricyclic fused ring, Keto-enol tautomerism
Hydrogen Bond Donors 1 (N-H in the pyridazinone ring)
Hydrogen Bond Acceptors 2 (C=O and N=N)
Commercial Availability American Elements, GuideChem[4],[5]

Section 2: Synthesis Methodology & Causality

The construction of the indeno[1,2-c]pyridazin-3-one core relies on the cyclocondensation of a γ-ketoacid equivalent with hydrazine hydrate[6]. In our laboratory workflows, we prioritize this route because it provides high atom economy and reliable regioselectivity[7].

SynthesisWorkflow A Starting Material (Indanone Derivative) B Alkylation / Acylation (Introduce γ-keto group) A->B Base catalysis C Intermediate (γ-Ketoacid Equivalent) B->C Yield optimization D Hydrazinolysis (Hydrazine Hydrate, Reflux) C->D Nucleophilic attack E Cyclocondensation (Ring Closure) D->E -H2O F 2H,3H,4H,4aH,5H-indeno [1,2-c]pyridazin-3-one E->F Crystallization

Caption: Synthetic workflow for 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one.

Step-by-Step Synthesis Protocol (Self-Validating Workflow)

The following protocol describes the synthesis of the indeno-pyridazinone core. The causality behind each step is detailed to ensure reproducibility and scientific rigor.

  • Preparation of the Intermediate: Dissolve the starting indanone-derived γ-ketoacid equivalent (10 mmol) in 25 mL of absolute ethanol.

    • Causality: Absolute ethanol is selected as the solvent because its boiling point (78°C) is optimal for driving the subsequent dehydration step without inducing thermal decomposition of the intermediate.

  • Hydrazinolysis: Cool the reaction vessel to 0°C. Add hydrazine hydrate (12 mmol) dropwise over 15 minutes[7].

    • Causality: The nucleophilic attack of hydrazine on the carbonyl carbon is highly exothermic. Dropwise addition at 0°C prevents side reactions, such as the formation of unwanted azines, ensuring the reaction proceeds cleanly toward the hydrazone intermediate.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1)[6].

    • Causality: Refluxing provides the activation energy required for the intramolecular cyclization and subsequent loss of water (-H₂O), forming the stable 1,2-diazine ring[2].

  • Isolation and Self-Validation: Pour the mixture into ice-cold water to precipitate the product. Filter and recrystallize from ethanol.

    • Self-Validation Check: Run an FT-IR analysis immediately. The disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp N-H stretch (~3350 cm⁻¹) and a conjugated C=O stretch (~1685 cm⁻¹) validate the successful ring closure[7]. If the O-H stretch persists, the cyclization is incomplete, and the batch must be re-subjected to reflux.

Section 3: Pharmacological Profile and Signaling Pathways

Tricyclic pyridazinones exhibit a dual pharmacological profile, acting primarily on cardiovascular and central nervous system targets[8],[2].

1. Cardiovascular Activity (PDE III Inhibition): Derivatives of indeno[1,2-c]pyridazin-3-one are potent cardiotonic and antihypertensive agents[8]. Mechanistically, these tricyclic pyridazinones act as positive inotropic agents by inhibiting Phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic AMP (cAMP) in cardiomyocytes[2]. By inhibiting PDE III, these compounds elevate intracellular cAMP levels. This triggers a signaling cascade that increases calcium influx in the heart (producing a positive inotropic effect) while promoting vasodilation in vascular smooth muscle cells[2].

2. CNS Activity (MAO-B Inhibition): The planar nature of the indeno-pyridazinone scaffold allows it to intercalate efficiently into the narrow active site of MAO-B[3]. Inhibition of MAO-B prevents the oxidative deamination of dopamine, preserving neurotransmitter levels in the brain, which is a critical mechanism for neuroprotective therapies[3].

MOA Drug Indeno[1,2-c]pyridazin-3-one Derivatives Target1 PDE III Inhibition Drug->Target1 High Affinity Binding Target2 MAO-B Inhibition Drug->Target2 Planar Intercalation Path1 Elevated cAMP Levels Target1->Path1 Prevents degradation Path2 Reduced Dopamine Oxidation Target2->Path2 Enzyme blockade Out1 Positive Inotropic Effect (Cardiotonic) Path1->Out1 Calcium influx Out2 Neuroprotective Effect (CNS) Path2->Out2 Symptom relief

Caption: Dual pharmacological signaling pathways of indeno[1,2-c]pyridazin-3-ones.

Section 4: Biological Assay Methodology

To evaluate the efficacy of synthesized indeno[1,2-c]pyridazin-3-one derivatives, a robust, self-validating in vitro assay is essential[6].

Step-by-Step Protocol: In Vitro PDE III Inhibition Assay
  • Enzyme Preparation: Isolate PDE III from human platelet homogenates or utilize a recombinant human PDE IIIa standard. Dilute in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

    • Causality: Mg²⁺ is a critical cofactor for PDE activity; its precise concentration ensures baseline enzymatic function is standardized across all wells.

  • Compound Incubation: Plate the enzyme in a 96-well microtiter plate. Add the indeno-pyridazinone derivative at varying concentrations (1 nM to 100 µM). Include a vehicle control (DMSO < 1%) and a positive control (Milrinone, 10 µM).

    • Causality: The vehicle control ensures the solvent does not artificially inhibit the enzyme. The positive control (Milrinone) is mandatory; it establishes the maximum expected inhibition, providing a benchmark for the test compound's efficacy.

  • Substrate Addition: Add 1 µM of fluorescently labeled cAMP (e.g., BODIPY-cAMP) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Detection and Self-Validation: Terminate the reaction by adding a binding resin that specifically binds the 5'-AMP product (but not cAMP). Measure fluorescence polarization.

    • Self-Validation Check: Calculate the Z'-factor for the assay using the vehicle and positive control wells. A Z'-factor > 0.5 validates the assay's robustness. If the Z'-factor is < 0.5, the data is discarded due to unacceptable variance, and the enzyme batch must be re-calibrated.

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of the Indeno[1,2-c]pyridazin-3-one Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one core represents a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While comprehensive data on the parent compound remains nascent, a wealth of research on its derivatives has revealed a remarkable polypharmacology, with demonstrated activities spanning anti-inflammatory, cardiovascular, anti-cancer, and neuro-modulatory domains.[1][2] This guide synthesizes the current body of in vitro evidence to construct a cohesive understanding of the potential mechanisms of action inherent to this scaffold. By dissecting the key molecular targets and cellular pathways modulated by its derivatives, we aim to provide a foundational framework for researchers, scientists, and drug development professionals. This document will explore primary mechanisms, including the inhibition of key enzymes in inflammation like Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4), and delve into secondary activities such as Monoamine Oxidase B (MAO-B) inhibition and the modulation of vasodilation. Each proposed mechanism is substantiated with detailed experimental protocols, designed as self-validating systems to ensure robust and reproducible in vitro characterization.

Section 1: The Indeno[1,2-c]pyridazin-3-one Core: A Versatile Scaffold in Drug Discovery

The tricyclic structure of indeno[1,2-c]pyridazin-3-one, which rigidly integrates a pyridazinone ring with an indene moiety, provides a unique three-dimensional conformation for interacting with a diverse range of biological targets. This structural versatility has been exploited to generate numerous derivatives with potent and varied pharmacological profiles.[3] The literature points towards several key therapeutic areas where this scaffold shows promise:

  • Anti-Inflammatory & Analgesic Activity: A predominant theme in the research, with many derivatives showing potent anti-inflammatory effects comparable to or exceeding standard nonsteroidal anti-inflammatory drugs (NSAIDs).[4]

  • Cardiovascular Activity: Derivatives have been identified with significant antihypertensive, cardiotonic, and antithrombotic properties.[1][5]

  • Neuroactivity: Certain analogs have been characterized as potent and reversible inhibitors of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases.[6][7]

  • Anticancer Properties: The scaffold has been investigated for its cytotoxic effects, with proposed mechanisms including DNA interaction and kinase inhibition.[1]

  • Anti-ulcer and Antisecretory Effects: Some derivatives have shown gastroprotective effects through mechanisms distinct from standard H2-blockers.[8]

This guide aims to deconstruct these observed activities by examining the underlying molecular interactions through established in vitro assays, thereby building a predictive mechanistic model for the core 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold.

Section 2: Primary Putative Mechanism: Modulation of Inflammatory Pathways

The most consistently reported activity for indenopyridazinone derivatives is the modulation of inflammation.[4][9] This suggests that the core scaffold is intrinsically suited to interact with key targets in the inflammatory cascade. We will explore the most probable in vitro mechanisms.

Inhibition of Cyclooxygenase (COX) Enzymes

The selective inhibition of COX-2 over COX-1 is a cornerstone of modern anti-inflammatory drug design, as it reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with COX-1 inhibition. Several pyridazinone derivatives have been reported to be potent and selective COX-2 inhibitors.[10]

Causality Behind Experimental Choice: A direct enzyme inhibition assay is the definitive method to confirm whether a compound's anti-inflammatory effect is mediated by COX-2. By testing against both COX-1 and COX-2 isoforms, we can establish not only the potency (IC50) but also the selectivity index, which is a critical parameter for predicting the therapeutic window of a potential drug candidate.

This protocol outlines a robust, fluorescence-based assay to determine the IC50 values of test compounds against human recombinant COX-1 and COX-2.

  • Preparation of Reagents:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the Tris-HCl buffer to the manufacturer's recommended concentration.

    • Prepare a stock solution of Arachidonic Acid (substrate) and a fluorescent probe (e.g., ADHP) in a suitable solvent.

    • Prepare serial dilutions of the 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one test compound and a reference inhibitor (e.g., Celecoxib) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Tris-HCl buffer.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the test compound dilution or reference inhibitor.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid/ADHP solution to each well.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/590 nm) every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Normalize the rates to the vehicle control (DMSO) and plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression fit (log(inhibitor) vs. response -- variable slope).

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well) cluster_analysis Data Analysis Prep_Reagents Prepare Buffers, Enzymes, Substrate & Compounds Serial_Dilution Create Serial Dilutions of Test Compounds Prep_Reagents->Serial_Dilution Add_Compound Add Test Compound (or Vehicle/Reference) Serial_Dilution->Add_Compound Add_Enzyme Add COX-1 or COX-2 Enzyme Add_Enzyme->Add_Compound Incubate Incubate for 15 min Add_Compound->Incubate Add_Substrate Initiate Reaction with Arachidonic Acid Incubate->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Calc_Rate Calculate Reaction Rate (Slope of Fluorescence) Read_Fluorescence->Calc_Rate Calc_Inhibition Calculate % Inhibition vs. Vehicle Control Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 via Non-linear Regression Plot_Curve->Calc_IC50

Workflow for determining COX-1/COX-2 inhibition.
CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Derivative 3d0.425> 235[10]
Derivative 3e0.519> 192[10]
Derivative 4e0.356> 280[10]
Celecoxib (Control)~0.04~375[10]
Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that suppresses the activity of immune cells and reduces the production of inflammatory mediators. Inhibiting PDE4 raises intracellular cAMP levels, leading to a broad anti-inflammatory effect. Several pyridazinone derivatives containing an indole moiety have been identified as potential PDE4 inhibitors.[11]

Causality Behind Experimental Choice: Measuring direct PDE4 inhibition confirms a specific, upstream mechanism for the compound's anti-inflammatory effects. This mechanism is distinct from COX inhibition and explains a broader range of immunosuppressive activities beyond prostaglandin synthesis. A FRET-based assay provides a sensitive and high-throughput method to quantify enzymatic activity.

PDE4_Pathway GPCR GPCR Activation (e.g., by Adenosine) AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 CREB CREB Phosphorylation PKA->CREB Activates Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory AMP AMP PDE4->AMP Degrades cAMP to Indeno_Pyridazinone Indeno[1,2-c]pyridazin-3-one (Inhibitor) Indeno_Pyridazinone->PDE4 Inhibits

Role of PDE4 in cAMP signaling and its inhibition.
  • Reagent Preparation:

    • Use a commercially available PDE4 assay kit (e.g., from BPS Bioscience).

    • Prepare assay buffer, PDE4 enzyme, and FAM-cAMP substrate according to the kit protocol.

    • Prepare serial dilutions of the test compound and a reference inhibitor (e.g., Rolipram) in DMSO.

  • Assay Procedure:

    • Add 25 µL of the FAM-cAMP substrate solution to each well of a black, low-volume 96-well plate.

    • Add 5 µL of the test compound dilution.

    • Add 20 µL of the diluted PDE4 enzyme solution to initiate the reaction.

    • Incubate at room temperature for 1 hour, protected from light.

    • Add the binding agent (e.g., beads with a fluorescent acceptor) as per the kit instructions.

    • Shake the plate for 30 minutes.

    • Read the fluorescence resonance energy transfer (FRET) signal on a compatible plate reader.

  • Data Analysis:

    • Low FRET signal corresponds to high PDE4 activity (cAMP is hydrolyzed). High FRET signal corresponds to low PDE4 activity.

    • Calculate percent inhibition relative to controls and determine the IC50 value using non-linear regression.

Section 3: Secondary Mechanisms & Polypharmacology

Beyond inflammation, the indenopyridazinone scaffold interacts with targets relevant to cardiovascular and neurological disorders, highlighting its potential for polypharmacology.

Cardiovascular Effects: Vasodilation and eNOS Modulation

Several pyridazinone derivatives exhibit potent vasorelaxant activity.[12] One proposed mechanism is the modulation of endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO), a key signaling molecule that triggers smooth muscle relaxation and vasodilation.

Causality Behind Experimental Choice: While organ bath experiments using aortic rings are the gold standard for measuring vasorelaxation, a cell-based assay for NO production provides a direct link to the eNOS pathway. Measuring eNOS mRNA expression via qPCR can further validate if the compound's effect is due to transcriptional upregulation of the enzyme.

eNOS_Pathway cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell Indeno_Pyridazinone Indeno[1,2-c]pyridazin-3-one eNOS_mRNA eNOS mRNA Expression Indeno_Pyridazinone->eNOS_mRNA Upregulates eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein Translates to NO Nitric Oxide (NO) eNOS_protein->NO Converts L_Arginine L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Causes

Proposed mechanism for vasodilation via eNOS upregulation.
Neuroactive Properties: MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of dopamine. Its inhibition can raise dopamine levels, a therapeutic strategy used in Parkinson's disease. Strikingly, several 5H-indeno[1,2-c]pyridazin-5-one derivatives have been identified as potent and reversible inhibitors of MAO-B.[6][7]

Causality Behind Experimental Choice: A direct enzymatic assay using a specific MAO-B substrate is essential to confirm this activity. This approach allows for precise quantification of inhibitory potency (IC50) and can be used to determine the mode of inhibition (e.g., reversible vs. irreversible), which has significant implications for drug safety and dosing.

  • Reagent Preparation:

    • Use a commercially available MAO-B inhibitor screening kit (e.g., from Cayman Chemical).

    • Prepare assay buffer, recombinant human MAO-B enzyme, and HRP.

    • Prepare serial dilutions of the test compound and a reference inhibitor (e.g., Pargyline).

  • Assay Procedure:

    • To a 96-well plate, add assay buffer, HRP, and the MAO-B specific substrate.

    • Add the test compound dilution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the MAO-B enzyme.

    • Incubate for an additional 30 minutes at 37°C.

    • Measure absorbance or fluorescence according to the kit's instructions.

  • Data Analysis:

    • Calculate percent inhibition and determine the IC50 value using non-linear regression.

Anticancer Activity: Cytotoxicity Screening

The potential for indenopyridazinone derivatives to act as cytotoxic agents has been explored, with proposed mechanisms including the inhibition of various protein kinases and potential interaction with DNA.[1][13] A fundamental first step in evaluating this potential is to determine the compound's effect on the viability of cancer cell lines.

Causality Behind Experimental Choice: A cell viability assay, such as the MTT or XTT assay, is a robust and high-throughput method to assess a compound's general cytotoxic or cytostatic effects. It serves as a crucial screening tool to identify "hit" compounds and to determine the effective concentration range (GI50/IC50) for further, more specific mechanistic studies (e.g., cell cycle analysis, apoptosis assays, or kinase profiling).

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_readout Assay and Readout Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_24h Incubate for 24h (Allow Adherence) Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h (Formazan Formation) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO, SDS) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calc_Viability Calculate % Viability and Determine IC50 Read_Absorbance->Calc_Viability

Workflow for assessing cytotoxicity using the MTT assay.

Section 4: Integrated Mechanistic Hypothesis & Future Directions

The collective in vitro evidence strongly suggests that the 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold is a highly versatile and pharmacologically promiscuous entity. Its derivatives have demonstrated the ability to engage multiple, often therapeutically relevant, targets.

Integrated Hypothesis: The primary mechanism of action for many derivatives appears to be the modulation of inflammatory signaling, likely through a combination of COX-2 and PDE4 inhibition. This dual-target engagement could lead to a potent and broad-spectrum anti-inflammatory effect. Superimposed on this primary activity are secondary mechanisms, such as MAO-B inhibition and eNOS modulation, which may become dominant depending on the specific substitutions made to the core scaffold. This "tunable" polypharmacology is a hallmark of a privileged scaffold.

Future Directions:

  • Direct Testing of the Parent Scaffold: The crucial next step is to synthesize and test the unsubstituted 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one using the in vitro protocols detailed in this guide to establish a baseline activity profile.

  • Broad-Panel Kinase Screening: To further explore the anticancer potential, derivatives showing cytotoxicity should be screened against a large panel of kinases to identify specific targets.[14]

  • Target Deconvolution: For derivatives with potent activity, advanced techniques like thermal shift assays (DSF) or affinity-based chemoproteomics should be employed to confirm direct target engagement in a complex biological system.

  • Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry effort is needed to map which substitutions on the indenopyridazinone core drive activity towards specific targets (e.g., COX-2 vs. MAO-B vs. PDE4), enabling the future design of highly selective agents.

By leveraging the robust in vitro methodologies outlined herein, researchers can effectively probe the mechanism of action of novel indenopyridazinone derivatives, accelerating their development from promising chemical matter to potential therapeutic agents.

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biological activity of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold represents a class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry. This tricyclic system, which combines an indane moiety with a pyridazinone ring, has proven to be a versatile template for the design and discovery of novel therapeutic agents. The unique structural and electronic properties of this core have led to the development of derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the key biological activities associated with these derivatives, including their anti-inflammatory, analgesic, anticancer, cardiovascular, and enzyme-inhibiting properties. We will delve into the structure-activity relationships, mechanisms of action, and relevant experimental protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of this promising class of compounds.

Introduction to the Indeno[1,2-c]pyridazin-3-one Scaffold

The fusion of an indane ring system with a pyridazinone core creates a semi-rigid tricyclic structure with a defined spatial arrangement of substituents. This conformational constraint is often a key factor in achieving high-affinity interactions with biological targets. The pyridazinone ring, a "wonder nucleus" in medicinal chemistry, is known to be associated with a multitude of biological activities.[1] The indenopyridazinone framework can be systematically modified at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This guide will explore the major therapeutic areas where these derivatives have shown promise.

Anti-inflammatory, Analgesic, and Antipyretic Activities

The discovery of anti-inflammatory properties in indenopyridazinone derivatives was somewhat serendipitous, arising from a structure-activity relationship (SAR) study on antihypertensive agents.[2]

Key Derivatives and Structure-Activity Relationships (SAR)

A notable early discovery was the anti-inflammatory activity of 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone. This compound, while devoid of the antihypertensive activity of its parent molecule, exhibited significant anti-inflammatory effects.[1] Further studies revealed that both the dihydro- and the fully aromatized 5H-indeno[1,2-c]-3(2H)-pyridazinone derivatives possess anti-inflammatory, analgesic, and antipyretic properties to varying degrees.[2]

Mechanism of Action

The anti-inflammatory effects of some pyridazinone derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] Selective COX-2 inhibitors are known to mediate anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] Additionally, some pyridazinone derivatives have been investigated as phosphodiesterase-4 (PDE4) inhibitors, a mechanism also known to confer anti-inflammatory activity.[4][5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of novel compounds.[6]

Objective: To assess the ability of a test compound to reduce acute inflammation.

Materials:

  • Wistar rats (150-200 g)

  • Test compound (indeno[1,2-c]pyridazin-3-one derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • 1% (w/v) carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Divide the animals into groups (n=6):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-n: Test compound at various doses (e.g., 10, 20, 50 mg/kg, p.o.)

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Activity

The indeno-fused heterocyclic scaffold has been explored for its potential as an anticancer agent. While research on the exact 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one core is emerging, studies on the closely related 5H-indeno[1,2-b]pyridin-5-one and indenopyrazolone derivatives provide significant insights into the potential of this class of compounds.

Cytotoxicity and Mechanistic Insights

Novel 5H-indeno[1,2-b]pyridin-5-one derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including PC-3 (prostate), HePG-2 (liver), and MCF-7 (breast).[7] One derivative, in particular, showed an IC₅₀ of 5.53 μM against MCF-7 cells.[8] The proposed mechanism of action for these compounds involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and HIF-VEGF pathways.[7][8] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[7]

Table 1: Anticancer Activity of Selected Indeno-Fused Heterocyclic Derivatives
Compound IDCell LineIC₅₀ (µM)Mechanism of ActionReference
Indeno[1,2-b]pyridin-5-one derivative 7 MCF-75.53EGFR inhibition, modulation of PI3K/AKT/mTOR and HIF-VEGF pathways[7][8]
Indenopyridine derivative 6d MCF-74.34Not specified[9]
Indenopyridine derivative 6n MCF-76.84Not specified[9]
Indenopyrazolone derivative 4e B16F1020.72 - 29.35BRAF protein interaction, COX-2 and MMP-2/9 inhibition[10]
Indenopyrazolone derivative 4f B16F1020.72 - 29.35BRAF protein interaction, COX-2 and MMP-2/9 inhibition[10]
Indenopyrazolone derivative 4h B16F1020.72 - 29.35BRAF protein interaction, COX-2 and MMP-2/9 inhibition[10]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[11]

Objective: To determine the in vitro cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle-treated control group. Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

anticancer_pathway cluster_downstream Cellular Effects Indeno_pyridazinone Indeno[1,2-c]pyridazinone Derivative EGFR EGFR Indeno_pyridazinone->EGFR Inhibition PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle Cell Cycle Arrest AKT->Cell_Cycle Promotion HIF1a HIF-1α mTOR->HIF1a Apoptosis Apoptosis mTOR->Apoptosis Inhibition VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Proposed anticancer mechanism of action for indeno-fused pyridazinone derivatives.

Cardiovascular Activities

The indenopyridazinone scaffold has been investigated for various cardiovascular effects, including antihypertensive, positive inotropic (cardiotonic), and antithrombotic activities.[2]

Antihypertensive and Inotropic Effects

Several 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone derivatives have demonstrated antihypertensive activity.[2] The positive inotropic effects of some of these compounds are attributed to the inhibition of phosphodiesterase III (PDEIII).[2][12] PDEIII inhibitors increase intracellular cyclic AMP (cAMP) levels, leading to increased cardiac contractility and vasodilation. A planar ring structure is generally considered desirable for maximal positive inotropic effects.[2] For instance, certain imidazole-based indeno[1,2-c]-pyridazinones have shown potent PDEIII inhibitory activity with IC₅₀ values in the micromolar range.[2]

Antithrombotic Activity

Several 5H-indeno[1,2-c]-3(2H)-pyridazinone derivatives have exhibited antithrombotic activity comparable to or higher than that of acetylsalicylic acid (ASA) in mouse models.[2] This activity is crucial for preventing the formation of blood clots in cardiovascular diseases.

cardiovascular_screening_workflow Start Synthesized Indenopyridazinone Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening PDE_Inhibition PDEIII Inhibition Assay In_Vitro_Screening->PDE_Inhibition Platelet_Aggregation Platelet Aggregation Assay In_Vitro_Screening->Platelet_Aggregation Vasorelaxation Aortic Ring Vasorelaxation In_Vitro_Screening->Vasorelaxation Lead_Identification Lead Compound Identification PDE_Inhibition->Lead_Identification Platelet_Aggregation->Lead_Identification Vasorelaxation->Lead_Identification In_Vivo_Studies In Vivo Studies Lead_Identification->In_Vivo_Studies Antihypertensive Spontaneously Hypertensive Rat Model In_Vivo_Studies->Antihypertensive Antithrombotic Thrombosis Model In_Vivo_Studies->Antithrombotic Toxicity Acute Toxicity Studies In_Vivo_Studies->Toxicity Final_Candidate Preclinical Candidate Antihypertensive->Final_Candidate Antithrombotic->Final_Candidate Toxicity->Final_Candidate

Caption: A typical workflow for the cardiovascular screening of indenopyridazinone derivatives.

Monoamine Oxidase-B (MAO-B) Inhibition

A significant area of research for indenopyridazinone derivatives has been their activity as inhibitors of monoamine oxidase-B (MAO-B).[13][14] MAO-B is a key enzyme in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

Potency and Selectivity

Numerous 5H-indeno[1,2-c]pyridazin-5-one derivatives have been synthesized and found to be potent and selective inhibitors of MAO-B, with many compounds exhibiting IC₅₀ values in the submicromolar range.[13] For example, the p-CF3-3-phenyl-5H-indeno[1,2-c]pyridazin-5-one derivative has an IC₅₀ of 90 nM for MAO-B.[13] These compounds generally show weak or no activity against the MAO-A isoform, which is crucial for avoiding certain side effects.[14]

Structure-Activity Relationships (SAR)

Quantitative structure-activity relationship (QSAR) studies have revealed that the lipophilicity, electronic, and steric properties of the substituents play a significant role in determining the MAO-B inhibitory potency.[13] Increased lipophilicity has been shown to enhance MAO-B inhibitory activity.[14]

Table 2: MAO-B Inhibitory Activity of Selected 5H-indeno[1,2-c]pyridazin-5-one Derivatives
CompoundSubstituentIC₅₀ for MAO-B (nM)Selectivity for MAO-BReference
p-CF3-3-phenyl-IP p-CF₃ on phenyl90High[13]
Various derivatives -SubmicromolarPreferential for MAO-B[13]

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against MAO-B.

Objective: To measure the IC₅₀ of a test compound for MAO-B.

Materials:

  • Recombinant human MAO-B

  • Test compound

  • Positive control (e.g., Selegiline)

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric or colorimetric detection system)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorometric or spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, positive control, MAO-B enzyme, and substrate in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound at various concentrations

    • MAO-B enzyme

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength. The signal is proportional to the amount of product formed (e.g., hydrogen peroxide in the Amplex Red assay).

  • Data Analysis: Calculate the percentage of MAO-B inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold and its derivatives have demonstrated a remarkable range of biological activities, making them a highly attractive platform for drug discovery. The anti-inflammatory, analgesic, anticancer, cardiovascular, and MAO-B inhibitory properties highlight the therapeutic potential of this class of compounds.

Future research should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets for each biological activity to better understand the mechanisms of action.

  • Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to assess the therapeutic efficacy and safety profiles of lead compounds.

  • Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as neuroinflammation and viral infections.

The versatility of the indenopyridazinone core, coupled with the growing body of evidence supporting its biological activities, ensures that this scaffold will remain a focal point of medicinal chemistry research for years to come.

References

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An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one and its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one, a heterocyclic compound belonging to the indenopyridazinone class. While specific experimental data for this molecule is not extensively available in current literature, this document synthesizes the known biological activities of structurally related indenopyridazinone and pyridazinone derivatives to postulate its likely pharmacodynamic profile, which may include anti-inflammatory, analgesic, and cardiovascular effects. Furthermore, this guide offers a detailed exposition of standard and advanced methodologies for the thorough investigation of its pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamics. By elucidating the rationale behind experimental choices and providing step-by-step protocols, this whitepaper serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents within this chemical series. The integration of in silico, in vitro, and in vivo approaches is emphasized to construct a robust understanding of the compound's mechanism of action, efficacy, and safety profile, thereby guiding its potential translation into clinical development.

Introduction to the Indenopyridazinone Scaffold

The pyridazinone core is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] These activities range from cardiovascular and anti-inflammatory effects to antimicrobial and anticancer properties.[3][4][5] The fusion of a pyridazinone ring with an indene moiety to form the tricyclic indenopyridazinone scaffold creates a more rigid structure, which can lead to enhanced potency and selectivity for specific biological targets.

Chemical Structure and Physicochemical Properties of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

The chemical structure of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one is characterized by a pyridazin-3-one ring fused to an indane system. The saturation in the pyridazinone and indene rings imparts a three-dimensional conformation that is crucial for its interaction with biological macromolecules. The physicochemical properties of this molecule, such as its lipophilicity (LogP), aqueous solubility, and pKa, are critical determinants of its pharmacokinetic behavior and should be experimentally determined early in the drug discovery process.

Therapeutic Potential and Known Targets of the Indenopyridazinone Class

Derivatives of the indeno[1,2-c]pyridazine class have been investigated for several therapeutic applications. Notably, some have been identified as ligands for central and peripheral benzodiazepine receptors.[6] Others have demonstrated potent anti-inflammatory and analgesic properties.[7] For instance, 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone was found to possess anti-inflammatory activity, while being devoid of the antihypertensive effects seen in a parent compound, highlighting the role of specific substitutions in defining the pharmacological profile.[7] Furthermore, N-substituted 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-ones have been synthesized and evaluated as positive inotropic agents, suggesting a potential role in treating heart failure.[8] Some pyridazinone derivatives are also known to be selective COX-2 inhibitors or phosphodiesterase (PDE) inhibitors.[1][3]

Rationale for the Investigation of this Specific Derivative

The specific derivative, 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one, represents a core scaffold within this class. A thorough characterization of its pharmacokinetic and pharmacodynamic properties is essential for understanding the fundamental structure-activity relationships of indenopyridazinones. This knowledge can then be leveraged for the rational design of more potent and selective analogs with improved drug-like properties.

Pharmacodynamics (PD): Unraveling the Mechanism of Action

Given the diverse activities of the broader indenopyridazinone class, a systematic approach is required to elucidate the specific mechanism of action of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one.

Primary Target Identification and Validation

A combination of computational and experimental approaches is recommended for identifying and validating the primary biological target(s) of the compound.

  • 2.1.1 In Silico Target Prediction and Molecular Docking Studies: Computational tools can predict potential biological targets based on the chemical structure of the compound.[6] These predictions can be further refined using molecular docking simulations to estimate the binding affinity and mode of interaction with the predicted targets.

  • 2.1.2 In Vitro Target Engagement Assays: Based on the in silico predictions and the known activities of related compounds, a panel of in vitro assays should be conducted. This may include:

    • Enzyme Inhibition Assays: For example, cyclooxygenase (COX-1/COX-2) or phosphodiesterase (PDE) inhibition assays.[9]

    • Receptor Binding Assays: To assess affinity for targets such as benzodiazepine receptors.

    • Kinase Profiling: To screen for inhibitory activity against a broad panel of protein kinases.

  • 2.1.3 Cellular Target Validation: Once a primary target is identified, its engagement and modulation by the compound in a cellular context should be confirmed using techniques such as:

    • Western Blotting: To assess changes in the phosphorylation status of downstream signaling proteins.

    • Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the compound to the target protein in intact cells.

Elucidation of Downstream Signaling Pathways

Understanding the impact of the compound on cellular signaling pathways is crucial for a complete pharmacodynamic characterization.

  • 2.2.1 Phosphoproteomics and Kinome Profiling: These unbiased approaches can provide a global view of the signaling pathways affected by the compound.

  • 2.2.2 Gene Expression Analysis: Techniques like RNA-sequencing can identify changes in gene expression profiles induced by the compound, offering insights into its mechanism of action.

  • 2.2.3 Proposed Signaling Pathway Diagram: Based on the experimental findings, a putative signaling pathway can be constructed.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Modulation Indenopyridazinone Indenopyridazinone Indenopyridazinone->Receptor Binding/Inhibition

Caption: Hypothetical Signaling Pathway for an Indenopyridazinone Derivative.

In Vitro and In Vivo Efficacy Models

The therapeutic potential of the compound should be evaluated in relevant disease models.

  • 2.3.1 Cell-Based Assays for Functional Activity: Depending on the identified target and pathway, appropriate cell-based assays should be employed. For example, if the compound shows anti-inflammatory potential, its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages can be assessed.[10]

  • 2.3.2 Preclinical Animal Models of Disease: In vivo efficacy should be demonstrated in relevant animal models. For anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a standard acute inflammation model.[11] For cardiotonic effects, various animal models of heart failure can be utilized.[12]

  • 2.3.3 Dose-Response Relationships and Potency Determination: In all assays, dose-response curves should be generated to determine key potency parameters such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration).

Pharmacokinetics (PK): The Journey of the Molecule in the Body

A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one is critical for its development as a drug candidate.[13] A tiered approach, starting with in vitro assays and progressing to in vivo studies, is recommended.[14]

Absorption
  • 3.1.1 Physicochemical Determinants of Absorption: Initial characterization should include experimental determination of aqueous solubility (kinetic and thermodynamic) and lipophilicity (LogD at physiological pH).[15]

  • 3.1.2 In Vitro Permeability Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay to assess passive diffusion.

    • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier and can assess both passive and active transport, including efflux by transporters like P-glycoprotein (P-gp).[8][16][17]

    Table 1: Experimental Protocol for Caco-2 Permeability Assay

    Step Procedure Rationale
    1. Cell Culture Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[17] To create a cellular barrier that mimics the human intestinal epithelium.
    2. Monolayer Integrity Check Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[5] To confirm the presence of tight junctions and a functional barrier.
    3. Bidirectional Transport Study Add the test compound to either the apical (A) or basolateral (B) side of the monolayer and measure its appearance on the opposite side over time.[16] To determine the apparent permeability coefficients in both directions (Papp A to B and Papp B to A).
    4. Efflux Ratio Calculation Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter.[16] To identify compounds that may have poor oral absorption due to active efflux.

    | 5. Data Analysis | Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.[17] | To accurately determine the rate of transport. |

  • 3.1.3 In Vivo Bioavailability Studies: Following promising in vitro data, oral bioavailability studies in animal models (e.g., rats, dogs) are conducted to determine the fraction of the administered dose that reaches systemic circulation.[18]

Distribution
  • 3.2.1 Plasma Protein Binding Studies: The extent to which a drug binds to plasma proteins influences its free concentration and, therefore, its efficacy and clearance.[19] Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[20][21][22]

  • 3.2.2 Tissue Distribution and Penetration: In later stages of preclinical development, tissue distribution studies, often using radiolabeled compounds, can determine the extent to which the drug penetrates into target tissues and identify any potential for accumulation in non-target organs.

  • 3.2.3 Volume of Distribution (Vd): This pharmacokinetic parameter, calculated from in vivo studies, provides an indication of the extent of drug distribution into tissues.[18]

Metabolism
  • 3.3.1 In Vitro Metabolic Stability Assays:

    • Liver Microsomes: These subcellular fractions contain Phase I (e.g., Cytochrome P450s) enzymes and are used for initial screening of metabolic stability.[23]

    • Hepatocytes: Intact liver cells contain both Phase I and Phase II metabolizing enzymes and provide a more comprehensive assessment of metabolic stability.[3][24][25][26][27]

  • 3.3.2 Identification of Major Metabolites: Following incubation with liver microsomes or hepatocytes, LC-MS/MS analysis can be used to identify the structures of major metabolites.[15]

  • 3.3.3 Cytochrome P450 (CYP) Inhibition and Induction Studies: It is crucial to assess the potential for the compound to cause drug-drug interactions by inhibiting or inducing major CYP isoforms.[28][29][30][31]

Excretion
  • 3.4.1 Determination of Elimination Half-Life (t1/2): This is a key parameter determined from the plasma concentration-time profile in in vivo pharmacokinetic studies.[18]

  • 3.4.2 Major Routes of Excretion: Excretion studies, typically conducted in rodents using metabolic cages, are used to determine the primary routes of elimination (e.g., renal, fecal).[18]

  • 3.4.3 Clearance (CL): This parameter describes the rate at which a drug is removed from the body and is a critical factor in determining dosing regimens.[32]

G cluster_invitro In Vitro ADME Assays cluster_insilico In Silico Modeling cluster_invivo In Vivo PK Studies Solubility Solubility PBPK_Modeling PBPK_Modeling Solubility->PBPK_Modeling Permeability Permeability Permeability->PBPK_Modeling Metabolic_Stability Metabolic_Stability Metabolic_Stability->PBPK_Modeling PPB Plasma Protein Binding PPB->PBPK_Modeling CYP_Inhibition CYP Inhibition/Induction CYP_Inhibition->PBPK_Modeling Rodent_PK Rodent Pharmacokinetics PBPK_Modeling->Rodent_PK Model Refinement Human_Dose_Prediction Human_Dose_Prediction PBPK_Modeling->Human_Dose_Prediction Rodent_PK->Human_Dose_Prediction

Caption: Integrated Workflow for Preclinical Pharmacokinetic Evaluation.

PK/PD Integration and Modeling

The ultimate goal of preclinical characterization is to establish a clear relationship between the drug's exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics).

Establishing the Relationship Between Exposure and Response

By combining data from in vivo pharmacokinetic and pharmacodynamic studies, a PK/PD model can be developed to describe the time course of the drug's effect in relation to its concentration in plasma or at the site of action.[10][33]

Allometric Scaling for Human Dose Prediction

Pharmacokinetic parameters obtained from different animal species can be used to predict human pharmacokinetics and the anticipated therapeutic dose using allometric scaling principles.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are sophisticated mathematical representations of the body's physiological and biochemical processes that govern a drug's ADME.[2][4][34][35][36] By integrating in vitro ADME data with physiological parameters, PBPK models can predict human pharmacokinetics with greater accuracy than simple allometric scaling and can also be used to simulate drug-drug interactions and the effects of patient-specific factors.[28]

Preclinical Safety and Toxicology

A preliminary assessment of the compound's safety profile is essential before advancing to more extensive preclinical development.

  • 5.1 In Vitro Cytotoxicity and Genotoxicity Assays: Initial safety screening should include assays to assess general cytotoxicity in various cell lines and to evaluate the potential for genotoxicity (e.g., Ames test, micronucleus assay).

  • 5.2 In Vivo Maximum Tolerated Dose (MTD) Studies: Acute toxicity studies in rodents are conducted to determine the maximum tolerated dose and to identify potential target organs of toxicity.

  • 5.3 Preliminary Safety Pharmacology Assessment: This includes an evaluation of the compound's effects on the cardiovascular, respiratory, and central nervous systems. For compounds with potential cardiotonic activity, a thorough cardiovascular safety assessment, including hERG channel inhibition assays, is critical.[37]

Future Directions and Clinical Translation

The comprehensive preclinical data package generated through the methodologies described in this guide will form the basis for deciding whether to advance 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one or an optimized analog into investigational new drug (IND)-enabling studies and subsequent first-in-human (FIH) clinical trials.

Lead Optimization Strategies

Based on the initial PK and PD data, medicinal chemistry efforts can be directed towards optimizing the compound's properties. For example, if metabolic instability is observed, structural modifications can be made to block the sites of metabolism.[23]

Biomarker Development for Patient Stratification

For a targeted therapy, the identification of a predictive biomarker can aid in selecting the patient population most likely to respond to the treatment.[33]

Considerations for First-in-Human (FIH) Clinical Trials

The preclinical data, particularly the no-observed-adverse-effect-level (NOAEL) from toxicology studies and the human equivalent dose predicted from PK/PD modeling, will be used to determine a safe starting dose for Phase I clinical trials.

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Preliminary Toxicity Assessment of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one: A Strategic Framework for Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

The pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, forming the scaffold for a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have been investigated for anti-inflammatory, analgesic, cardiovascular, and anticancer properties.[3][4] The tricyclic indenopyridazinone framework, specifically, has shown promise in yielding potent anti-inflammatory and cardiovascular agents.[5][6] The compound of interest, 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one (CAS No. 69099-74-7), belongs to this promising class.[7]

Before any potential therapeutic application can be realized, a thorough understanding of a compound's safety profile is paramount. Preliminary toxicity studies represent a critical gatekeeping step in the drug discovery pipeline, designed to identify potential liabilities early, thereby saving resources and ensuring patient safety in future clinical development.

This technical guide provides a comprehensive, tiered strategy for conducting the preliminary toxicological evaluation of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one. As direct toxicological data for this specific molecule are not publicly available, this document outlines a proposed workflow based on established regulatory guidelines and data from structurally related analogues. It is designed for researchers, toxicologists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale underpinning each experimental choice.

Chapter 1: Anticipated Toxicological Profile Based on Structural Analogues

The toxicological profile of a novel compound can often be inferred from structurally similar molecules. Several indenopyridazine and pyridazinone derivatives have been classified under the Globally Harmonized System (GHS), providing valuable foresight into the potential hazards of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one.

A review of related structures reveals recurrent warnings for acute toxicity, skin and eye irritation, and specific target organ toxicity.[8][9] For instance, the closely related dione derivative, 2H,3H,5H-indeno[1,2-c]pyridazine-3,5-dione, is classified for acute toxicity and irritation.[8] Similarly, a chlorinated analogue, 3-chloro-5H-indeno[1,2-c]pyridazin-5-one, is flagged as harmful if swallowed and an irritant to skin, eyes, and the respiratory tract.[9] This structure-activity relationship suggests that the indenopyridazinone core may possess intrinsic bioactivity that could lead to toxicity, mandating a careful and systematic evaluation.

Analogue Compound CAS No. Reported Hazards (GHS Classification) Source
2H,3H,5H-indeno[1,2-c]pyridazine-3,5-dione69581-16-4Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Eye Irritation; Specific Target Organ Toxicity (Single Exposure)[8]
3-Chloro-5H-indeno[1,2-c]pyridazin-5-oneNot AvailableAcute Toxicity (Oral); Skin Irritation; Serious Eye Irritation; Specific Target Organ Toxicity (Respiratory tract irritation)[9]
PyridabenNot AvailableModerate to low acute toxicity (oral, intraperitoneal)[10]

Table 1: Summary of known toxicities for compounds structurally related to the indenopyridazinone scaffold.

Chapter 2: A Tiered Approach to In Silico and In Vitro Toxicity Screening

The principle of the 3Rs (Replacement, Reduction, and Refinement) in animal testing is a cornerstone of modern toxicology. Therefore, the initial assessment should begin with computational and cell-based assays to screen for potential liabilities and guide the design of subsequent, more complex studies.

In Silico Toxicological Prediction

Computational toxicology, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, serves as a rapid, cost-effective first pass to predict a compound's potential for toxicity.[11] These models use the chemical structure to forecast adverse effects based on data from thousands of previously tested chemicals.

Recommended Endpoints for In Silico Analysis:

  • Genotoxicity: Prediction of mutagenicity via models simulating the Ames test.

  • Carcinogenicity: Estimation of carcinogenic potential based on structural alerts.

  • Acute Oral Toxicity: Prediction of the LD50 value to inform starting doses for in vivo studies.

cluster_in_silico In Silico Workflow compound Compound Structure (SMILES/MOL file) qsar QSAR Software (e.g., DfW, OncoLogic) compound->qsar endpoints Predict Endpoints: - Genotoxicity (Ames) - Carcinogenicity - Acute Oral Toxicity (LD50) qsar->endpoints report Generate Toxicity Prediction Report endpoints->report

Figure 1: Workflow for in silico toxicity prediction.
In Vitro General Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. This data is crucial for calculating a therapeutic index and selecting dose ranges for further studies.

Experimental Protocol: MTS Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing cytotoxicity using a colorimetric MTS assay, which measures the metabolic activity of viable cells.

  • Cell Line Selection:

    • HepG2 (Human Liver Carcinoma): To assess potential hepatotoxicity, as the liver is a primary site of drug metabolism.

    • HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.

    • MCF-7 (Human Breast Adenocarcinoma): As a representative cancer cell line, given the potential anticancer applications of pyridazinones.[12]

  • Cell Seeding:

    • Culture selected cell lines to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent solution to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Cell Line Predicted IC50 (µM) Interpretation
HepG2> 100Low potential for acute hepatotoxicity
HEK29375.4Moderate potential for nephrotoxicity
MCF-712.8Potent cytotoxic effect on this cancer cell line

Table 2: Example of a data summary table for in vitro cytotoxicity results.

In Vitro Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can damage genetic material, a key mechanism of carcinogenesis.[11] A standard preliminary screen involves a bacterial mutation assay and a mammalian cell chromosome damage assay.

Experimental Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result indicates the test compound caused a reverse mutation, enabling the bacteria to grow on an amino acid-deficient medium.

  • Strain Selection: Use standard tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Assay Procedure (Plate Incorporation Method):

    • Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate.

Experimental Protocol 2: In Vitro Micronucleus Test

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events in mammalian cells. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.

  • Cell System: Use a suitable mammalian cell line such as L5178Y, CHO, or human peripheral blood lymphocytes.

  • Treatment: Expose cell cultures to at least three concentrations of the test compound, with and without S9 metabolic activation, for a short duration (3-6 hours). Include appropriate negative and positive controls.

  • Cell Harvest: After treatment, wash the cells and culture them for a period equivalent to 1.5-2 normal cell cycles to allow for the expression of micronuclei.

  • Cytokinesis Block: Add cytochalasin-B to block cytokinesis, resulting in binucleated cells. This makes it easier to identify micronuclei that formed during the preceding mitosis.

  • Staining and Analysis: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye). Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

cluster_genotox In Vitro Genotoxicity Workflow cluster_ames_ports In Vitro Genotoxicity Workflow cluster_micro_ports In Vitro Genotoxicity Workflow compound Test Compound ames Ames Test (Bacterial Reverse Mutation) compound->ames micronucleus In Vitro Micronucleus Test (Mammalian Cells) compound->micronucleus s9_plus With S9 Metabolic Activation ames->s9_plus s9_minus Without S9 Metabolic Activation ames->s9_minus analysis Data Analysis & Mutagenicity Assessment ames->analysis micronucleus->s9_plus micronucleus->s9_minus micronucleus->analysis

Figure 2: Tiered workflow for in vitro genotoxicity assessment.

Chapter 3: Framework for an Acute In Vivo Toxicity Study

Following a clean profile in in vitro genotoxicity and cytotoxicity assays, the next step is a limited in vivo study to understand the compound's effects in a whole organism.[13] The primary goal is to determine the acute toxicity and identify potential target organs.

Study Design and Protocol (OECD Guideline 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a sequential approach that uses a minimal number of animals to assign a substance to a GHS toxicity category.

Protocol:

  • Species and Strain: Wistar or Sprague-Dawley rats (one sex, typically females, as they are often slightly more sensitive).

  • Animal Housing: House animals in standard conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least 5 days before dosing.

  • Dose Selection: Based on in silico predictions and in vitro cytotoxicity data, select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Administration:

    • Fast animals overnight prior to dosing.

    • Administer the compound via oral gavage in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer a single dose to a group of 3 animals.

  • Observation Period:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[13]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, changes in gait).[10]

    • Record individual animal body weights just prior to dosing and at least weekly thereafter.

  • Sequential Dosing Procedure:

    • If 2-3 animals die at the starting dose: Re-test at the next lower dose level.

    • If 0-1 animals die: Test another 3 animals at the same dose level. If the overall result is ≤1 death out of 6, test at the next higher dose level.

    • This stepwise procedure continues until a definitive toxicity classification can be made.

  • Terminal Procedures:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (those that died during the study and those euthanized at termination). Examine the external surface, all orifices, and the cranial, thoracic, and abdominal cavities for any abnormalities.

cluster_in_vivo Acute In Vivo Toxicity Workflow (OECD 423) start Select Starting Dose (e.g., 300 mg/kg) dose_g1 Dose Group 1 (n=3) start->dose_g1 observe_g1 Observe 14 Days (Mortality, Clinical Signs, Body Weight) dose_g1->observe_g1 outcome_g1 Outcome? (0-1 Deaths or 2-3 Deaths) observe_g1->outcome_g1 dose_g2 Dose Group 2 (n=3) (Same Dose) outcome_g1->dose_g2 0-1 Deaths dose_down Test at Lower Dose Level outcome_g1->dose_down 2-3 Deaths observe_g2 Observe 14 Days dose_g2->observe_g2 outcome_g2 Outcome? (≤1/6 Deaths or >1/6 Deaths) observe_g2->outcome_g2 dose_up Test at Higher Dose Level outcome_g2->dose_up ≤1/6 Deaths classify Classify Substance & Estimate LD50 Range outcome_g2->classify >1/6 Deaths dose_up->classify dose_down->classify

Figure 3: Decision-tree workflow for an acute oral toxicity study.

Conclusion and Future Directions

This guide presents a logical, tiered, and resource-conscious framework for the preliminary toxicological assessment of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one. By beginning with in silico and in vitro methods, a significant amount of information regarding potential cytotoxicity and genotoxicity can be gathered before committing to animal studies. This approach not only aligns with ethical principles but also allows for a more informed design of in vivo experiments.

Should the compound demonstrate a favorable profile in these preliminary screens (i.e., low cytotoxicity in non-target cells, no evidence of genotoxicity, and a high acute oral LD50), further investigation would be warranted. Subsequent steps would include:

  • Safety Pharmacology Studies: To investigate potential effects on the cardiovascular, respiratory, and central nervous systems.[14]

  • Repeated-Dose Toxicity Studies: 14-day or 28-day studies to understand the effects of longer-term exposure and identify target organs for toxicity.[13]

  • ADME Studies: To characterize the Absorption, Distribution, Metabolism, and Excretion of the compound.

This systematic evaluation is essential to build a robust safety profile, a prerequisite for advancing any promising new chemical entity toward clinical trials.

References

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Chegaev, K., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]

  • American Elements. 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one. [Link]

  • NextSDS. 2H,3H,5H-indeno[1,2-c]pyridazine-3,5-dione. [Link]

  • Abdel-Gawad, S. M., et al. An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. PMC. [Link]

  • Allart-Simon, I., et al. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. [Link]

  • Al-Issa, S. A. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI. [Link]

  • Ahsan, M. J., et al. (2014). Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO. [Link]

  • Allart-Simon, I., et al. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. PubMed. [Link]

  • Boukharsa, Y., et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • Husain, A., et al. (2011). Synthesis and Biological Evaluation of Some New Pyridazinone Derivatives. PubMed. [Link]

  • PubChem. 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-. [Link]

  • Haridas, S., et al. (2023). toxicity studies in animals. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Nissan Chemical Industries, Ltd. (1994). Summary of Toxicity Studies With Pyridaben. [Link]

  • Sircar, I., et al. (1986). Cardiotonic agents. 4. Synthesis and biological evaluation of N-substituted 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-ones: rigid structures derived from CI-930 and analogues. PubMed. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]

  • ResearchGate. (2018). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. [Link]

  • Nabil, S., & Al-Dossary, A. O. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • El-Sayed, M. A. A., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. [Link]

  • Tsai, H.-Y., et al. A novel indeno[1,2-b]pyridinone derivative, a DNA intercalative human topoisomerase IIα catalytic inhibitor, for caspase 3-independent anticancer activity. Chemical Communications (RSC Publishing). [Link]

  • Chegaev, K., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. [Link]

  • Al-Ostath, A. I. A., et al. (2026). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. [Link]

  • Patlewicz, G., & Jeliazkova, N. Review of QSAR Models and Software Tools for Predicting Genotoxicity and Carcinogenicity. JRC Publications Repository. [Link]

  • Liman, R., et al. (2025). A comprehensive assessment of indoxacarb on Allium test with viability parameters. [Link]

  • U.S. Food and Drug Administration. (2019). NON-CLINICAL REVIEW(S). [Link]

Sources

Molecular Docking Strategies for the 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one Scaffold: A Technical Guide for Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry, I frequently encounter privileged scaffolds that require highly specialized docking workflows. The 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one core—and its oxidized or substituted derivatives—is one such structure. Characterized by a planar indene moiety fused to a hydrogen-bonding pyridazinone ring, this tricyclic system exhibits a remarkably broad pharmacological spectrum, functioning as everything from anti-inflammatory agents to potent kinase inhibitors and DNA intercalators[1].

This whitepaper provides an in-depth, self-validating computational protocol for evaluating this scaffold. Rather than relying on generic docking pipelines, we will dissect the causality behind specific experimental choices, focusing on two heavily validated therapeutic mechanisms: BRAF(V600E) kinase inhibition and DNA intercalation .

Pharmacophore Mapping and Structural Causality

Before initiating any docking algorithm, one must understand why the indeno[1,2-c]pyridazin-3-one scaffold binds to its targets. The efficacy of this molecule is rooted in its highly complementary pharmacophoric features[2]:

  • The Pyridazinone Ring (Lactam Form): At physiological pH (7.4), the lactam tautomer predominates. The carbonyl oxygen at C3 acts as a potent hydrogen bond acceptor, while the N2-H acts as a hydrogen bond donor. In kinase targets, this bidentate motif perfectly mimics the adenine base of ATP, allowing it to anchor tightly into the kinase hinge region[3].

  • The Indene Core: The fused cyclopentadiene and benzene rings provide a rigid, planar, and hydrophobic surface. This planarity is critical for π−π stacking interactions, making oxidized derivatives (e.g., 2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one) exceptional DNA intercalators[4].

  • Conformational Flexibility: The saturation state between C4 and C4a dictates the molecule's 3D geometry. The 2,4,4a,5-tetrahydro derivatives possess a slight "pucker," allowing them to navigate complex, non-planar hydrophobic pockets like the BPII pocket in BRAF[5].

Pharmacophore Core Indeno[1,2-c]pyridazin-3-one Scaffold HBA H-Bond Acceptor (C=O at C3) Core->HBA Hinge Binding HBD H-Bond Donor (N-H at N2) Core->HBD Hinge Binding Hydrophobic Hydrophobic Core (Indene Ring) Core->Hydrophobic Pi-Pi Stacking Cationic Cationic Side-chain (DNA Intercalation) Core->Cationic Minor Groove

Fig 1: Pharmacophoric features of the indeno[1,2-c]pyridazin-3-one scaffold.

Case Study I: Targeting BRAF(V600E) Kinase

Tricyclic pyrazole and imidazole derivatives built on the indeno[1,2-c]pyridazin-3-one core have been identified as nanomolar inhibitors of the BRAF(V600E) mutant, a primary driver in cutaneous melanoma[5].

Step-by-Step Docking Protocol

To accurately model the binding of these derivatives to the active conformation of BRAF, follow this self-validating workflow:

Step 1: Ligand Preparation (Epik & OPLS4)

  • Action: Generate 3D conformations of the indeno[1,2-c]pyridazin-3-one derivatives.

  • Causality: Use Epik to generate protonation and tautomeric states at pH 7.4 ± 0.5. It is critical to ensure the pyridazinone ring remains in the lactam form to preserve the N2-H donor required for hinge binding. Minimize the structure using the OPLS4 force field to resolve steric clashes.

Step 2: Protein Preparation (PDB: 2FB8)

  • Action: Import the high-resolution crystal structure of active BRAF (PDB ID: 2FB8)[3].

  • Causality: Remove all water molecules beyond 5 Å of the active site to reduce computational overhead, but retain bridging waters near the DFG motif. Assign bond orders, add missing hydrogens, and optimize the hydrogen bond network using PROPKA at pH 7.4.

Step 3: Receptor Grid Generation

  • Action: Center the docking grid on the hinge region residue Cys532.

  • Causality: The pyridyl/pyridazinone ring must interact with the hinge. Set the bounding box to 20 Å × 20 Å × 20 Å to allow the bulky 4-(3-pyrazolyl)phenyl extensions to explore the adjacent BPII pocket[3].

Step 4: Molecular Docking (Glide XP)

  • Action: Execute docking using Glide Extra Precision (XP).

  • Causality: Glide XP utilizes a more aggressive scoring function that heavily penalizes desolvation and steric clashes, which is necessary to accurately rank the bulky tricyclic core against the tight constraints of the BRAF active site.

Case Study II: DNA Intercalation for Cytotoxicity

Beyond kinase inhibition, the fully aromatized or 2,5-dihydro analogs of this scaffold act as potent DNA intercalating agents, rivaling the cytotoxicity of cisplatin in human carcinoma cell lines[4].

Step-by-Step Docking Protocol

Step 1: Target Selection (B-DNA Duplex)

  • Action: Utilize a high-resolution B-DNA decamer (e.g., d(CCGGCGCCGG)2).

  • Causality: Intercalators prefer GC-rich regions due to the stronger π−π stacking overlap provided by purine-pyrimidine steps.

Step 2: Grid Generation for Intercalation

  • Action: Unlike globular proteins, DNA requires a grid centered on the base-pair steps (e.g., between G4 and C5).

  • Causality: The planar indene core must slide between the base pairs. Ensure the grid box encompasses the minor groove, as cationic side-chains (e.g., 2-[2-(dimethylamino)ethyl]) on the N2 position of the pyridazinone ring will seek electrostatic interactions with the phosphate backbone[4].

Step 3: Docking Algorithm (AutoDock Vina)

  • Action: Run AutoDock Vina with an exhaustiveness of 32.

  • Causality: Vina's empirical scoring function is highly effective at evaluating the non-directional hydrophobic and van der Waals forces that dominate DNA intercalation.

Quantitative Data Presentation

To benchmark your docking results, compare your output against the established interaction profiles summarized in Table 1.

Table 1: Comparative Docking Profiles of Indenopyridazinone Derivatives

Compound VariantPrimary TargetPrimary Interaction SiteKey Interacting Residues / Base PairsExpected Docking Score (kcal/mol)
2,4,4a,5-Tetrahydro derivative BRAF(V600E)Hinge Region & BPIICys532, Gln530, Trp531-9.5 to -10.5
2,5-Dihydro derivative B-DNA DuplexBase Pair Intercalationd(CpG) steps ( π−π stacking)-8.0 to -9.0
Cationic N2-substituted analog B-DNA DuplexMinor Groove / BackbonePhosphate backbone (Electrostatic)-10.0 to -11.5

Post-Docking Validation: MD Simulations & MM-GBSA

Rigid molecular docking is prone to false positives because it ignores receptor flexibility and oversimplifies solvent effects. To establish a self-validating system, docking poses must be subjected to Molecular Dynamics (MD) simulations and MM-GBSA free energy calculations.

Workflow Causality:

  • MD Simulation (100 ns): Solvate the docked complex in an explicit SPC water box with 0.15 M NaCl. This allows the tricyclic core to induce conformational adaptations in the target (e.g., loop movements in BRAF or localized unwinding in DNA).

  • MM-GBSA: Calculate the binding free energy ( ΔGbind​ ) from the MD trajectory. This step replaces the empirical docking score with a rigorous thermodynamic value, accounting for the heavy desolvation penalty incurred when the hydrophobic indene core enters a binding pocket.

Workflow LPrep Ligand Preparation (Indenopyridazinone Core) Dock Molecular Docking (Glide / AutoDock Vina) LPrep->Dock PPrep Protein Preparation (BRAF PDB: 2FB8 / DNA) Grid Receptor Grid Generation (Active Site / Intercalation Site) PPrep->Grid Grid->Dock MD MD Simulation (100 ns Trajectory) Dock->MD MMGBSA MM-GBSA Free Energy Calculation MD->MMGBSA

Fig 2: End-to-end computational workflow for indeno[1,2-c]pyridazin-3-one docking.

Conclusion

The 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold is a masterclass in structural versatility. By understanding the causal relationship between its tautomeric states, planar geometry, and target microenvironments, computational chemists can leverage molecular docking to rationally design the next generation of targeted therapeutics—whether they are hinge-binding kinase inhibitors or DNA-disrupting cytotoxic agents.

References

  • Niculescu-Duvaz, D., et al. (2010). "Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds." Bioorganic & Medicinal Chemistry, 18(18), 6934-6952.

  • Asproni, B., Pinna, G.A., Corona, P., Coinu, S., Piras, S., Carta, A., & Murineddu, G. (2025). "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview." International Journal of Molecular Sciences, 26(8), 3806.

  • Barlocco, D., Bergomi, M., Menta, E., & Cignarella, G. (1993). "Tricyclic Indenopyridazine Derivatives: Synthesis, Cytotoxic Activity and DNA-Binding Properties." Recueil des Travaux Chimiques des Pays-Bas, 112(2), 175-180.

Sources

Methodological & Application

step-by-step synthesis protocol for 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Indenopyridazinone Scaffold

The fusion of heterocyclic rings to create novel polycyclic systems is a cornerstone of modern medicinal chemistry. Among these, the indeno[1,2-c]pyridazin-3-one scaffold represents a class of tricyclic pyridazinone-based molecules with significant therapeutic potential.[1] Derivatives of this core structure have been investigated for a range of pharmacological activities, including potent cardiotonic, antihypertensive, and anti-inflammatory effects.[1][2] The pyridazinone ring, often considered a "wonder nucleus" in drug design, imparts favorable pharmacokinetic properties and provides multiple points for functionalization, allowing for the fine-tuning of biological activity.[3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one , a foundational member of this promising compound class. The protocol is designed for researchers, chemists, and drug development professionals, offering not just a procedure, but also the underlying chemical logic and field-proven insights to ensure successful and reproducible synthesis.

Guiding Principle: Cyclocondensation of a γ-Keto Acid

The most direct and reliable strategy for constructing the 4,5-dihydropyridazin-3(2H)-one ring system is the cyclocondensation of a suitable γ-keto acid with hydrazine.[4] This reaction is a robust and high-yielding transformation that proceeds through two key mechanistic steps:

  • Hydrazone Formation: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ketone in the γ-keto acid precursor. This is followed by the elimination of a water molecule to form a C=N double bond, yielding a hydrazone intermediate.[5][6]

  • Intramolecular Acyl Substitution: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. A second molecule of water is eliminated, closing the six-membered pyridazinone ring.

This entire process is typically conducted as a one-pot reaction, making it an efficient method for accessing the target scaffold.

Visualizing the Synthetic Pathway

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentMolar Mass ( g/mol )CAS No.Recommended PurityNotes
(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid190.194286-35-9≥97%The key γ-keto acid precursor.
Hydrazine monohydrate (64% hydrazine)50.067803-57-8Reagent gradeHighly corrosive and toxic. Handle with extreme care in a fume hood.
Ethanol (Absolute)46.0764-17-5≥99.5%Used as the reaction solvent.
Deionized Water18.027732-18-5N/AFor washing the crude product.
Celite® (Diatomaceous earth)N/A61790-53-2N/AOptional, for hot filtration during recrystallization.
Laboratory Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring capability

  • Magnetic stir bars

  • Glass funnel and filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

Detailed Step-by-Step Synthesis Protocol

This protocol is based on established methodologies for the synthesis of dihydropyridazinones from γ-keto acids.[1][4][7]

Part 1: Reaction Setup and Cyclocondensation
  • Reagent Preparation: In a 100 mL round-bottom flask, combine (1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid (5.00 g, 26.3 mmol, 1.0 equiv.) and absolute ethanol (50 mL).

  • Stirring: Add a magnetic stir bar to the flask and stir the suspension at room temperature until the solid is mostly dissolved.

  • Addition of Hydrazine: While stirring, carefully add hydrazine monohydrate (2.60 mL, ~52.6 mmol, 2.0 equiv.) to the flask dropwise using a pipette.

    • Scientist's Insight: Using a slight excess of hydrazine hydrate helps to drive the reaction to completion. The reaction is exothermic; a slow, dropwise addition helps to control the initial temperature rise.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature with vigorous stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a 3:1 mixture of ethyl acetate and hexane as the eluent. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting keto acid spot and the appearance of a new, typically more polar, product spot.

Part 2: Product Isolation and Purification
  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. As the solution cools, the product will begin to precipitate as a solid.

  • Ice Bath: To maximize precipitation, place the flask in an ice-water bath for 30-45 minutes.

    • Scientist's Insight: The solubility of the organic product is significantly lower in cold ethanol, leading to a higher recovery yield. For some pyridazinone syntheses, pouring the reaction mixture into a larger volume of ice-cold water can also effectively induce precipitation.[7]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake in the funnel with a small amount of cold ethanol (2 x 15 mL) followed by cold deionized water (2 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Press the solid dry on the filter paper and then transfer it to a watch glass. Dry the crude product in a vacuum oven at 50-60 °C overnight. The expected yield of the crude product is typically in the range of 80-90%.

Part 3: Recrystallization (Optional but Recommended)
  • Solvent Selection: Ethanol is often a suitable solvent for the recrystallization of pyridazinone derivatives.[7]

  • Procedure: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. If any insoluble impurities remain, perform a hot filtration through a funnel containing a small plug of Celite®.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry to a constant weight.

Visualizing the Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Mix Keto Acid & Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool to RT, then Ice Bath C->D E 5. Vacuum Filter Precipitate D->E F 6. Wash with Cold EtOH & Water E->F G 7. Dry Product Under Vacuum F->G H 8. Recrystallize from Ethanol G->H I 9. Characterize (MP, NMR, IR, MS) H->I

Sources

Application Note: AQbD-Driven RP-HPLC Method Development and ICH Q2(R2) Validation for 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The compound 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one (CAS: 69099-74-7) is a highly versatile tricyclic small-molecule scaffold. Derivatives of the indenopyridazine core are frequently synthesized and evaluated as potent monoamine oxidase (MAO) inhibitors, DNA-intercalating agents, and cytotoxic compounds in oncology research[1][2]. As this compound progresses through preclinical drug development, establishing a robust, stability-indicating analytical method is critical for purity assessment, stability testing, and formulation quality control.

This technical guide details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The methodology was developed using Analytical Quality by Design (AQbD) principles and validated in strict accordance with the updated ICH Q2(R2) guidelines[3][4].

Analytical Target Profile (ATP) & Method Development Strategy

The development of this method relies on understanding the physicochemical properties of the analyte to drive rational chromatographic choices. Rather than relying on trial and error, the following parameters were selected based on direct chemical causality:

  • pH Control and Ionization: The pyridazinone ring contains a lactam NH group, which is weakly acidic (estimated pKa ~10.5). If the mobile phase pH is near this pKa, the molecule exists in a state of partial ionization, leading to severe peak tailing and variable retention times. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the analyte is forced into a fully protonated, neutral state, ensuring sharp, symmetrical peaks and reproducible retention.

  • Solvent Selection: Acetonitrile (ACN) was selected as the strong organic solvent over methanol. ACN has a lower viscosity, which minimizes system backpressure, and a lower UV cutoff (<190 nm), which provides a stable, noise-free baseline at the optimal detection wavelength of 254 nm.

  • Stationary Phase Kinetics: A core-shell (superficially porous) C18 column was chosen. The solid silica core restricts the diffusion path of the analyte, minimizing the longitudinal diffusion term (B-term) and mass transfer resistance (C-term) in the van Deemter equation. This yields ultra-high efficiency separations without requiring ultra-high pressure (UHPLC) systems.

HPLC_Workflow ATP Analytical Target Profile (ATP) Define Method Goals Risk Risk Assessment & CQA Identify Variables ATP->Risk DoE Design of Experiments (DoE) Screening & Optimization Risk->DoE MODR Define MODR Method Operable Design Region DoE->MODR Val ICH Q2(R2) Validation Specificity, Linearity, Precision MODR->Val Control Control Strategy & SST Lifecycle Management Val->Control

Fig 1. AQbD-driven lifecycle workflow for HPLC method development and validation.

Experimental Protocols: A Self-Validating System

To ensure absolute data trustworthiness, this protocol is designed as a self-validating system. The inclusion of rigorous System Suitability Testing (SST) and Quality Control (QC) bracketing ensures the instrument proves its fitness-for-purpose before and during every analytical sequence.

Step-by-Step Preparation Methodology
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas by sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • SST Solution (Self-Validation Trigger): Spike 5 mL of the Working Standard with 50 µL of 3% H₂O₂ and heat at 40°C for 1 hour to generate a known oxidative degradant. This creates a critical resolution pair to verify column performance prior to sample analysis.

Chromatographic Conditions
ParameterSpecification
Column Core-Shell C18, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-10 min: 10%→80% B; 10-12 min: 80% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C ± 1°C
Detection (UV) 254 nm (Reference 360 nm)
System Suitability Test (SST) Criteria

Before analyzing unknown samples, inject the SST Solution in replicates of five. The system is only validated for use if it meets the criteria below. Furthermore, a QC standard must be injected every 10 samples; if the peak area drifts by >2.0%, the run automatically halts and invalidates the preceding bracket.

SST ParameterAcceptance CriteriaPurpose
Retention Time (RT) 6.5 ± 0.2 minEnsures pump flow and gradient consistency.
Resolution (Rs) > 2.0 (Parent vs. Degradant)Confirms column efficiency and selectivity.
Tailing Factor (Tf) ≤ 1.5Verifies absence of secondary silanol interactions.
Theoretical Plates (N) > 10,000Confirms column health and packing integrity.
%RSD of Area (n=5) ≤ 2.0%Validates autosampler precision.

ICH Q2(R2) Method Validation

The method was validated for specificity, linearity, accuracy, precision, and robustness according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[3][4].

Specificity and Forced Degradation

Specificity is the ability to unequivocally assess the analyte in the presence of impurities and degradation products[4]. A forced degradation study was executed to prove the method is stability-indicating.

Forced_Degradation Parent 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one (Parent API) Acid Acid Hydrolysis 0.1M HCl, 60°C Parent->Acid Base Base Hydrolysis 0.1M NaOH, 60°C Parent->Base Ox Oxidation 3% H2O2, RT Parent->Ox Photo Photolysis UV/Vis Light Parent->Photo Thermal Thermal Solid State, 80°C Parent->Thermal HPLC RP-HPLC Analysis Peak Purity & Mass Balance Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Thermal->HPLC

Fig 2. Forced degradation study design for evaluating method specificity.

Table: Forced Degradation Summary

Stress ConditionTime/Temp% DegradationPeak Purity Angle vs. ThresholdMass Balance
Acidic (0.1M HCl) 24h / 60°C8.4%Angle < Threshold (Pass)99.1%
Basic (0.1M NaOH) 24h / 60°C15.2%Angle < Threshold (Pass)98.5%
Oxidative (3% H₂O₂) 4h / RT12.7%Angle < Threshold (Pass)99.3%
Thermal (Solid) 7 Days / 80°C1.2%Angle < Threshold (Pass)99.8%
Photolytic (UV) 1.2M Lux hours4.5%Angle < Threshold (Pass)99.0%
Linearity, Range, and Sensitivity

Linearity was established from 10% to 150% of the nominal working concentration (10 µg/mL to 150 µg/mL).

ParameterResult
Linear Range 10 – 150 µg/mL
Correlation Coefficient (R²) 0.9998
Regression Equation y = 45218x + 1205
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)
Accuracy and Precision

Method accuracy was assessed via recovery studies at three concentration levels (50%, 100%, 150%). Precision was evaluated on two different days by two different analysts (Intermediate Precision).

Concentration LevelMean Recovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD)
50 µg/mL (50%) 99.4%0.85%1.12%
100 µg/mL (100%) 100.2%0.62%0.94%
150 µg/mL (150%) 99.8%0.71%1.05%

Conclusion

A highly specific, stability-indicating RP-HPLC method for the quantification of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one was successfully developed and validated. By grounding the method development in the physicochemical properties of the analyte and employing a self-validating system suitability protocol, the method ensures high data integrity. The procedure fully complies with ICH Q2(R2) guidelines, demonstrating excellent linearity, accuracy, and specificity against all major degradation pathways.

References

  • Title: validation of analytical procedures q2(r2)
  • Title: ICH Q2(R2)
  • Source: researchgate.
  • Source: researchgate.

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2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Mass Spectrometry Sample Preparation for 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one and its Analogs

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Indenopyridazinones

The 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold represents a class of rigid, tricyclic pyridazinone derivatives. These compounds and their analogs are of significant interest in medicinal chemistry and drug development, particularly for their potential as potent cardiotonic agents.[1][2] Accurate molecular weight determination and structural characterization are paramount for synthesis confirmation, purity assessment, and metabolic studies. Mass spectrometry (MS) is the definitive analytical tool for these tasks, offering unparalleled sensitivity and specificity.

However, the quality of mass spectrometry data is fundamentally dependent on the quality of the sample preparation. A robust, well-designed sample preparation protocol is not merely a preliminary step but a critical determinant of analytical success. This guide provides a comprehensive framework and detailed protocols for preparing indenopyridazinone samples for analysis by Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), the two most common soft ionization techniques for small molecules.

Core Principles & Pre-Analysis Considerations

Before selecting a protocol, a foundational understanding of the analyte's physicochemical properties is essential. While specific data for the title compound is scarce, we can infer key characteristics from structurally related pyridazinone derivatives.

Solubility Profile

The solubility of pyridazinone derivatives can vary significantly based on their substitution. Studies on related compounds, such as 6-phenyl-pyridazin-3(2H)-one, show they are often poorly soluble in water but exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol, ethanol, and polyethylene glycol (PEG-400).[3][4]

Causality: The heterocyclic nature and the presence of polar functional groups (carbonyl, N-H) allow for hydrogen bonding with protic solvents, while the fused ring system contributes to solubility in organic solvents. This dual nature dictates the choice of solvents for creating stock and working solutions.

PropertyInferred CharacteristicImplication for MS Sample Prep
Aqueous Solubility Low to sparingly soluble.[3][4]Direct analysis in pure water is challenging. Requires organic or mixed aqueous-organic solvents.
Organic Solubility Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate.[3][4]Provides a wide range of solvent choices for initial sample dissolution.
Stability Generally stable, but stability can be influenced by substituents.[5]Standard sample handling is likely sufficient. For new analogs, stability in acidic/basic solutions should be checked.
Polarity Moderately polar.Suitable for soft ionization techniques like ESI and MALDI.
The Challenge of Matrix Effects

In mass spectrometry, the "matrix" refers to all components in the sample other than the analyte of interest.[6] These components can interfere with the ionization of the analyte, leading to signal suppression or enhancement—a phenomenon known as the matrix effect.[7][8][9] This is a major concern in quantitative analysis as it can severely impact accuracy and reproducibility.[8][9]

Causality: Co-eluting compounds from the sample matrix compete with the analyte for charge in the ion source.[6] Salts, buffers, and endogenous biological molecules are common sources of matrix effects. A primary goal of sample preparation is to minimize these interferences.

Protocol I: Sample Preparation for Electrospray Ionization (ESI-MS)

ESI is the most common ionization technique for small molecules, especially when coupled with Liquid Chromatography (LC-MS). It is a "soft" ionization method ideal for moderately polar molecules, generating primarily protonated molecules [M+H]+ or other adducts.[10][11][12]

Rationale and Workflow

The objective is to introduce a clean, dilute solution of the analyte in a volatile, ESI-compatible solvent system to the mass spectrometer. The workflow involves dissolving the sample, diluting it to an optimal concentration, and ensuring the final solvent composition is conducive to efficient electrospray.

ESI_Workflow Solid Solid Analyte Stock Prepare Stock Solution (~1 mg/mL) Solid->Stock Dissolve in appropriate solvent (e.g., MeOH, ACN) Working Prepare Working Solution (1-20 pmol/μL or ~0.1-10 μg/mL) Stock->Working Dilute with mobile phase-like solvent Filter Filter Sample (0.22 or 0.45 μm Syringe Filter) Working->Filter Remove particulates Inject Inject into MS Filter->Inject

ESI-MS Sample Preparation Workflow
Step-by-Step Protocol
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of the indenopyridazinone sample.

    • Dissolve the solid in 1 mL of a suitable high-purity (HPLC-grade or better) organic solvent. Methanol or acetonitrile are excellent first choices.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Working Solution Preparation (Target: 0.1 - 10 µg/mL):

    • Take a small aliquot (e.g., 10 µL) of the 1 mg/mL stock solution.

    • Dilute it with 1 mL of a solvent mixture that is compatible with ESI-MS.[13][14] A common choice is 50:50 acetonitrile:water or 50:50 methanol:water.

    • Causality: Overly concentrated samples can lead to detector saturation, ion suppression, and contamination of the instrument.[13][14] This dilution step brings the analyte into the optimal concentration range for modern mass spectrometers.

  • Solvent System and Additives:

    • The final solution should be prepared in volatile solvents.[10]

    • AVOID: High concentrations of non-volatile salts (phosphates, borates), buffers (TRIS), detergents, and high-boiling-point solvents like DMSO.[10] If DMSO is required for initial solubility, ensure it is diluted at least 20-fold in the final working solution.[14]

    • To promote protonation and enhance signal in positive ion mode, add a small amount of a volatile acid. 0.1% formic acid is the standard choice.[10][13]

Solvent/AdditiveCompatibilityRationale
Methanol, Acetonitrile, Water ExcellentVolatile and common mobile phases.
Isopropanol GoodCan be used, slightly less volatile.
Formic Acid, Acetic Acid Excellent (at <0.1%)Promotes [M+H]+ ion formation.[10]
Ammonium Formate/Acetate Good (at <50 mM)Volatile buffers suitable for LC-MS.[10]
DMSO, DMF PoorHigh boiling points interfere with desolvation. Use only if highly diluted.[10]
Inorganic Salts (NaCl, KCl) AvoidCause ion suppression and instrument contamination.
TFA, Ion-Pairing Agents AvoidCan cause strong and persistent ion suppression.[13]
  • Sample Filtration:

    • Before placing the sample in an autosampler vial, filter it through a 0.22 µm or 0.45 µm syringe filter.

    • Causality: This step is critical to remove any solid particulates that could block the narrow capillaries of the LC system or the mass spectrometer's sample needle, preventing costly downtime.[10]

ESI-MS Troubleshooting & Data Interpretation
  • Adduct Formation: In ESI, it is common to observe ions other than the protonated molecule [M+H]+. Be prepared to identify common adducts. Sodium [M+Na]+ and potassium [M+K]+ adducts are frequently seen, often from glassware or solvent impurities.[15][16] Using ammonium-containing additives can promote the formation of [M+NH4]+ adducts.[17][18]

Adduct IonMass Difference (Da)Common Source
[M+H]++1.0078Protonation from acidic solvent.
[M+Na]++22.9898Glassware, solvent impurities.[15][17]
[M+K]++38.9637Glassware, solvent impurities.[15][17]
[M+NH4]++18.0344Ammonium-based additives/buffers.[17]
  • No Signal: If no signal is observed, check sample concentration (try a more concentrated solution), ensure the solvent contains an ionization promoter (like formic acid), and verify instrument parameters.

Protocol II: Sample Preparation for MALDI-MS

MALDI is a soft ionization technique where the analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which in turn ionizes the analyte.[19] It is highly effective for pure samples and high-throughput screening.

Rationale and Workflow

The key to successful MALDI is the homogeneous co-crystallization of the analyte within the matrix. The analyte must be soluble in the same volatile solvent as the matrix.

MALDI_Workflow cluster_0 Solution Preparation AnalyteSol Prepare Analyte Solution (e.g., 1 mg/mL in ACN) Mix Mix Analyte and Matrix (e.g., 1:10 v/v) AnalyteSol->Mix MatrixSol Prepare Matrix Solution (e.g., 10 mg/mL in ACN) MatrixSol->Mix Spot Spot Mixture onto MALDI Plate (~1 µL) Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry Analyze Analyze in MS Dry->Analyze

MALDI-MS Sample Preparation Workflow
Step-by-Step Protocol
  • Matrix Selection:

    • For small molecules like indenopyridazinones, several matrices are suitable.

    • 2,5-dihydroxybenzoic acid (DHB): An excellent general-purpose matrix for polar analytes.[20]

    • Dithranol (DTH): Works well for less polar, non-polar, and organometallic samples.[20]

    • α-Cyano-4-hydroxycinnamic acid (CHCA): Another common choice, often used for peptides but can be effective for small molecules.

MatrixAbbreviationTypical AnalytesCommon Solvents
2,5-Dihydroxybenzoic acidDHBPolar small molecules, peptidesMethanol, Acetonitrile/Water
DithranolDTHNon-polar small moleculesChloroform, Dichloromethane, THF
  • Solution Preparation:

    • Analyte Solution: Prepare a ~1 mg/mL solution of the indenopyridazinone in a volatile organic solvent (e.g., acetonitrile, methanol, or THF), choosing one that is also compatible with your selected matrix.

    • Matrix Solution: Prepare a saturated or ~10 mg/mL solution of the chosen matrix in the same solvent or a compatible solvent mixture.[20] For DHB, a 50:50 acetonitrile:water mixture with 0.1% TFA can be effective.

  • Spotting (Dried-Droplet Method):

    • Mix the analyte and matrix solutions. The final mole ratio of matrix to analyte should be very high, typically ranging from 1,000:1 to 10,000:1.[20] A good starting point is to mix the solutions at a volume ratio of 10:1 (Matrix:Analyte).

    • Pipette approximately 1 µL of the mixture onto a spot on the MALDI target plate.

    • Allow the solvent to evaporate completely at room temperature, which should result in the formation of a solid, crystalline spot.

    • Causality: The large excess of matrix ensures that analyte molecules are isolated from each other and surrounded by matrix molecules. This prevents analyte aggregation and facilitates efficient energy transfer from the laser to the analyte via the matrix.[19]

  • Analysis:

    • Insert the plate into the mass spectrometer.

    • Acquire spectra by firing the laser at different positions within the crystalline spot to find the "sweet spots" that yield the best signal-to-noise ratio.

Final Considerations for Method Validation

For any new compound, the chosen sample preparation method must be validated.

  • Linearity and Sensitivity: Prepare a dilution series to determine the limit of detection (LOD) and the linear dynamic range for quantification.

  • Reproducibility: Prepare and analyze multiple replicates to ensure the method yields consistent results.

  • Matrix Effect Assessment (LC-MS): For quantitative methods in complex samples (e.g., plasma, tissue extracts), the matrix effect must be evaluated. This can be done using techniques like post-column infusion or by comparing the response of an analyte in a pure solution versus a post-extraction spiked matrix sample.[8][21]

By following these principles and protocols, researchers, scientists, and drug development professionals can develop robust and reliable methods for the mass spectrometric analysis of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one and its derivatives, ensuring high-quality data for critical decision-making in the research and development pipeline.

References

  • What are common adducts in ESI mass spectrometry? - WKB67428.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Sample preparation for the ES/MS. University of Bristol.
  • MALDI-TOF Sample Preparation. University of Illinois Urbana-Champaign.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences.
  • Common ESI Mass Spectrometry Adducts. Scribd.
  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • MALDI | Matrix-Assisted Laser Desorption/Ioniz
  • Mass Spectrometry Adduct Calcul
  • Sample Preparation Protocol for ESI Accur
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America.
  • Electrospray Ionization Mass Spectrometry. LibreTexts Chemistry.
  • Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
  • Electrospray Ionization (ESI) Mass Spectrometry. LibreTexts Physics.
  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ioniz
  • An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. Benchchem.
  • Sample Preparation Protocol for Open Access MS. University of Oxford.
  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhal
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
  • Sample Preparation for Mass Spectrometry. Sigma-Aldrich.
  • Synthesis of new 4,5-3(2H)
  • Cardiotonic agents. 4.

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Application Notes & Protocols: The Therapeutic Potential of the 2H,3H,4H,4aH,5H-Indeno[1,2-c]pyridazin-3-one Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Drug Discovery

The pyridazinone core is a heterocyclic motif of significant interest in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4] This "wonder nucleus" has been incorporated into molecules demonstrating anti-inflammatory, anticancer, cardiovascular, and antimicrobial properties, among others.[5][6][7][8] By fusing the pyridazinone ring with an indane system, the tricyclic scaffold 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one is formed. This rigid, three-dimensional structure provides a unique framework for designing novel therapeutic agents with specific and potent biological activities.

These application notes serve as a technical guide for researchers and drug development professionals, exploring the established and potential applications of indenopyridazinone derivatives. We will delve into their utility as anti-inflammatory, cardiotonic, and anticancer agents, providing the mechanistic rationale, key structure-activity relationship (SAR) insights, and detailed experimental protocols for their synthesis and evaluation.

Application I: Anti-inflammatory and Analgesic Agents

The indenopyridazinone scaffold has been identified as a promising backbone for the development of novel anti-inflammatory drugs. Early research identified derivatives with anti-inflammatory, analgesic, and antipyretic properties comparable to acetylsalicylic acid (ASA).[6]

Mechanistic Rationale

While the precise mechanism for all indenopyridazinone derivatives is an active area of research, the broader pyridazinone class exerts anti-inflammatory effects through multiple pathways. This provides a strong rationale for investigating these mechanisms in the indeno-fused series.

  • Phosphodiesterase (PDE) Inhibition: Many pyridazinone-based compounds function as inhibitors of phosphodiesterases, particularly PDE4.[9][10][11][12] PDE4 is a critical enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that mediates numerous cellular processes, including the inflammatory response. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α, IL-6, and chemokines.[9][10][13]

  • Cyclooxygenase (COX) Inhibition: Some pyridazinone derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation.[14][15][16] This dual potential for PDE and COX inhibition makes the scaffold particularly attractive.

G cluster_nucleus Cellular Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes Activates Compound Indenopyridazinone Derivative Compound->IKK Inhibits

Caption: Workflow of LPS-induced NF-κB activation and potential inhibition by indenopyridazinones.

Protocol 1: In Vitro Anti-inflammatory Screening via NF-κB Reporter Assay

This protocol describes the use of THP1-Blue™ cells to quantify the inhibition of the NF-κB signaling pathway, a cornerstone of the inflammatory response.[15][16]

Objective: To determine the potency (IC50) of test compounds in inhibiting lipopolysaccharide (LPS)-induced NF-κB activation.

Materials:

  • THP1-Blue™ NF-κB Reporter Cells

  • RPMI 1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • LPS from E. coli

  • Test Indenopyridazinone Compounds (dissolved in DMSO)

  • QUANTI-Blue™ Solution (SEAP detection reagent)

  • 96-well plates, CO2 incubator

Methodology:

  • Cell Culture: Maintain THP1-Blue™ cells in RPMI 1640 supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Plate Preparation: Seed cells at a density of 100,000 cells per well in a 96-well plate and incubate for 3 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 20 µL of each concentration to the appropriate wells. Include a vehicle control (DMSO) and a known NF-κB inhibitor as a positive control.

  • Inflammatory Stimulation: Add 20 µL of LPS (final concentration 100 ng/mL) to all wells except for the unstimulated (negative) control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Detection of NF-κB Activity:

    • Add 20 µL of the cell supernatant from each well to a new 96-well flat-bottom plate.

    • Add 180 µL of QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of NF-κB activation relative to the LPS-stimulated control. Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Application II: Cardiotonic Agents

Derivatives of the saturated core, 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-one, have been synthesized and evaluated as potent positive inotropic agents, making them of interest for the treatment of heart failure.[17]

Mechanistic Rationale

The primary mechanism for the cardiotonic effects of these compounds is the selective inhibition of phosphodiesterase III (PDEIII).[6]

  • PDEIII Inhibition: In cardiac myocytes, PDEIII is the main enzyme responsible for hydrolyzing cAMP. Inhibition of PDEIII leads to an accumulation of intracellular cAMP.

  • Increased Calcium Influx: Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels. This enhances calcium influx into the cell during an action potential.

  • Enhanced Contractility: The increased availability of intracellular calcium leads to a stronger interaction between actin and myosin filaments, resulting in a more forceful contraction of the heart muscle (a positive inotropic effect).

G ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE3 PDE3 AMP AMP PKA Protein Kinase A cAMP->PKA Activates PDE3->AMP Hydrolyzes CaChannel L-type Ca2+ Channel PKA->CaChannel Phosphorylates CaInflux Ca2+ Influx CaChannel->CaInflux Contractility Increased Myocardial Contractility CaInflux->Contractility Compound Indenopyridazinone Derivative Compound->PDE3 Inhibits

Caption: Mechanism of PDE3 inhibition by indenopyridazinones leading to positive inotropy.

Protocol 2: Ex Vivo Evaluation of Inotropic Effects in Isolated Papillary Muscle

This protocol details the measurement of myocardial contractility in an isolated tissue preparation, a classic method for assessing inotropic activity.

Objective: To quantify the effect of test compounds on the contractile force of cardiac muscle.

Materials:

  • Guinea pig or rat

  • Krebs-Henseleit buffer

  • Organ bath system with temperature control and aeration (95% O2, 5% CO2)

  • Force-displacement transducer and data acquisition system

  • Field stimulator

  • Test Indenopyridazinone Compounds

Methodology:

  • Tissue Dissection: Humanely euthanize a guinea pig. Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit buffer. Dissect a suitable papillary muscle from the right ventricle.

  • Mounting the Preparation: Mount the muscle vertically in the organ bath. Attach the tendinous end to a hook at the base and the other end to the force transducer.

  • Equilibration: Perfuse the muscle with oxygenated Krebs-Henseleit buffer at 37°C. Apply a slight preload tension and allow the muscle to equilibrate for 60 minutes.

  • Electrical Stimulation: Pace the muscle with electrical pulses (e.g., 1 Hz frequency, 5 ms duration, voltage slightly above threshold) to elicit regular contractions.

  • Baseline Recording: Once a stable contractile force is achieved, record the baseline isometric tension for 15-20 minutes.

  • Cumulative Concentration-Response:

    • Add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).

    • Allow the contractile force to reach a new steady state after each addition before adding the next concentration.

  • Data Analysis: Measure the peak tension developed at each concentration. Express the results as a percentage of the initial baseline contractile force. Plot the percentage increase in force against the log concentration of the compound to generate a concentration-response curve and determine the EC50 (effective concentration for 50% of maximal response).

Application III: Anticancer Agents

While direct studies on the 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one core are emerging, structurally related tricyclic pyridazinones, such as pyridazino[4,5-b]indol-4-ones, have demonstrated potent growth inhibition against various human tumor cell lines.[18] The broader pyridazinone class has been extensively investigated for anticancer activity.[19][20][21]

Mechanistic Rationale

The anticancer activity of pyridazinone-based molecules is often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.

  • Kinase Inhibition: Many derivatives are designed as kinase inhibitors. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis, and Cyclin-Dependent Kinases (CDKs), which regulate cell cycle progression.[19][20][21] Other targets like PI3K have also been identified for related scaffolds.[18]

  • Induction of Apoptosis: Active compounds can trigger programmed cell death (apoptosis) by modulating the expression of key regulatory proteins. This often involves upregulating pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2.[19][20]

  • Cell Cycle Arrest: By interfering with cell cycle machinery (e.g., via CDK inhibition), these compounds can cause cancer cells to arrest in a specific phase of the cell cycle (e.g., G0/G1), preventing their division and proliferation.[19][20]

Protocol 3: In Vitro Anticancer Activity via Sulforhodamine B (SRB) Assay

The SRB assay is a robust and widely used method for screening compound cytotoxicity and cell growth inhibition in cancer cell lines.[18]

Objective: To determine the growth inhibitory potential (GI50) of test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, U-87 glioblastoma)

  • Appropriate cell culture media and supplements

  • Trichloroacetic acid (TCA), Sulforhodamine B (SRB) dye, Tris base

  • Test Indenopyridazinone Compounds

  • Positive control drug (e.g., Doxorubicin)

  • 96-well microtiter plates

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells for a vehicle control and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the optical density (OD) at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition using the OD values from the test, control, and time-zero plates. Determine the GI50 value, the concentration at which cell growth is inhibited by 50%.

Compound Class Target Cell Line Activity (GI50 / IC50) Reference
Pyridazino[4,5-b]indol-4-onesMDA-MB-231, MCF7, U-87, IMR-32Low µM concentrations[18]
N-5-benzylated Pyridazino[4,5-b]indol-4-onesPI3Kα enzyme assay0.091 µM (for lead compound)[18]
Indenopyridine DerivativesMCF7 (Breast Cancer)4.34 µM (for lead compound)[22]
Pyridazinone-based diarylureasMelanoma, NSCLC, Prostate, Colon1.66–100 µM[19]

Table 1: Summary of anticancer activity for selected pyridazinone-based scaffolds.

General Synthetic Protocol

The indenopyridazinone core is typically synthesized via a cyclocondensation reaction. The following is a generalized protocol based on established methods for pyridazinone synthesis.[5][6][18]

Caption: General synthetic workflow for the indenopyridazinone scaffold.

Protocol 4: Synthesis of 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone

Objective: To synthesize the core indenopyridazinone scaffold from an appropriate keto-acid precursor.

Step 1: Synthesis of the γ-Ketoacid Precursor

  • The starting material is typically a 2-carboxyalkyl-1-indanone derivative. This intermediate can be prepared via several synthetic routes, for instance, by the Stobbe condensation of an indanone with a dialkyl succinate followed by hydrolysis and decarboxylation.

Step 2: Cyclocondensation

  • Dissolve the indanone-γ-ketoacid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Isolate the crude product by filtration. If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone.

Step 3: Optional Dehydrogenation to form 5H-indeno[1,2-c]-3(2H)-pyridazinone

  • Dissolve the dihydro-product from Step 2 in glacial acetic acid.

  • Add a solution of bromine in acetic acid dropwise at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization to obtain the aromatized indenopyridazinone.[6]

References

  • RSC Publishing. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Royal Society of Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. Available from: [Link]

  • PubMed. (1986). Cardiotonic agents. 4. Synthesis and biological evaluation of N-substituted 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-ones: rigid structures derived from CI-930 and analogues. Available from: [Link]

  • PubMed. (2012). Anticancer activity of novel indenopyridine derivatives. Available from: [Link]

  • PubMed. (n.d.). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Available from: [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. Available from: [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]

  • Semantic Scholar. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Available from: [Link]

  • MDPI. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Available from: [Link]

  • Matilda. (2025). Anti-inflammatory activity of pyridazinones: A review. Available from: [Link]

  • Semantic Scholar. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]

  • Semantic Scholar. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Available from: [Link]

  • RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Available from: [Link]

  • ResearchGate. (n.d.). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Available from: [Link]

  • SciSpace. (n.d.). The anticancer potential of various substituted pyridazines and related compounds. Available from: [Link]

  • Journal of Medicinal and chemical Sciences. (2019). Study of heterocyclic-fused pyridazinone derivatives as phosphodiesterase-IV inhibitors. Available from: [Link]

  • MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Available from: [Link]

  • MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Available from: [Link]

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. Available from: [Link]

  • ResearchGate. (2026). ChemInform Abstract: Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture. Available from: [Link]

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Application & Protocol Guide: Assessing the Cytotoxic Profile of Novel Indenopyridazinone Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Evaluating 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one and its Derivatives in Cancer Cell Lines

Abstract

The indeno[1,2-c]pyridazine scaffold is a heterocyclic structure of interest in medicinal chemistry, with derivatives being explored for various therapeutic activities, including potential anticancer properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible cell viability assays to determine the cytotoxic and cytostatic effects of novel compounds based on the 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one core. We present two orthogonal, industry-standard methodologies: the endpoint colorimetric MTT assay and a real-time luminescence-based assay. The protocols are designed to be adaptable, emphasizing the critical thinking and validation steps necessary when characterizing a novel chemical entity.

Introduction: The Rationale for Cytotoxicity Profiling

The initial characterization of any potential therapeutic agent involves determining its effect on cell proliferation and viability. This process is fundamental to establishing a therapeutic window and understanding the compound's mechanism of action. Indenopyridazinone derivatives have been investigated for their potential as kinase inhibitors or other modulators of cell signaling pathways, making cytotoxicity screening an essential first step.

A successful cell viability study does not merely generate a number (like an IC50 value); it provides a reliable and reproducible measure of a compound's biological effect. This requires careful consideration of several factors:

  • Compound Handling: Novel small molecules may have limited solubility and stability.

  • Cell Line Selection: The choice of cell model can profoundly impact the observed activity.

  • Assay Principle: Different assays measure different biological endpoints (e.g., metabolic activity vs. membrane integrity). Using orthogonal methods provides a more complete picture and helps to rule out experimental artifacts.

This guide will walk through the process of setting up these assays, from initial compound preparation to final data analysis, providing the rationale behind each critical step.

Foundational Steps: Assay Development and Optimization

Before proceeding to high-throughput screening, several parameters must be optimized to ensure the validity of the results.

Compound Solubilization and Stock Preparation

Most novel heterocyclic compounds are hydrophobic and require an organic solvent for solubilization.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the standard choice due to its high solvating power and compatibility with most cell culture models at low concentrations.

  • Protocol:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of the indenopyridazinone compound in 100% cell culture-grade DMSO.

    • Vortex thoroughly and use gentle warming (37°C) if necessary to ensure complete dissolution.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Critical Consideration: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity independently.

Cell Line Selection and Seeding Density Optimization

The choice of cell line should be hypothesis-driven (e.g., a lung cancer cell line like A549 for a potential lung cancer therapeutic). Once selected, the optimal cell seeding density must be determined. The goal is to ensure cells are in an exponential growth phase throughout the experiment.

  • Protocol for Seeding Density Optimization:

    • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells/well).

    • Incubate for the planned duration of your experiment (e.g., 24, 48, or 72 hours).

    • At each time point, measure cell viability using your chosen assay.

    • Select the seeding density that results in the cell population being approximately 80-90% confluent at the end of the experiment and provides a robust assay signal (a high signal-to-background ratio).

Experimental Workflow: A Visual Overview

The overall process for evaluating a novel compound can be visualized as a multi-stage workflow, from initial preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_readout Phase 3: Data Acquisition & Analysis Compound 1. Solubilize Compound (10mM Stock in DMSO) Dose 5. Prepare Serial Dilutions Compound->Dose Cells 2. Culture & Harvest Cells Plate 4. Plate Cells (Optimized Density) Cells->Plate Seed 3. Optimize Seeding Density Seed->Plate Treat 6. Add Compound to Cells Plate->Treat Dose->Treat Incubate 7. Incubate (e.g., 72 hours) Treat->Incubate Assay 8. Perform Viability Assay (MTT or Real-Time) Incubate->Assay Read 9. Read Plate (Absorbance/Luminescence) Assay->Read Analyze 10. Analyze Data (Normalize & Fit Curve) Read->Analyze IC50 11. Determine IC50 Value Analyze->IC50

Caption: General workflow for determining the IC50 of a novel compound.

Protocol 1: MTT Endpoint Assay

The MTT assay is a classic colorimetric method that measures the metabolic activity of a cell population. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate.

Principle of the MTT Assay

MTT_Principle cluster_cell Living Cell Mito Mitochondria (Oxidoreductase Enzymes) Formazan Formazan (Purple) (Insoluble) Mito->Formazan Reduction MTT MTT (Yellow) (Cell Permeable) MTT->Mito Enters Cell Solubilize Solubilization (e.g., DMSO, SDS) Formazan->Solubilize Absorbance Measure Absorbance (~570 nm) Solubilize->Absorbance

Application Notes and Protocols for Catalytic Reduction of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Indeno[1,2-c]pyridazine Scaffold

The 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold is a tricyclic heterocyclic system of significant interest in medicinal chemistry. This rigid molecular framework, which can be considered a constrained analog of biologically active phenylpyridazinones, has been explored for a variety of pharmacological applications. Research has demonstrated that derivatives of this scaffold can exhibit potent biological activities, including cardiotonic, anti-inflammatory, antiulcer, and anticancer properties.[1][2][3][4] The pyridazin-3(2H)-one core, in general, is considered a "privileged structure" in drug discovery due to its wide range of biological activities.[5][6]

The reduction of the pyridazinone ring within the indeno[1,2-c]pyridazin-3-one system is a key chemical transformation that can significantly modulate its pharmacological profile. Saturation of the heterocyclic ring alters the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities, which in turn can fine-tune its interaction with biological targets. For instance, dihydro-derivatives of related pyridazinones have shown distinct and sometimes enhanced biological activities compared to their unsaturated counterparts.[2] This application note provides a detailed guide to the catalytic reduction of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one, focusing on two primary methodologies: catalytic hydrogenation and transfer hydrogenation.

Core Principles of Catalytic Reduction of N-Heterocycles

The reduction of the pyridazinone ring system in the indeno[1,2-c]pyridazin-3-one scaffold involves the saturation of the carbon-nitrogen and carbon-carbon double bonds within the heterocyclic ring. This is typically achieved through the addition of hydrogen atoms across these bonds, a process that requires a catalyst to lower the activation energy of the reaction. The two most common and effective approaches are catalytic hydrogenation and transfer hydrogenation.

Catalytic Hydrogenation involves the use of molecular hydrogen (H₂) gas as the hydrogen source in the presence of a heterogeneous or homogeneous metal catalyst.[7] This method is highly effective but often requires specialized high-pressure equipment. Common catalysts include platinum, palladium, and rhodium, often supported on carbon (e.g., Pd/C) or as an oxide (e.g., PtO₂).[8] The choice of catalyst and solvent can influence the stereoselectivity of the reduction, which is a critical consideration for drug development.

Transfer Hydrogenation , on the other hand, utilizes a hydrogen donor molecule in the reaction mixture, thereby avoiding the need for high-pressure hydrogen gas.[9][10][11] Common hydrogen donors include formic acid, ammonium formate, and isopropanol. This technique often employs homogeneous ruthenium or iridium catalysts and is known for its operational simplicity and excellent functional group tolerance.[10][11]

Experimental Protocols

The following protocols are designed as robust starting points for the catalytic reduction of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one. Researchers should consider small-scale trial reactions to optimize conditions for their specific substrate and desired outcome.

Protocol 1: Heterogeneous Catalytic Hydrogenation

This protocol describes the complete saturation of the pyridazinone ring using platinum(IV) oxide (PtO₂, Adams' catalyst) under a hydrogen atmosphere. Acetic acid is often used as the solvent as it can help to activate the substrate and catalyst.

Materials and Equipment:

  • 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

  • Standard glassware for workup

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor: To the reactor vessel, add 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one (1.0 eq) and PtO₂ (5-10 mol%).

  • Solvent Addition: Under an inert atmosphere, add glacial acetic acid (sufficient to dissolve the substrate, typically 0.1-0.2 M concentration).

  • Inerting the System: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three times to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[8]

  • Reaction Execution: Begin stirring and heat the reaction to the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by observing the pressure drop (hydrogen uptake). The reaction can also be monitored by taking small aliquots (after depressurizing and purging with inert gas) and analyzing by TLC or LC-MS.

  • Reaction Completion and Workup: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional solvent (e.g., methanol or ethyl acetate) to recover any adsorbed product.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The crude product can then be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • PtO₂ Catalyst: Adams' catalyst is highly effective for the hydrogenation of aromatic and heterocyclic rings.[8]

  • Glacial Acetic Acid: The acidic medium can protonate the nitrogen atoms of the pyridazinone ring, which can facilitate the hydrogenation process.

  • Pressure and Temperature: These parameters can be adjusted to control the rate of reaction. Higher pressures and temperatures generally lead to faster reactions but may also result in over-reduction or side reactions.

Protocol 2: Transfer Hydrogenation

This protocol outlines a method for the reduction of the indeno[1,2-c]pyridazin-3-one using a ruthenium catalyst and a hydrogen donor, which can be performed using standard laboratory glassware.

Materials and Equipment:

  • 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

  • RuCl₃·xH₂O or a similar ruthenium pre-catalyst[10][11]

  • Ammonia borane (H₃N-BH₃) or ammonium formate as the hydrogen source[10][12]

  • Isopropanol or another suitable solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle with a stirrer

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one (1.0 eq) and the ruthenium pre-catalyst (e.g., RuCl₃·xH₂O, 2-5 mol%).

  • Solvent and Reagent Addition: Add the solvent (e.g., isopropanol) and the hydrogen donor (e.g., ammonia borane, 3-5 eq).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reaction Execution: Heat the reaction mixture to reflux (or a suitable temperature for the chosen solvent and donor) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Reaction Completion and Workup: Upon completion, cool the reaction mixture to room temperature.

  • Product Isolation: Remove the solvent under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining hydrogen donor and catalyst residues. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ruthenium Catalyst: Ruthenium-based catalysts are well-established for transfer hydrogenation of a wide range of functional groups, including N-heterocycles.[10][11]

  • Ammonia Borane/Ammonium Formate: These are stable, easy-to-handle hydrogen donors that are effective in transfer hydrogenation reactions.[10][12]

  • Isopropanol: This solvent can also act as a hydrogen donor in some transfer hydrogenation systems, in addition to being a good solvent for many organic substrates.

Data Presentation: Comparison of Catalytic Reduction Methods

ParameterCatalytic HydrogenationTransfer Hydrogenation
Hydrogen Source H₂ gasChemical donor (e.g., H₃N-BH₃, HCOOH, (NH₄)HCO₂)
Catalyst Heterogeneous (e.g., PtO₂, Pd/C, Rh/C)Homogeneous (e.g., Ru, Ir complexes)
Pressure High pressure (typically >10 bar)Atmospheric pressure
Equipment Specialized high-pressure reactorStandard laboratory glassware
Advantages High efficiency, clean byproducts (none)Operational simplicity, no need for H₂ gas, good functional group tolerance
Disadvantages Requires specialized equipment, potential safety hazards with H₂ gasStoichiometric amounts of hydrogen donor needed, catalyst removal can be more complex

Visualizations

Catalytic Reduction Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Charge Reactor/Flask with Substrate and Catalyst B Add Solvent A->B C Purge with Inert Gas B->C D Introduce Hydrogen Source (H₂ gas or Donor) C->D E Heat and Stir D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool Reaction and Remove Catalyst F->G H Solvent Removal G->H I Purification (Chromatography/Recrystallization) H->I Reduction_of_Indenopyridazinone cluster_main start 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one product Reduced Indeno[1,2-c]pyridazin-3-one start->product [H] (Catalyst)

Caption: General reaction scheme for the reduction of the indeno[1,2-c]pyridazin-3-one core.

References

  • Cardiotonic agents. 4. Synthesis and biological evaluation of N-substituted 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-ones: rigid structures derived from CI-930 and analogues. Journal of Medicinal Chemistry. [Link]

  • Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines. MDPI. [Link]

  • An annulative transfer hydrogenation strategy enables straightforward access to tetrahydro fused-pyrazine derivatives. Chemical Communications. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Synthesis of 2,3-diaryl-2,3,4,4а-tetrahydro-5Н-indeno[1,2-c]pyridazin-5-ones. ResearchGate. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]

  • Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. PMC. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. MDPI. [Link]

  • Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. PubMed. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. [Link]

  • (PDF) Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. [Link]

  • Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Organic Chemistry Portal. [Link]

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. [Link]

  • Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. PubMed. [Link]

  • Substituted-3H-indeno(1,2-c)pyridazin-3-ones.
  • A green method for the synthesis of indeno[1,2-b]pyridines using Fe3O4@SiO2@PrSO3H as a nanomagnetic catalyst. Iranian Journal of Catalysis. [Link]

  • Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors. PubMed. [Link]

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Application Notes and Protocols for the Crystallographic Analysis of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Structural Imperative in Drug Discovery

The tricyclic scaffold of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one represents a class of heterocyclic compounds with significant therapeutic potential, showing promise in areas such as cardiovascular diseases and oncology.[1][2] In the rigorous journey of drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical cornerstone. Crystallographic analysis provides the highest resolution view of molecular architecture, revealing precise bond lengths, bond angles, and stereochemistry.[3][4] This detailed structural information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and securing intellectual property.

This guide provides a comprehensive overview of the crystallographic techniques tailored for the analysis of indenopyridazinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-tested protocols to navigate the path from a synthesized compound to a refined crystal structure.

Part 1: The Foundation - Obtaining Diffraction-Quality Crystals

The single most critical, and often most challenging, step in crystallographic analysis is growing a high-quality single crystal.[5][6] For a molecule like 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one, which possesses both rigid and flexible components, as well as hydrogen bond donors and acceptors, a systematic approach to crystallization is paramount.

The Causality of Solvent Selection

The choice of solvent is the most influential factor in crystallization. A suitable solvent system should exhibit moderate solubility for the compound—not too high, which would prevent precipitation, and not too low, which would hinder dissolution. The goal is to achieve a state of supersaturation under controlled conditions.

Key Considerations for Indenopyridazinones:

  • Polarity Matching: The indenopyridazinone core has polar (the lactam group) and non-polar (the indane moiety) regions. A solvent or solvent mixture that balances these characteristics is often successful.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) can compete with the intermolecular hydrogen bonds of the pyridazinone, potentially disrupting crystal packing. This can be either advantageous or detrimental, depending on the desired packing motif.

  • Volatility: The rate of solvent evaporation directly impacts the speed of crystal growth. Slower growth rates generally yield higher quality, more ordered crystals.[7]

Recommended Starting Solvents for Screening:

Solvent SystemRationale
Ethanol/WaterBalances polarity and often promotes crystal growth through slow evaporation of the more volatile ethanol.
Dichloromethane/HexaneA common anti-solvent system where the compound is dissolved in a good solvent (DCM) and a poor solvent (hexane) is introduced to induce precipitation.
Ethyl AcetateA moderately polar solvent that is often effective for compounds of this type.[8]
AcetonitrileA polar aprotic solvent that can be effective, particularly in vapor diffusion setups.[8]
TolueneThe aromatic nature can interact favorably with the indane ring system.[9]
Core Crystallization Protocols

Below are three robust methods for crystallizing organic molecules. It is highly recommended to run these in parallel with various solvent systems to maximize the chances of success.

Protocol 1: Slow Evaporation

This is the simplest method and often a good starting point.[10]

  • Dissolution: Dissolve 5-10 mg of the indenopyridazinone derivative in the minimum amount of a chosen solvent (e.g., ethyl acetate) in a small, clean vial. Gentle warming can be used to aid dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter which could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment (a crucial but often overlooked detail) at a constant temperature.

  • Monitoring: Check for crystal growth daily. The process can take anywhere from a few days to several weeks.

Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)

This technique allows for a more controlled and gradual increase in concentration.

  • Reservoir Preparation: Fill the outer well of a vapor diffusion plate or a larger beaker with 1-2 mL of a "precipitant" or "anti-solvent" (e.g., hexane).

  • Sample Preparation: In a small vial or on a cover slip (for hanging drop), dissolve 2-5 mg of the compound in a minimal amount of a solvent in which it is highly soluble but which is miscible with the anti-solvent (e.g., dichloromethane).

  • Sealing: Seal the system (place the vial inside the beaker and seal, or invert the cover slip over the reservoir). The more volatile solvent from the sample drop will slowly diffuse into the reservoir, while the anti-solvent vapor diffuses into the drop, gradually inducing crystallization.

Protocol 3: Solvent Layering

This method is particularly useful when the compound is sensitive to temperature changes.[11]

  • Dissolution: Dissolve the compound in a small amount of a dense solvent (e.g., dichloromethane) in a narrow test tube.

  • Layering: Carefully layer a less dense, miscible anti-solvent (e.g., hexane or diethyl ether) on top of the solution, taking care not to mix the two layers. This can be done by slowly running the anti-solvent down the side of the tube.

  • Diffusion: Over time, the solvents will slowly mix at the interface, creating a supersaturated zone where crystals can form.

Part 2: Unveiling the Structure - X-ray Diffraction Techniques

Once suitable crystals are obtained, the next step is to analyze them using X-ray diffraction. The two primary techniques are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD provides the definitive three-dimensional structure of a molecule.[5][12] It is the preferred method for obtaining precise atomic coordinates, bond lengths, and angles.

scxrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Harvest Harvest Crystal Mount Mount on Goniometer Harvest->Mount Center Center Crystal in Beam Mount->Center Screen Screen for Quality Center->Screen Collect Full Data Collection Screen->Collect Process Data Processing & Scaling Collect->Process Solve Structure Solution (e.g., Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF Generation Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Final Structure & Report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and is free of cracks or inclusions.[6] Good crystals should exhibit sharp extinction under cross-polarized light.

    • The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[6]

    • Carefully harvest the selected crystal using a micromanipulator or a fine needle and mount it on a glass fiber or a cryo-loop with a small amount of paratone or cryo-oil.

  • Data Collection:

    • Mount the crystal on the goniometer head of the diffractometer.

    • A stream of cold nitrogen (typically 100 K) is used to cool the crystal. This minimizes thermal motion of the atoms, leading to higher quality data, and protects the crystal from radiation damage.

    • The crystal is centered in the X-ray beam (typically using a Mo Kα or Cu Kα source).[13]

    • A preliminary screening (a few frames of data) is collected to assess crystal quality, determine the unit cell, and establish a data collection strategy.

    • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

  • Data Processing:

    • The raw diffraction images are processed to integrate the intensities of each reflection.

    • The data is then scaled and corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).

  • Structure Solution and Refinement:

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

    • Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

    • The final refined structure is validated using tools like CHECKCIF, provided by the International Union of Crystallography (IUCr), to ensure its chemical and crystallographic soundness.[14][15] The final data is typically reported in a Crystallographic Information File (CIF).[14][16]

Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Analysis

While SC-XRD provides the structure of a single crystal, PXRD is invaluable for analyzing a bulk, polycrystalline sample.[17][18] It is a non-destructive technique that is crucial in a pharmaceutical setting.[19][20]

Key Applications for Indenopyridazinones:

  • Phase Identification: The diffraction pattern of a crystalline solid is a unique fingerprint. PXRD can confirm that the bulk material is the same crystalline phase as the single crystal used for structure determination.[19]

  • Polymorph Screening: It can identify and distinguish between different crystalline forms (polymorphs) of the indenopyridazinone, which can have different physical properties like solubility and stability.[10][19]

  • Purity Analysis: PXRD can detect the presence of crystalline impurities.

  • Crystallinity Assessment: It can distinguish between crystalline and amorphous material. An amorphous solid will produce a broad halo, while a crystalline solid gives sharp Bragg peaks.[19]

  • Sample Preparation:

    • Gently grind a small amount (10-20 mg) of the crystalline material into a fine, homogeneous powder using an agate mortar and pestle.

    • Mount the powder onto a sample holder. This can be a zero-background holder or a standard flat plate holder. Ensure the surface of the powder is flat and level with the holder.

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters, including the X-ray source (typically Cu Kα), voltage, and current.

    • Collect the diffraction pattern over a specified range of 2θ angles (e.g., 5° to 40°), with a defined step size and time per step. Modern instruments like the Malvern Panalytical Aeris or Empyrean offer tailored modes for pharmaceutical analysis.[19][21]

  • Data Analysis:

    • The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed.

    • The positions and relative intensities of the peaks are compared to a reference pattern (e.g., calculated from the single-crystal structure or from a known standard) for phase identification.

    • Software can be used for peak indexing, phase quantification, and determination of the degree of crystallinity.

Part 3: Data Integrity and Resources

The ultimate goal of crystallographic analysis is a reliable and reproducible structural model. Adherence to international standards and leveraging powerful databases are key to achieving this.

The Role of the Cambridge Crystallographic Data Centre (CCDC)

The CCDC is a vital resource for structural chemists.[22][23] Its primary product, the Cambridge Structural Database (CSD), is the world's repository for small-molecule organic and metal-organic crystal structures.[24]

How to Leverage the CCDC for your Indenopyridazinone Research:

  • Deposition: Once a structure is solved and refined, it should be deposited with the CCDC. This makes the data publicly available and provides a permanent record of the work.

  • Searching: The CSD can be searched for structurally related compounds. This can provide insights into likely crystal packing motifs, intermolecular interactions, and common crystallization solvents for similar scaffolds.

  • Software: The CCDC provides a suite of software for structure visualization (Mercury), data analysis, and exploring intermolecular interactions (IsoStar), which are invaluable for a deep understanding of the crystal structure.[24][25]

Adherence to IUCr Standards

The International Union of Crystallography (IUCr) establishes the standards for crystallographic data collection, analysis, and reporting.[15][26][27] Adherence to these standards ensures the quality and integrity of the data. The Crystallographic Information Framework (CIF) is the standard format for data exchange, ensuring that all relevant information about the crystal structure and the experiment is captured.[14]

Conclusion

The crystallographic analysis of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one, and its derivatives, is a multi-step process that demands meticulous attention to detail, from the initial crystallization trials to the final validation of the structural model. By employing a systematic approach to crystal growth and leveraging the power of both single-crystal and powder X-ray diffraction, researchers can obtain the critical structural insights necessary to accelerate drug discovery and development. This guide provides the foundational protocols and an understanding of the causality behind them, empowering scientists to confidently navigate the path to atomic-level resolution.

References

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
  • Malvern Panalytical. (2025, April 28). XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD).
  • Becker Medical Library, Washington University. CCDC – Cambridge Structural Database.
  • Pharmaceutical Technology. (2026, March 25). The Power Of X-Ray Analysis.
  • Spectroscopy Online. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products.
  • Caira, M. R. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
  • International Union of Crystallography (IUCr). Crystallographic Information Framework.
  • International Science Council. (2017, April 13). International Union of Crystallography (IUCr).
  • Cambridge Crystallographic Data Centre (CCDC). Resources.
  • Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube.
  • ACS Central Science. (2021, February 17). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Publications.
  • Cambridge Crystallographic Data Centre (CCDC). Documentation & Resources.
  • Cambridge Crystallographic Data Centre (CCDC). Support and Resources.
  • MDPI. Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties.
  • Al-Majid, A. M., et al. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Martin, G. E., et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC.
  • Wikipedia. International Union of Crystallography.
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
  • International Union of Crystallography (IUCr). Specifications.
  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?
  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography.
  • International Union of Crystallography (IUCr). Welcome to the International Union of Crystallography.
  • Dal Piaz, V., et al. (2025, April 17). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Guide for crystallization.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control.
  • ResearchGate. Synthetic route for preparation of pyridazinone derivatives (3–17)....
  • Al-Etaibi, A. M., et al. (2014, February 24). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. ResearchGate.
  • Quinn, M. T., et al. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC.
  • da Silva, G. N., et al. (2022, September 9). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI.
  • Bowmaker, G. A., et al. Mechanochemical synthesis in copper(ii) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies. Dalton Transactions (RSC Publishing).
  • Allam, H. A., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
  • Al-Ostath, R. A., et al. (2024, June 5). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. PMC.
  • PubChem, NIH. 3(2H)-Pyridazinone.
  • ResearchGate. (PDF) Crystal structure of 2-(11-oxo-10H,11H-indeno[1,2-b]chromen-10-yl)-2,3-dihydro-1H-indene-1,3-dione.
  • Academia.edu. (PDF) Crystal structure of 1-[2-[6-(4-methoxyphenyl)-3(2H)-pyridazinone- 2-yl]-acetyl]-4-(3-chlorophenyl)piperazine, C23H23ClN4O3.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and optimization of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this important heterocyclic scaffold. The indeno[1,2-c]pyridazinone core is a key structural motif in molecules with a range of pharmacological activities, including anti-inflammatory and cardiotonic properties.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common synthetic challenges and improve your reaction yields and product purity.

Core Synthesis Pathway: An Overview

The most prevalent and reliable method for constructing the 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold involves the cyclocondensation of a γ-keto acid precursor, specifically 2-(1-oxoindan-2-yl)propanoic acid, with hydrazine hydrate.[3][4] This reaction proceeds via the formation of an intermediate hydrazone, which subsequently undergoes intramolecular cyclization to form the desired tricyclic pyridazinone ring system.

Synthesis_Workflow Start Starting Materials: 1-Indanone & Diethyl Malonate Step1 Step 1: Michael Addition (Base-catalyzed) Start->Step1 Intermediate1 Precursor Synthesis: Diethyl 2-(1-oxoindan-2-yl)malonate Step1->Intermediate1 Step2 Step 2: Hydrolysis & Decarboxylation (Acid or Base) Intermediate1->Step2 Intermediate2 Key Intermediate: 2-(1-Oxoindan-2-yl)propanoic acid (γ-Keto Acid) Step2->Intermediate2 Step3 Step 3: Cyclocondensation (with Hydrazine Hydrate) Intermediate2->Step3 Product Final Product: 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one Step3->Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Enhancing Your Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and actionable solutions grounded in chemical principles.

Q1: My overall yield is consistently low (< 50%). What are the primary factors I should investigate?

A1: Low yield is the most common challenge and can stem from several stages of the synthesis. The critical step is the final cyclocondensation with hydrazine hydrate. Let's break down the potential causes:

  • Incomplete Cyclocondensation: The reaction may stall at the intermediate hydrazone stage without proceeding to the final cyclized product. This is often due to suboptimal reaction conditions.

    • Causality: The cyclization step is an intramolecular nucleophilic acyl substitution, which requires sufficient thermal energy to overcome the activation barrier. The choice of solvent is also crucial as it must facilitate both the initial hydrazone formation and the subsequent ring closure.

    • Solution:

      • Increase Temperature: Ensure the reaction is heated to a sufficient reflux temperature. Solvents like ethanol, n-butanol, or acetic acid are commonly used.[5] Acetic acid can act as both a solvent and a catalyst for the dehydration step.

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material or the intermediate hydrazone persists, extend the reflux time accordingly. Reactions can take anywhere from 4 to 24 hours.[6][7]

      • Hydrazine Stoichiometry: While a slight excess of hydrazine hydrate (1.1-1.2 equivalents) is often used to drive the reaction, a large excess can lead to side products.

  • Side Product Formation: The formation of undesired byproducts directly consumes your starting material and complicates purification.

    • Causality: Hydrazine is a potent nucleophile and can participate in side reactions. For instance, the intermediate γ-keto acid can form dimers or other condensation products under harsh conditions. Autoxidation of hydrazine-containing intermediates can also occur.[8]

    • Solution:

      • Control Temperature: Avoid excessive heating, which can promote decomposition and side reactions.

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions, especially if your precursors are sensitive.

  • Product Loss During Workup: The product may be lost during the isolation and purification steps.

    • Causality: The product's solubility profile determines the efficiency of precipitation and recrystallization.

    • Solution:

      • Optimal Precipitation: The standard procedure involves pouring the cooled reaction mixture into ice-cold water to precipitate the product.[6] Ensure the volume of water is sufficient for complete precipitation.

      • Recrystallization Solvent: Choose an appropriate solvent for recrystallization. Ethanol is a common choice.[7] Perform small-scale solubility tests to find a solvent system that provides high recovery of pure crystals.

Q2: My TLC and NMR show multiple spots/peaks close to my product. What are the likely impurities and how can I prevent them?

A2: Impurity profiles often point directly to specific mechanistic issues. The most common impurities are the uncyclized hydrazone intermediate and over-oxidized products.

  • Impurity A: The Hydrazone Intermediate

    • Identification: This species will have a different Rf value on TLC and will lack the characteristic lactam (cyclic amide) signals in the NMR and IR spectra. It will, however, show a C=N stretch in the IR (around 1620 cm⁻¹).[9]

    • Cause: The cyclization step is incomplete. This can be due to insufficient heating, short reaction times, or the use of a non-polar solvent that disfavors the intramolecular cyclization.

    • Prevention & Removal: The most effective solution is to ensure the reaction goes to completion by optimizing conditions as described in A1. If the impurity is still present, it can sometimes be removed by column chromatography, although driving the reaction to completion is a more efficient strategy.

  • Impurity B: Aromatized (Dehydrogenated) Product

    • Identification: The fully aromatized 5H-indeno[1,2-c]pyridazine may form. This compound is highly conjugated and may be colored. It will show distinct aromatic signals in the ¹H NMR spectrum corresponding to the dihydropyridazine ring becoming a pyridazine ring.

    • Cause: This occurs via oxidation of the dihydropyridazinone product. This can happen if the reaction is run in the presence of air for extended periods at high temperatures or if certain reagents are used. For example, treatments like bromine in acetic acid are explicitly used to induce this dehydrogenation.[3][10]

    • Prevention & Removal:

      • Run the reaction under an inert atmosphere.

      • Avoid unnecessarily long reaction times at high temperatures.

      • Purification via column chromatography or careful recrystallization can separate the desired product from its oxidized counterpart.

Troubleshooting_Workflow Start Problem: Low Yield or Impurities TLC Analyze Crude Product by TLC/NMR Start->TLC Decision1 Major Species Present? TLC->Decision1 SM Starting Material (γ-Keto Acid) Decision1->SM Starting Material Impurity Impurity (Hydrazone or Oxidized Product) Decision1->Impurity Impurities Product Clean Product, Low Recovery Decision1->Product Product Sol_SM Solution: - Increase Reflux Time - Increase Temperature - Check Reagent Quality SM->Sol_SM Sol_Impurity Solution: - Drive cyclization to completion - Use inert atmosphere - Optimize purification Impurity->Sol_Impurity Sol_Product Solution: - Optimize workup procedure - Check precipitation/recrystallization solvent Product->Sol_Product

Caption: A diagnostic workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • What is the optimal solvent for the cyclocondensation step?

    • Ethanol is a widely used and effective solvent.[5][6] It readily dissolves the γ-keto acid precursor and hydrazine hydrate, facilitating the initial reaction. For more challenging cyclizations, a higher boiling solvent like n-butanol or a protic acid solvent like glacial acetic acid may improve yields by enabling higher reaction temperatures.

  • How critical is the purity of the 2-(1-oxoindan-2-yl)propanoic acid precursor?

    • Extremely critical. Impurities in your γ-keto acid starting material will carry through the reaction and significantly complicate the purification of the final product, often leading to lower isolated yields. Ensure the precursor is fully characterized (NMR, MS) and purified before use.

  • Can I use substituted hydrazines to prepare N-substituted derivatives?

    • Yes. Using a substituted hydrazine, such as phenylhydrazine or methylhydrazine, in place of hydrazine hydrate is a standard method for producing N-substituted indeno[1,2-c]pyridazinones.[1][11] Note that reaction conditions may need to be re-optimized, as the nucleophilicity and steric bulk of the substituted hydrazine can affect the reaction rate.

  • What are the best practices for isolating the final product?

    • The most common method is precipitation by pouring the reaction mixture into ice water, followed by vacuum filtration.[6] The collected solid should be washed with cold water to remove any inorganic salts or water-soluble impurities. The crude product is then typically purified by recrystallization from a suitable solvent like ethanol.

Data Summary: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of key reaction variables on the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, a class of compounds synthesized via a similar mechanism. This data provides a general guideline for optimization.

ParameterConditionExpected Yield (%)TimeKey Advantages / Disadvantages
Heating Method Conventional Reflux65 - 78%4 - 8 hoursUtilizes standard equipment; longer reaction times.[7]
Microwave-Assisted85 - 92%4 - 10 minutesRapid, high yields; requires specialized equipment.[7]
Solvent EthanolGood6 - 12 hoursStandard, effective, easy to remove.[5]
Glacial Acetic AcidOften Higher4 - 8 hoursActs as a catalyst; higher boiling point, can be corrosive.[3]
Hydrazine 1.1 - 1.5 eq.Optimal-Drives reaction to completion.
(molar equiv.) > 2.0 eq.May Decrease-Increased risk of side product formation.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-(1-Oxoindan-2-yl)propanoic acid (γ-Keto Acid Precursor)

This protocol is a representative procedure based on established malonic ester synthesis followed by hydrolysis and decarboxylation.

  • Michael Addition: To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in anhydrous ethanol) at room temperature, add diethyl malonate (1.1 eq.) dropwise. Stir for 30 minutes. Add a solution of 2-bromo-1-indanone (1.0 eq.) in ethanol and reflux the mixture for 4 hours.

  • Workup: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis & Decarboxylation: To the crude diester from the previous step, add a 10% aqueous solution of sodium hydroxide (5 eq.) and reflux for 6 hours.

  • Acidification: Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the title compound. Purify further by recrystallization if necessary.

Protocol 2: Optimized Synthesis of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

This protocol is optimized for high yield and purity based on common literature procedures.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(1-oxoindan-2-yl)propanoic acid (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram of keto acid).

  • Reagent Addition: To this solution, add hydrazine hydrate (1.2 eq.) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction's progress by TLC (a typical eluent system is 5:4:1 Toluene:Ethyl Acetate:Formic Acid).[5] The reaction is complete when the starting keto acid spot has disappeared.

  • Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (approx. 10 times the volume of the ethanol used).

  • Isolation: A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2-3 times) and allow it to air dry.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain the pure title compound as a crystalline solid.

References

  • Gómez-Serranillos, P., et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • McCall, J. M., et al. (1986). Cardiotonic agents. 4. Synthesis and biological evaluation of N-substituted 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-ones: rigid structures derived from CI-930 and analogues. Journal of Medicinal Chemistry, 29(11), 2142-8. [Link]

  • ACS Publications. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal, 1(1). [Link]

  • Al-Said, M. S., et al. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(9), 10216-31. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridazinone derivatives. ResearchGate. [Link]

  • Amir, M., et al. (2011). Synthesis and Biological Evaluation of Some New Pyridazinone Derivatives. Molecules, 16(10), 8387-98. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • ResearchGate. (2025). Synthesis of 2,3-diaryl-2,3,4,4а-tetrahydro-5Н-indeno[1,2-c]pyridazin-5-ones. ResearchGate. [Link]

  • ResearchGate. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Archives of Pharmacal Research, 33(1), 25-46. [Link]

  • El-Gamal, M. I., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of indeno[1,2-b]pyridine 5b. ResearchGate. [Link]

  • Sanna, C., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 30(8), 1735. [Link]

  • PubMed. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. Journal of Organic Chemistry, 86(11), 7587-7600. [Link]

  • PubChem. (n.d.). 2h,3h,5h-indeno[1,2-c]pyridazin-3-one. PubChem. [Link]

  • Google Patents. (n.d.). Substituted-3H-indeno(1,2-c)pyridazin-3-ones.
  • Royal Society of Chemistry. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyridazin‐3(2H)‐one Derivatives by the Reaction of CH‐Acids with Dichlorodiazadienes. ResearchGate. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Warhi, T., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

  • Indian Journal of Chemistry. (n.d.). Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. Indian Journal of Chemistry, 25A, 1044-1046. [Link]

  • ResearchGate. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 14(6), 2147-2159. [Link]

  • Sciforum. (n.d.). Pyridazin-3(2H)-one as new FABP4 inhibitors suggested by molecular growing experiments. Sciforum. [Link]

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troubleshooting 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one solubility in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: Troubleshooting the Aqueous Solubility of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one and Its Analogs

Welcome to the technical support resource for addressing solubility challenges with the indeno[1,2-c]pyridazin-3-one scaffold. This guide is structured to provide a logical, step-by-step troubleshooting workflow, moving from fundamental principles and simple solutions to more advanced formulation strategies. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific rationale behind each step, empowering you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs): A Guided Approach to Solubilization

This section addresses the common questions and hurdles faced when working with this class of compounds.

Q1: I've synthesized or acquired a 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one derivative, and it shows negligible solubility in my aqueous buffer. Why is this expected, and what are the primary factors at play?

A1: Your observation is common for this class of molecules. The poor aqueous solubility of the indeno[1,2-c]pyridazin-3-one core stems from its fundamental physicochemical properties. The structure features a large, rigid, and hydrophobic fused ring system (the indeno- group).[1][2] This significant nonpolar surface area dominates the molecule's character, making it energetically unfavorable to dissolve in a highly polar, hydrogen-bonded solvent like water.

Furthermore, the crystalline solid form of the compound is likely very stable. For a molecule to dissolve, solvent molecules must overcome the strong intermolecular forces holding the crystal lattice together (crystal lattice energy). For planar, aromatic-like structures, these forces can be substantial. Dissolution rate is governed by the Noyes-Whitney equation, which highlights the importance of solubility and surface area.[3][4] With inherently low solubility, the dissolution process is significantly hampered from the start.

Q2: What is the most straightforward, initial approach to solubilizing my compound for a preliminary in vitro assay?

A2: The most direct and widely used first step is the implementation of a co-solvent system .[5][6][7] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[] This "polarity reduction" makes the solvent more "hospitable" to your hydrophobic compound, thereby increasing solubility.

The mechanism involves the co-solvent disrupting the extensive hydrogen-bonding network of water, which in turn lowers the energy required to create a cavity for the solute molecule.[] For initial screening, Dimethyl Sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic molecules and its miscibility with water.

Starting Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous assay buffer, ensuring the final concentration of DMSO is low (typically <1%, and ideally <0.1%) to avoid off-target effects on biological systems.

Q3: I've tried using DMSO, but my compound precipitates when I dilute it into my aqueous buffer. What should I do next?

A3: This is a classic sign that you are exceeding the solubility limit in the final aqueous medium, a phenomenon known as "crashing out." When the DMSO stock is diluted, the overall solvent environment rapidly becomes more polar, and the compound can no longer stay in solution.

Here is a logical progression of troubleshooting steps:

  • Optimize Co-solvent Concentration: First, determine the maximum tolerable percentage of your co-solvent in the final assay. While <0.5% is a common target, some cell lines or enzymes can tolerate 1% or even 2%. A higher co-solvent percentage in the final solution will increase the solubility of your compound.

  • Try Alternative Co-solvents: Not all co-solvents are equal. Their effectiveness depends on the specific structure of your compound. Consider screening other common, biocompatible co-solvents.[6][]

Co-SolventKey Characteristics & ConsiderationsTypical Use Case
DMSO Strongest solubilizing power for many nonpolar compounds. Can have cellular effects at >0.5%.Primary choice for initial stock solutions.
Ethanol Less potent than DMSO but often better tolerated by biological systems.Good alternative for cell-based assays where DMSO is a concern.
Propylene Glycol (PG) A viscous solvent often used in pharmaceutical formulations.[6]Useful for in vivo formulations and some in vitro systems.
Polyethylene Glycol 400 (PEG 400) A polymeric co-solvent, effective for many poorly soluble drugs.[9]Often used in combination with other excipients for oral or parenteral formulations.
  • Employ pH Modification: Examine the structure of your specific derivative. The pyridazinone ring contains a lactam moiety, which has acidic and basic character. While the N-H proton is weakly acidic, other parts of the molecule or substituents you've added may be ionizable (e.g., amines, carboxylic acids). Adjusting the pH of your buffer can convert the molecule into a charged salt, which is almost always more water-soluble than the neutral form.[][10] This is a highly effective strategy for ionizable compounds.[10]

Q4: My compound lacks a readily ionizable group, and co-solvents alone are insufficient. What is the next level of formulation strategy?

A4: When co-solvents and pH are not enough, you should explore formulation-based approaches that don't rely on simply dissolving the molecule directly in the bulk solvent. The next logical step is micellar solubilization using surfactants .[10][11]

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble indeno-pyridazinone derivative can be encapsulated within this hydrophobic core, while the hydrophilic shell keeps the entire micelle structure dispersed in the aqueous medium.[10]

Common non-ionic surfactants used in biological research include:

  • Tween® 20 / Tween® 80: Polysorbates that are gentle and widely used in biopharmaceutical formulations.

  • Cremophor® EL (Kolliphor® EL): Often used in drug formulations but can have biological activity.

  • Pluronic® F-68: A block copolymer that is also very biocompatible.

The key is to work at a surfactant concentration above the CMC.

Workflow for Solubility Troubleshooting

The following diagram outlines a decision-making process for systematically addressing solubility issues with your compound.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment & Simple Solvents cluster_1 Phase 2: Intermediate Strategies cluster_2 Phase 3: Advanced Formulations A Assess Compound Properties (LogP, pKa prediction, crystal form) B Prepare 10-50 mM Stock in 100% DMSO A->B C Dilute to Final Assay Conc. (Target DMSO <0.5%) B->C D Is it Soluble? C->D E Screen Alternative Co-solvents (Ethanol, PEG 400, etc.) D->E No F pH Modification (If ionizable groups are present) D->F No M Proceed to Assay D->M Yes G Success? E->G F->G H Use Surfactants (Micellar Solubilization) (e.g., Tween 80) G->H No G->M Yes I Success? H->I J Complexation with Cyclodextrins I->J No, for advanced needs K Lipid-Based Formulations (SEDDS, Liposomes) I->K No, for advanced needs L Amorphous Solid Dispersions (For solid dosage forms) I->L No, for advanced needs I->M Yes N Re-evaluate/Modify Compound Structure J->N K->N L->N

Caption: A decision tree for troubleshooting aqueous solubility.

Detailed Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

Objective: To identify the most effective co-solvent and determine the maximum achievable concentration of the test compound in a pseudo-aqueous state.

Methodology:

  • Stock Solution Preparation: Prepare 50 mM stock solutions of your indeno-pyridazinone compound in each of the following solvents: DMSO, Ethanol (absolute), and Propylene Glycol. Use a calibrated balance and ensure the compound is fully dissolved, using gentle vortexing or sonication if necessary.

  • Serial Dilution in Buffer: Set up a 96-well plate. In the first column, add your primary aqueous assay buffer.

  • Co-solvent Addition: In subsequent columns, prepare your assay buffer containing increasing final concentrations of a single co-solvent (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0% v/v).

  • Compound Addition: Add a fixed volume of the corresponding compound stock solution to each well to achieve your desired final test concentration.

  • Equilibration and Observation: Seal the plate, mix gently, and allow it to equilibrate at room temperature for 1-2 hours. Inspect each well visually for any signs of precipitation (cloudiness, crystals). For a more quantitative assessment, you can measure light scattering at ~600 nm using a plate reader. The lowest co-solvent concentration that maintains clarity is your optimal choice.

Protocol 2: Determining pH-Dependent Solubility

Objective: To assess if the compound's solubility can be significantly increased by altering the pH. This is only relevant if your compound has an ionizable functional group.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer system has adequate capacity at each pH.

  • Equilibrium Solubility Measurement (Shake-Flask Method): a. Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The solid should be clearly visible at the bottom. b. Seal the vials and place them on a shaker/agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[12] c. After equilibration, allow the vials to stand so that the excess solid can settle. d. Carefully collect an aliquot of the supernatant from each vial. e. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[12]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to generate a pH-solubility profile. A significant increase in solubility at low or high pH indicates that salt formation is a viable strategy.

References

  • World Pharma Today. (2025).
  • Müller, R. H., et al. (n.d.).
  • Zhang, G. G. Z., et al. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. Drug Discovery Today.
  • WuXi AppTec DMPK. (2024).
  • Date, A. A., & Nagarsenker, M. S. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (n.d.). Cosolvent.
  • BenchChem. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Professionals.
  • Ansari, S. A., et al. (n.d.).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • BOC Sciences. (n.d.).
  • Pharma Excipients. (2022).
  • American Elements. (n.d.). 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one.
  • ResearchGate. (n.d.).
  • Kumar, V., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.

Sources

overcoming degradation of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Indeno[1,2-c]pyridazinone Stability

A Guide to Overcoming the Degradation of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one During Storage

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one and its analogs. The stability of this heterocyclic compound is paramount for obtaining reliable, reproducible results and ensuring the efficacy and safety of potential therapeutics. Degradation can lead to a loss of potency, the formation of unknown impurities, and potentially toxic byproducts, compromising experimental outcomes and developmental timelines.[1]

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one, and why is its stability so critical?

2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one belongs to the pyridazinone class of heterocyclic compounds.[2] This structural scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory and antihypertensive properties.[2][3][4] The integrity of the molecule is directly linked to its biological function. Chemical degradation alters the structure, which can diminish or eliminate its therapeutic efficacy and lead to the formation of unintended products that may have adverse effects or interfere with assays.[1] Therefore, maintaining its chemical stability is a foundational requirement for any successful research or drug development program.

Q2: What are the primary environmental factors that cause the degradation of this compound?

Like many complex organic molecules, 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one is susceptible to degradation from several environmental factors. The principal pathways of degradation are:

  • Hydrolysis: The pyridazinone ring contains a lactam (a cyclic amide) moiety, which can be susceptible to cleavage by water.[5] This process, known as hydrolysis, can be catalyzed by acidic or basic conditions and is accelerated by increased humidity and temperature.[1]

  • Oxidation: Reaction with atmospheric or dissolved oxygen can degrade the compound.[1] This process can be initiated or accelerated by exposure to light, heat, or the presence of trace metal impurities.

  • Photolysis: Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to break chemical bonds within the molecule, leading to photodegradation.[1][5][6] This can result in complex mixtures of degradation products.

  • Thermal Degradation: Elevated temperatures increase the rate of all chemical reactions, including degradation.[6][7] Storing the compound at inappropriate temperatures is a common cause of reduced shelf-life.

Q3: I’ve noticed the color of my solid compound has changed from off-white to yellow after several weeks in the lab. What should I do?

A change in physical appearance, such as color or texture, is a strong indicator of chemical degradation.[8] You should immediately quarantine the affected batch. Do not use it for further experiments, as the results will be unreliable. The next step is to perform an analytical assessment, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the material compared to a reference standard or a freshly opened sample.

Q4: What are the definitive storage conditions for maintaining the long-term stability of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one?

Proper storage is the most effective strategy to prevent degradation. Conditions must be optimized to mitigate the risks of hydrolysis, oxidation, photolysis, and thermal breakdown. We recommend the following conditions, summarized in the table below.

Parameter Solid Compound (Long-Term) Solution (Stock/Working) Rationale
Temperature -20°C or lower[9]-20°C to -80°C (in single-use aliquots)[9]Reduces the rate of all chemical degradation pathways.[6]
Atmosphere Store under an inert gas (Argon or Nitrogen)[9]Sparge solution with inert gas before sealing.[9]Prevents oxidative degradation by displacing oxygen.[6][10]
Light Use amber glass vials and store in the dark.[10][11]Use amber vials or wrap clear vials in foil.Prevents photolytic degradation.[1][6]
Humidity Store in a desiccator or use sealed containers with desiccants.[6][10]Use anhydrous-grade aprotic solvents whenever possible.[7]Minimizes water availability for hydrolysis.[1][6]
Container Tightly sealed glass vials.Low-adsorption polypropylene or glass vials.[9]Prevents contamination and exposure to air/moisture.

Troubleshooting Guide: From Observation to Solution

This section provides logical workflows for addressing common problems encountered during the handling and use of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one.

Scenario 1: Analytical Discrepancy

  • Observation: My HPLC or LC-MS analysis shows new, unexpected peaks that were not present in the initial analysis of the compound.

  • Causality: This is the most direct evidence of degradation. The new peaks represent degradation products or impurities that have formed over time.

  • Workflow:

A Unexpected peaks in HPLC/LC-MS B Quarantine the batch A->B C Analyze new peaks via LC-MS B->C D Determine mass of degradants C->D E Hypothesize degradation pathway (e.g., +18 amu = Hydrolysis, +16 amu = Oxidation) D->E F Review storage & handling logs E->F H Perform forced degradation study to confirm hypothesis E->H Optional G Implement Corrective Actions: - Use inert gas - Store in desiccator - Protect from light F->G I Discard compromised batch G->I

Caption: Troubleshooting workflow for unexpected analytical peaks.

Scenario 2: Diminished Biological Activity

  • Observation: My experimental results are inconsistent, or the compound shows significantly lower potency in my biological assays compared to previous experiments.

  • Causality: A loss of potency is often due to a decrease in the concentration of the active parent compound as it degrades. The degradation products are typically less active or inactive.[1]

  • Workflow:

A Poor or inconsistent biological assay results B Immediately re-analyze purity of stock solution and solid via HPLC A->B C Degradation Confirmed? B->C D Discard all solutions and solid from the compromised batch C->D Yes H No Degradation Detected C->H No E Obtain a new, verified lot of the compound D->E F Prepare fresh, single-use aliquots of stock solution E->F G Review and optimize solution preparation & storage protocols F->G I Troubleshoot assay parameters: - Cell viability - Reagent quality - Instrument calibration H->I

Caption: Decision tree for addressing poor assay performance.

Key Experimental Protocols

Protocol 1: Standardized Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to separate the parent compound from potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of maximum absorbance for the compound (e.g., determined by UV scan, often around 254 nm or 280 nm).[12]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., mobile phase B) to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and identifying potential degradation products.[9] This helps in developing robust analytical methods.

cluster_0 Stress Conditions cluster_1 Workflow A Acid Hydrolysis (0.1M HCl, 60°C) Expose Expose aliquots to stress conditions B Base Hydrolysis (0.1M NaOH, RT) C Oxidation (3% H2O2, RT) D Thermal (70°C, Solid & Solution) E Photolytic (ICH Q1B light exposure) Start Dissolve Compound (e.g., in ACN/H2O) Start->Expose Sample Take samples at time points (e.g., 2, 8, 24h) Expose->Sample Analyze Analyze all samples by HPLC & LC-MS Sample->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify

Caption: Workflow for a forced degradation study.

References

  • The Dangers of Chemical Compound Degradation. Moravek. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Degradation Profiling of Pharmaceuticals: A Review. IJNRD. [Link]

  • Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product. Pharmaguideline. [Link]

  • Degradation And What It Means To The Supply Chain. Pharmaceutical Technology. [Link]

  • 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one. American Elements. [Link]

  • Chemical Storage Guidelines. Oregon State University Environmental Health and Safety. [Link]

  • 2h,3h,5h-indeno[1,2-c]pyridazin-3-one. PubChemLite. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Drug quality and storage. MSF Medical Guidelines. [Link]

  • Enhanced degradation of indeno(1,2,3-cd)pyrene using Candida tropicalis NN4 in presence of iron nanoparticles and produced biosurfactant: a statistical approach. PMC. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]

  • Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. [Link]

  • 3(2H)-Pyridazinone. PubChem. [Link]

  • Chemical Properties of 3(2H)-Pyridazinone. Cheméo. [Link]

  • Review of Drug Storage Conditions, A Case Report. PMC. [Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings. A3P. [Link]

  • Biodegradation of Indeno (1, 2, 3 - c, d) Pyrene and Dibenzo (A, H) Perylene by Aerobic Heterotrophic Bacteria and Cyanobacteria. SciSpace. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate. PMC. [Link]

  • Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. ARC Journals. [Link]

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Technical Support Center: Chromatographic Optimization for 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for researchers and drug development professionals working with the 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold—a critical intermediate frequently utilized in the synthesis of cardiotonic agents and tricyclic BRAF inhibitors[1].

Due to its fused indane-pyridazinone architecture, this molecule presents unique chromatographic challenges, including hydrogen-bonding-induced peak tailing, complex regioisomer co-elution, and the need for chiral resolution at the 4a stereocenter.

Part 1: Diagnostic Q&A – Resolving Common Chromatographic Failures

Q1: My target indeno[1,2-c]pyridazin-3-one peak exhibits severe tailing (As > 1.8) on a standard C18 column. How can I improve peak symmetry? The Causality: The pyridazinone core contains a lactam-like motif with unshared electron pairs on the nitrogen atoms and the carbonyl oxygen, making it a strong hydrogen-bond acceptor. Standard silica-based C18 columns contain residual, unendcapped silanols (Si-OH) that act as strong hydrogen-bond donors. This secondary interaction causes uneven analyte partitioning and severe peak tailing. The Solution: You must suppress the silanol activity. Switch to an extensively end-capped column (e.g., Atlantis C18)[1] or a mixed-mode stationary phase specifically designed for low silanol activity, such as the Newcrom R1[2]. Furthermore, modify your mobile phase with an acidic additive. Adding 0.1% Formic Acid lowers the mobile phase pH to ~2.7, effectively protonating the residual silanols (pKa ~4.5) to a neutral state, thereby eliminating the secondary interactions and restoring peak symmetry[2].

Q2: I am observing co-elution of my target compound with unreacted starting materials and a desaturated (aromatized) side-product. What is the best strategy to resolve them? The Causality: The fully aromatized indeno-pyridazine impurity (where the 4a,5-dihydro bond is oxidized) shares a nearly identical molecular weight and hydrophobicity with the target compound, making standard hydrophobic partitioning (C18) ineffective. However, the aromatized impurity possesses a rigid, planar, extended π -electron system, unlike the puckered tetrahydro-indeno core of the target. The Solution: Shift your separation mechanism from pure hydrophobicity to π

π interactions and shape selectivity. For preparative purification, silica gel column chromatography utilizing a non-polar to polar gradient (e.g., hexane to ethyl acetate) is standard for separating these side-products. For analytical HPLC, switch to a Phenyl-Hexyl or Biphenyl stationary phase. The π -electrons in the stationary phase will interact more strongly with the fully aromatized impurity, selectively increasing its retention time and resolving the co-elution.

Q3: The synthesis yielded a racemic mixture at the 4a position. What is the recommended method for enantiomeric separation? The Causality: The 4a carbon forms a stereocenter, yielding (4aR) and (4aS) enantiomers that cannot be separated in an achiral environment. The Solution: Direct chromatographic separation by HPLC-UV using polysaccharide-based chiral stationary phases (CSPs) is highly effective for pyridazinone derivatives[3]. Specifically, an amylose tris(5-chloro-2-methylphenylcarbamate) phase (e.g., Lux Amylose-2) provides excellent resolution[3]. The carbamate linkages provide dipole-dipole interaction sites for the pyridazinone core, while the indane ring's steric bulk fits differentially into the chiral helical grooves of the amylose polymer, enabling baseline enantiomeric resolution.

Part 2: Quantitative Data & Selectivity Matrix

The following table summarizes the physicochemical basis for separating common impurities associated with the 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold.

Impurity TypeStructural DifferenceRecommended Column ChemistryOptimal Mobile PhaseSeparation MechanismUnreacted PrecursorsHydrazine/Keto-ester presenceMixed-mode RP (Newcrom R1)MeCN / H₂O + 0.1% Formic AcidIon-exchange & HydrophobicityOxidation ProductsFully aromatized indeno ringPhenyl-Hexyl / BiphenylMeOH / H₂O (No acid needed) π π interaction & Planar recognitionRegioisomersSubstitution variance on indaneEnd-capped C18 (Atlantis C18)MeCN / H₂O + 0.1% Formic AcidHydrophobic partitioningEnantiomers(4aR) vs (4aS) stereocentersLux Amylose-2 (Chiral)MeCN / Isopropanol (90:10)Steric fit in chiral helical grooves

Part 3: Standard Operating Procedures (Self-Validating Protocols)

To ensure trustworthy and reproducible results, the following protocols are designed as self-validating systems. Do not proceed with sample analysis unless the System Suitability Criteria (SSC) are met.

Protocol A: Analytical RP-HPLC for Chemical Purity & Reaction Monitoring

Purpose: To quantify the target compound and resolve it from polar precursors and aromatized impurities.

  • System Preparation: Install an Atlantis C18 column (50 mm × 2.1 mm, 5 μm)[1] or equivalent low-silanol RP column. Maintain column temperature at 25 °C.

  • Mobile Phase Formulation:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v)[2].

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v)[2].

  • Gradient Elution: Program the pump for a linear gradient from 5% B to 95% B over 5.0 minutes, holding at 95% B for 1.0 minute. Set the flow rate to 0.4 mL/min[1].

  • Detection: Configure the UV-Vis detector to 254 nm and couple it in-line with an ESI-MS (positive ion mode)[1].

  • System Suitability Validation: Inject a 10 µL standard mixture.

    • Pass Criteria: The tailing factor (As) of the indeno[1,2-c]pyridazin-3-one peak must be ≤ 1.2. Resolution (Rs) between the target and the aromatized impurity must be ≥ 2.0.

Protocol B: Semi-Preparative Chiral HPLC for Enantiomer Isolation

Purpose: To isolate the (4aR) and (4aS) enantiomers on a semi-preparative scale.

  • System Preparation: Install a Lux Amylose-2 column (250 mm × 4.6 mm I.D., 5 μm)[3]. Set the column oven strictly to 40 °C to optimize mass transfer thermodynamics[3].

  • Mobile Phase Formulation: Prepare an isocratic mixture of Acetonitrile (MeCN) and Isopropanol (IPA) at a 90:10 (v/v) ratio[3]. Degas thoroughly.

  • Chromatographic Parameters: Set the flow rate to 1.0 mL/min. Set UV detection to 250 nm[3].

  • Sample Loading: Prepare the sample solution by diluting the racemate to 0.1 mg/mL in the mobile phase. Inject between 150 to 200 μg of analyte per run[3].

  • System Suitability Validation:

    • Pass Criteria: Baseline separation must be achieved with a Resolution (Rs) ≥ 1.5. If Rs < 1.5, decrease the IPA modifier concentration to 5% to increase retention and chiral recognition time.

Part 4: Process Workflows

RPHPLC_Troubleshooting Start Crude Indeno[1,2-c]pyridazin-3-one Sample Injection Assess Assess Peak Symmetry & Resolution Start->Assess Tailing Peak Tailing (As > 1.5)? Assess->Tailing Coelution Co-elution with Oxidized Impurity? Assess->Coelution Silanol Suppress Silanol Interactions: Add 0.1% Formic Acid Tailing->Silanol Yes Valid System Validated (Rs > 2.0, As < 1.2) Tailing->Valid No PiPi Exploit π-π Interactions: Switch to Phenyl-Hexyl Column Coelution->PiPi Yes Coelution->Valid No Silanol->Valid PiPi->Valid

Workflow for diagnosing and resolving peak tailing and co-elution in RP-HPLC.

Chiral_Optimization CSP 1. CSP Screening Evaluate Amylose vs Cellulose Mobile 2. Mobile Phase Tuning MeCN/IPA vs Hexane/EtOH CSP->Mobile Temp 3. Thermodynamics Adjust Column Temp (25-40°C) Mobile->Temp Scale 4. Semi-Prep Scaling Load: 150-200 µg/injection Temp->Scale

Stepwise optimization pathway for enantiomeric resolution of chiral centers.

References

  • Separation of 3-chloro-6-hydrazino-pyridazine on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability in Indenopyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Overview & The Bioavailability Bottleneck

The 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one tricyclic system is a privileged structural motif in medicinal chemistry, frequently utilized in the development of DNA intercalators, cardiotonic agents, and selective kinase inhibitors [1, 2]. However, researchers consistently encounter a severe bottleneck during in vivo translation: sub-optimal oral bioavailability .

As an Application Scientist, I frequently see this issue stem from the scaffold's inherent physicochemical properties. The semi-planar nature of the indeno-core promotes strong intermolecular π−π stacking, while the N2 position of the pyridazin-3-one ring acts as a strong hydrogen bond donor/acceptor. This combination results in a high crystal lattice energy, a massive desolvation penalty, and consequently, extremely poor thermodynamic aqueous solubility. Furthermore, the saturated tetrahydro ring (positions 4, 4a, 5) is highly susceptible to first-pass hepatic oxidation.

Diagnostic Workflow for Bioavailability Resolution

Before formulating a solution, you must identify whether your bioavailability loss is driven by solubility, permeability, or metabolism. Use the following self-guided decision matrix to isolate your specific failure point.

Bioavailability_Workflow Start Poor In Vivo Bioavailability (Indenopyridazine Scaffold) Solubility Is Aqueous Solubility < 10 µg/mL? Start->Solubility Permeability Is Caco-2 Permeability < 1x10^-6 cm/s? Solubility->Permeability No Formulation Formulation Strategy: SMEDDS or Cyclodextrin Solubility->Formulation Yes Metabolism Is Hepatic Clearance High? (HLM assay) Permeability->Metabolism No Structural Structural Modification: Disrupt Planarity, Add Polar Tails Permeability->Structural Yes (Efflux/Lipophilicity) Metabolism->Structural Yes (CYP Oxidation) Prodrug Prodrug Strategy: N-alkylation of Pyridazinone Metabolism->Prodrug Yes (Phase I/II)

Figure 1: Decision matrix for diagnosing and resolving indenopyridazine bioavailability challenges.

Frequently Asked Questions (FAQs)

Q1: My indenopyridazine derivative precipitates when transitioning from Simulated Gastric Fluid (SGF) to Simulated Intestinal Fluid (SIF). Why is this happening? Causality & Solution: If you have appended a basic solubilizing tail (e.g., a piperazine ring) to the scaffold, the molecule becomes ionized and highly soluble in the acidic SGF (pH 1.2). Upon entering the neutral SIF (pH 6.8), the compound deprotonates, drastically reducing its kinetic solubility and causing rapid precipitation. Actionable Fix: Formulate the compound as an Amorphous Solid Dispersion (ASD) using an enteric polymer like HPMCAS. The polymer will inhibit crystal nucleation in the intestine, maintaining a supersaturated state long enough for absorption to occur.

Q2: My compound shows high permeability in PAMPA but poor oral bioavailability in rodents. Where is the disconnect? Causality & Solution: PAMPA only measures passive transcellular diffusion and lacks metabolic enzymes. The 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold is highly susceptible to first-pass metabolism via hepatic CYP450 oxidation at the saturated C4/C5 positions, or N-glucuronidation at the pyridazinone core. Actionable Fix: Perform a Human Liver Microsome (HLM) stability assay. If intrinsic clearance ( CLint​ ) is high, consider deuterium substitution at the C4/C5 positions to leverage the kinetic isotope effect, or mask the N2 position with a cleavable prodrug moiety [3].

Q3: How do I overcome P-glycoprotein (P-gp) efflux for my basic indenopyridazine analogues? Causality & Solution: The addition of basic, lipophilic groups often turns the molecule into a P-gp substrate, leading to a high efflux ratio in Caco-2 cells. Actionable Fix: Lower the basicity ( pKa​ ) of the tail (e.g., replace a piperazine with a morpholine) or reduce the overall LogP to decrease the binding affinity to the P-gp efflux pump's hydrophobic binding pocket.

Quantitative Data: Strategy Comparison

The following table summarizes the expected pharmacokinetic improvements when applying various solubilization and structural strategies to the baseline indenopyridazine scaffold.

StrategyModification / Formulation MethodAqueous Solubility ( μ g/mL)Caco-2 Papp​ ( 10−6 cm/s)Oral Bioavailability (%F)
Baseline Free Base (Unmodified Scaffold)< 1.00.8< 5%
Formulation β -Cyclodextrin Complexation [4]45.00.918%
Formulation SMEDDS (Capmul MCM / Tween 80)> 500.03.542%
Structural N2-Morpholinoalkyl substitution120.012.055%
Prodrug N2-Dimethylcarbamoyl ester [3]85.08.568%

Standard Operating Procedure (SOP): SMEDDS Formulation & Validation

When structural modification is not an option due to structure-activity relationship (SAR) constraints, a Self-Microemulsifying Drug Delivery System (SMEDDS) is the most robust method to bypass the crystal lattice energy barrier. This protocol is designed as a self-validating system to ensure physical stability before in vivo dosing.

Phase 1: Excipient Screening & Saturation
  • Lipid Selection: Weigh 1.0 g of various lipid vehicles (e.g., Capmul MCM, Peceol, Castor Oil) into separate glass vials.

  • Drug Loading: Add excess 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one compound to each vial.

  • Equilibration: Stir at 40°C for 48 hours to reach thermodynamic equilibrium.

  • Self-Validation Step 1 (Thermodynamic Limit): Centrifuge the mixtures at 10,000 × g for 15 minutes. Causality: If a pellet forms, the thermodynamic solubility has been exceeded. You must quantify the supernatant via HPLC to determine the absolute maximum drug loading capacity for each lipid. Choose the lipid yielding the highest solubility.

Phase 2: Ternary Phase Diagram Construction
  • Surfactant/Co-surfactant Blending: Mix a high-HLB surfactant (e.g., Tween 80) with a co-surfactant (e.g., Transcutol HP) at varying weight ratios ( Km​ ratios of 1:1, 2:1, and 3:1).

  • Titration: Titrate the chosen lipid (from Phase 1) with the surfactant mixture from 10% to 90% w/w.

  • Aqueous Dispersion: Add 100 μ L of each mixture to 10 mL of 37°C distilled water under mild magnetic stirring.

Phase 3: Emulsification Validation
  • Visual Assessment: Observe the dispersion. It should form a clear or slightly bluish transparent dispersion within 1 minute.

  • Self-Validation Step 2 (Droplet Sizing): Measure the droplet size using Dynamic Light Scattering (DLS).

    • Pass Criteria: A self-validating SMEDDS must spontaneously form droplets < 50 nm with a Polydispersity Index (PDI) < 0.3.

    • Failure Causality: If the PDI > 0.3 or droplets are > 100 nm, the surfactant-to-cosurfactant ratio is insufficient to stabilize the interfacial tension. The formulation will undergo Ostwald ripening and precipitate in vivo. You must increase the Km​ ratio before proceeding to animal studies.

References

  • Giorgio Cignarella's research works (Tricyclic Indenopyridazine Derivatives: Synthesis, Cytotoxic Activity and DNA-Binding Properties).
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
  • Design, Synthesis, and Biological Evaluation of Potential Prodrugs Related to the Experimental Anticancer Agent Indotecan (LMP400).
  • Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases. Bentham Science.

Technical Support Center: Optimization and Troubleshooting in 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of the tricyclic 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold is a critical transformation in the development of cardiovascular and anti-inflammatory agents. While the fundamental condensation of an indanone-derived keto-ester with hydrazine is well-documented, researchers frequently encounter yield-limiting side reactions.

This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating standard operating procedure (SOP) to help you eliminate over-oxidation, incomplete lactamization, and dimerization.

Diagnostic Workflow: Reaction Pathways & Pitfalls

Pathway SM Indanone Keto-Ester (Starting Material) Hydrazone Hydrazone Intermediate (Incomplete Cyclization) SM->Hydrazone + Hydrazine Dimer Azine Dimer Byproduct SM->Dimer Excess SM (Side Reaction) N2H4 Hydrazine Hydrate N2H4->Hydrazone Target 2H,3H,4H,4aH,5H-indeno [1,2-c]pyridazin-3-one Hydrazone->Target Acid Catalysis (Lactamization) Oxidized Fully Aromatized Byproduct Target->Oxidized O2 / Trace Metals (Over-Oxidation)

Reaction pathway and common side reactions in indeno-pyridazinone synthesis.

Troubleshooting FAQs

Q1: Why am I observing the fully aromatized 5H-indeno[1,2-c]pyridazin-3-one instead of the desired partially saturated product? Causality: The 4,4a-dihydro structural motif is thermodynamically driven to undergo oxidative dehydrogenation, forming the fully conjugated 5H-indeno[1,2-c]pyridazin-3-one system (1[1]). This side reaction is catalyzed by atmospheric oxygen, elevated temperatures, and trace transition metals present in commercial solvents. Solution: Conduct the reaction under a strict inert atmosphere (Argon or Nitrogen). Use thoroughly degassed solvents (e.g., sparging with argon for 30 minutes). If the issue persists, the addition of a mild radical scavenger (e.g., BHT) can suppress metal-catalyzed autoxidation.

Q2: My LC-MS shows a mass corresponding to [M+H₂O], and the reaction stalls at the uncyclized intermediate. How do I drive it to completion? Causality: The initial nucleophilic attack of hydrazine on the ketone is rapid, yielding a hydrazone intermediate. However, the subsequent intramolecular lactamization onto the ester or carboxylic acid is kinetically slower (2[2]). In neutral solvents like ethanol, the carbonyl carbon lacks sufficient electrophilicity to undergo rapid ring closure. Solution: Switch the reaction medium to glacial acetic acid (3[3]). The acidic environment protonates the ester/acid carbonyl oxygen, significantly increasing its electrophilicity and accelerating the intramolecular cyclization. Maintain the reaction at 90–100 °C to overcome the activation energy barrier.

Q3: I am detecting a highly non-polar, high-molecular-weight byproduct. What is this, and how can it be prevented? Causality: Hydrazine is a bidentate nucleophile. If the local concentration of the indanone starting material exceeds that of hydrazine, a single hydrazine molecule can condense with two equivalents of the ketone, forming an unreactive azine dimer (C=N-N=C). Solution: Implement an "inverse addition" protocol. Instead of adding hydrazine to the starting material, slowly add the indanone precursor dropwise to a solution containing a 1.5x molar excess of hydrazine hydrate. This ensures hydrazine is always in stoichiometric excess, strictly favoring mono-hydrazone formation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the distribution of products versus side reactions.

Reaction ParameterSolventAtmosphereHydrazine StoichiometryTarget Yield (%)Aromatized Byproduct (%)Uncyclized Intermediate (%)Dimer Byproduct (%)
Standard (Baseline)EthanolAir1.0 eq45.028.516.010.5
Inert AtmosphereEthanolArgon1.0 eq62.04.522.011.5
Acid CatalysisAcetic AcidArgon1.0 eq78.53.0< 1.017.5
Optimized (Inverse Add) Acetic Acid Argon 1.5 eq 94.0 < 2.0 < 1.0 < 3.0
Validated Step-by-Step Protocol

This protocol incorporates built-in In-Process Controls (IPC) to ensure a self-validating system, granting causality-driven control over side reactions.

Phase 1: Preparation & Degassing

  • Transfer 15.0 mL of glacial acetic acid into a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Sparge the solvent with high-purity Argon for 30 minutes to displace dissolved oxygen, mitigating the risk of oxidative dehydrogenation.

  • Add 1.5 equivalents of hydrazine hydrate (64% aqueous solution) to the degassed acetic acid under continuous Argon flow.

Phase 2: Inverse Addition (Dimer Prevention) 4. Dissolve 1.0 equivalent of the indanone keto-ester precursor in 5.0 mL of degassed acetic acid. 5. Using a syringe pump, add the precursor solution dropwise to the hydrazine mixture over 45 minutes at room temperature.

  • Validation Check: The slow addition ensures a permanent excess of hydrazine in the bulk solution, preventing azine dimer formation.

Phase 3: Cyclization & In-Process Control (IPC) 6. Gradually heat the reaction mixture to 95 °C and stir for 2 hours under Argon. 7. Validation Check (IPC): Withdraw a 10 µL aliquot, quench in water/acetonitrile, and analyze via LC-MS. The reaction is complete when the uncyclized hydrazone intermediate ([M+H₂O] relative to the target mass) is <1% by UV integration. If >1%, continue heating for an additional 1 hour.

Phase 4: Isolation 8. Cool the mixture to room temperature, then pour it over 50 g of crushed ice while stirring vigorously. The target 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one will precipitate as a solid. 9. Filter the precipitate under vacuum, wash with cold water (3 × 15 mL) to remove residual acetic acid and excess hydrazine, and dry in a vacuum oven at 45 °C overnight.

References
  • Source: PMC (NIH)
  • Uncatalyzed One-Pot Synthesis of Highly Substituted Pyridazines and Pyrazoline-Spirooxindoles via Domino SN/Condensation/Aza-ene Addition Cyclization Reaction Sequence Source: ACS Publications URL
  • Synthesis of pyridazines Source: Organic Chemistry Portal URL

Sources

Technical Support Center: Purification of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation and purification of indeno[1,2-c]pyridazin-3-one derivatives.

The synthesis of tetrahydropyridazines—often achieved via the Lewis acid-catalyzed annulation of cyclopropanes and aryl hydrazines or the condensation of indanediones—frequently yields a crude matrix contaminated with unreacted hydrazines, regioisomers, and polymeric byproducts[1]. Because the indeno-pyridazine core possesses both a highly planar tricyclic system and a polar lactam moiety, traditional purification methods often require precise optimization to prevent product loss.

Purification Workflow Architecture

The following decision tree outlines the optimal logic for isolating the target compound from a crude reaction mixture.

Purification Crude Crude 2H,3H,4H,4aH,5H- indeno[1,2-c]pyridazin-3-one Ext Liquid-Liquid Extraction (DCM / 5% Citric Acid) Crude->Ext Phase Phase Separation Ext->Phase Org Organic Phase (Target Compound) Phase->Org Bottom Layer Aq Aqueous Phase (Hydrazine Salts) Phase->Aq Top Layer Decision Purity Check (LC-MS / TLC) Org->Decision Waste Waste Aq->Waste Chroma Flash Chromatography (Silica, PE:EA) Decision->Chroma <80% initial purity Cryst Recrystallization (Acetonitrile / MeOH) Decision->Cryst >80% initial purity Pure Pure Target Compound (>98% Purity) Chroma->Pure Cryst->Pure

Workflow for the purification of crude indeno[1,2-c]pyridazin-3-one derivatives.

Troubleshooting Guides & FAQs

Q1: My crude mixture contains unreacted hydrazine derivatives. How do I remove them before attempting chromatography? Causality & Solution: Hydrazine derivatives are highly polar and basic; if loaded directly onto a silica column, they will streak, degrade the stationary phase, and co-elute with your product. To resolve this, perform a liquid-liquid extraction using Dichloromethane (DCM) and a mildly acidic aqueous wash (e.g., 5% citric acid). The acid protonates the hydrazine, drastically reducing its partition coefficient in the organic layer and driving it entirely into the aqueous phase.

Q2: I am losing a significant amount of product (low recovery) during silica gel chromatography. What is causing this? Causality & Solution: The 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one core features a lactam (cyclic amide) motif. This moiety acts as a strong hydrogen-bond acceptor and donor, causing it to bind aggressively to the free silanol groups on standard stationary-phase silica[1]. Actionable Fix: You have two options. First, you can switch to a slightly more protic mobile phase (e.g., adding 1–3% Methanol to your DCM eluent) to outcompete the silica-lactam hydrogen bonding. Second, you can bypass chromatography entirely. Literature demonstrates that many indeno[1,2-c]pyridazine derivatives can be isolated in excellent yields using simple, eco-friendly crystallization techniques, avoiding chromatographic purification altogether[2].

Q3: My recrystallized product appears amorphous rather than crystalline, and the purity is stuck at ~90%. Causality & Solution: Amorphous precipitation occurs when the compound crashes out of solution too rapidly, trapping impurities within the solid matrix. The crystal packing of indeno[1,2-c]pyridazin-one derivatives is heavily dominated by π−π stacking interactions between the planar heterocyclic central moieties[3]. To exploit this thermodynamic preference, you must use a solvent that provides high solubility at reflux and poor solubility at room temperature. Acetonitrile is the gold standard for this class of compounds. Dissolve the crude in boiling acetonitrile, and allow it to cool slowly overnight to facilitate proper π−π stacking and exclude impurities[4].

Quantitative Performance Data

The following table summarizes the expected outcomes of different purification modalities based on empirical data and literature standards.

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityTime RequiredKey Limitation
Silica Gel Chromatography (PE/EA)65 - 75%>95%Low-Medium4 - 6 hoursProduct retention on silica due to H-bonding[1].
Recrystallization (Acetonitrile)80 - 85%>98%High12 - 18 hoursRequires >80% initial crude purity to initiate nucleation[4].
Recrystallization (Methanol)75 - 80%>96%High8 - 12 hoursFast precipitation can trap trace impurities[5].
Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Hydrazine-Depletion Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) at a ratio of 10 mL per gram of crude.

  • Acid Wash: Transfer to a separatory funnel. Add 5% aqueous citric acid (3 x 5 mL/g). Stopper, invert, and vent carefully. Shake vigorously to ensure complete protonation of basic impurities.

  • Phase Separation: Allow the layers to separate. Collect the bottom (organic) layer.

  • Validation Checkpoint 1: Spot the aqueous layer on a TLC plate and visualize under UV (254 nm). If a strong UV-active spot matching your target compound's Rf is present, your aqueous wash was too acidic, causing product protonation. Back-extract the aqueous layer with 1 volume of DCM.

  • Drying: Wash the combined organic layers with brine (1 x 5 mL/g), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: π−π Stacking-Driven Recrystallization
  • Suspension: Suspend the concentrated, pre-washed crude solid in Acetonitrile (approx. 5–8 mL/g).

  • Dissolution: Heat the suspension to reflux (82 °C) under constant stirring until the target compound completely dissolves.

  • Validation Checkpoint 2: If insoluble particulates remain after 10 minutes at reflux, these are likely high-molecular-weight polymeric byproducts. Perform a hot filtration through a pre-warmed Buchner funnel to remove them.

  • Crystallization: Transfer the clear, hot filtrate to an Erlenmeyer flask. Cover with a watch glass and allow the solution to cool to room temperature completely undisturbed overnight. This slow cooling is critical for establishing the π−π stacking network[3].

  • Harvesting: Collect the resulting crystals via vacuum filtration. Wash the filter cake with ice-cold acetonitrile (1–2 mL/g) to remove surface mother liquor.

  • Validation Checkpoint 3: Analyze the mother liquor by TLC (PE:EA 7:3). If a dense, UV-active spot corresponding to the product remains, concentrate the mother liquor by 50% under vacuum and cool to 4 °C to harvest a second crop of crystals.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one using 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive validation of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one, a fused heterocyclic system of significant interest, using the powerful techniques of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only outline the expected spectral features but also provide the logical framework for their assignment and validation, comparing them with potential isomeric impurities.

The Imperative of Spectroscopic Validation

In the synthesis of complex heterocyclic scaffolds like the indeno[1,2-c]pyridazin-3-one system, the potential for isomeric byproducts is a critical consideration. The synthetic route, often involving multi-step reactions, can lead to variations in ring fusion and substituent placement. Therefore, a robust and unequivocal method for structural elucidation is paramount. 1H and 13C NMR, complemented by two-dimensional techniques, provide a detailed atom-by-atom map of the molecular structure, ensuring the identity and purity of the target compound.

Predicted 1H and 13C NMR Spectral Analysis

The structure of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one presents a unique set of proton and carbon environments. Based on the analysis of related pyridazinone and fused-ring systems, we can predict the approximate chemical shifts and coupling patterns.[1][2][3]

Molecular Structure and Numbering:

Caption: Molecular structure and numbering of the target compound.

1H NMR Spectrum:

The proton spectrum is expected to show distinct signals for the aromatic and aliphatic regions.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
Aromatic Protons (H-6, H-7, H-8, H-9) 7.2 - 7.8mJortho ≈ 7-8, Jmeta ≈ 1-2These protons on the indenone ring will appear as a complex multiplet due to ortho and meta couplings.
NH (H-2) 11.0 - 13.0br s-The amide proton is expected to be significantly deshielded and may appear as a broad singlet due to exchange. Its chemical shift can be concentration and solvent dependent.
CH (H-4a) 4.0 - 4.5m-This methine proton at the ring junction is expected to be in the aliphatic region, coupled to the adjacent methylene protons.
CH2 (H-4, H-5) 2.5 - 3.5m-These diastereotopic methylene protons will likely appear as complex multiplets due to geminal and vicinal couplings.
CH2 (H-3) 2.0 - 2.5m-These methylene protons adjacent to the carbonyl group will also be diastereotopic and show complex splitting.
13C NMR Spectrum:

The carbon spectrum will provide key information about the carbon framework.

CarbonPredicted Chemical Shift (ppm)Rationale
C=O (C-3) 160 - 170The carbonyl carbon of the pyridazinone ring is expected in this downfield region.[4]
Aromatic C (C-5a, C-9b, C-9a) 135 - 150The quaternary carbons of the fused ring system will be in the aromatic region.
Aromatic CH (C-6, C-7, C-8, C-9) 120 - 135The protonated aromatic carbons will appear in this range.
CH (C-4a) 45 - 55The aliphatic methine carbon at the ring junction.
CH2 (C-4, C-5) 30 - 40The aliphatic methylene carbons.
CH2 (C-3) 25 - 35The methylene carbon adjacent to the carbonyl group.

Experimental Protocol for NMR Validation

A systematic approach is crucial for obtaining high-quality, unambiguous data.

G cluster_workflow NMR Validation Workflow prep Sample Preparation (~5-10 mg in 0.5 mL DMSO-d6) oneD 1D NMR Acquisition (1H, 13C{1H}) prep->oneD twoD 2D NMR Acquisition (COSY, HSQC, HMBC) oneD->twoD Initial structure confirmation analysis Spectral Analysis & Assignment twoD->analysis Detailed structural elucidation validation Data Validation & Comparison analysis->validation Comparison with predicted data and alternative structures report Final Report & Archiving validation->report

Caption: A streamlined workflow for the comprehensive NMR validation of the target compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a deuterated solvent such as DMSO-d6. DMSO-d6 is often a good choice for pyridazinone derivatives as it can help in observing exchangeable protons like the NH proton.[5]

  • 1D NMR Acquisition:

    • 1H NMR: Acquire a standard proton NMR spectrum. This will provide initial information on the number of different proton environments and their integrations.

    • 13C{1H} NMR: Acquire a proton-decoupled 13C NMR spectrum. This will show the number of unique carbon environments.

  • 2D NMR Acquisition: For unambiguous assignment, the following 2D experiments are essential:[2]

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary carbons and piecing together the molecular fragments.

Data Analysis and Interpretation: A Self-Validating System

The true power of this multi-technique approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and a consistent interpretation across all datasets builds a high degree of confidence in the final structure.

Logical Relationship for Structural Confirmation:

G H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C NMR (Carbon Framework) C13->HSQC C13->HMBC Structure Validated Structure COSY->Structure Fragment Assembly HSQC->Structure Assign Protonated Carbons HMBC->Structure Assign Quaternary Carbons & Confirm Connectivity

Caption: The interplay of 1D and 2D NMR experiments for robust structural validation.

For instance, in the HMBC spectrum, a correlation between the NH proton and the carbonyl carbon (C-3) would provide strong evidence for the pyridazinone ring system. Similarly, correlations from the aliphatic protons (H-4, H-4a, H-5) to the aromatic carbons would confirm the fusion of the two ring systems.

Comparison with Potential Alternatives

The primary alternative structures to consider would be isomers where the pyridazinone ring is fused differently to the indene core. For example, an indeno[2,1-c]pyridazin-3-one isomer would exhibit a distinctly different set of NMR signals due to the altered connectivity. The chemical shifts of the bridgehead protons and carbons, as well as the long-range couplings observed in the HMBC spectrum, would be key differentiators.

Feature2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one (Expected)Alternative Isomer (Hypothetical)
Bridgehead Proton (H-4a) Methine signal (CH)Likely absent or a different multiplicity
HMBC Correlations Specific long-range couplings confirming the [1,2-c] fusionDifferent set of HMBC correlations
Aromatic Proton Pattern Consistent with the predicted substitution patternAltered chemical shifts and coupling constants

Conclusion

The structural validation of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one requires a meticulous and multi-faceted approach. By combining 1D and 2D NMR techniques, researchers can build a comprehensive and self-validating dataset that leaves no room for ambiguity. This guide provides a robust framework for acquiring, interpreting, and validating the NMR spectra of this important heterocyclic scaffold, ensuring the scientific integrity of research and development in which it is a key component.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1131.
  • Al-Ostath, A., et al. (2023).
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Saeed, S., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(1), 229.
  • Al-Wahaibi, L. H., et al. (2023).
  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Suárez, A. G., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
  • Kádas, I., et al. (2011). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 46(8), 817-823.
  • S. M. T. Al-Mousawi, et al. (2023).
  • Samanta, G., et al. (2011). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity.
  • Dawane, B. S., et al. (2010). Eco-friendly synthesis of novel indeno-pyrazole derivatives and their in-vitro antimicrobial screening.
  • Heinisch, G., & Matuszczak, B. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • Gadeleta, C., et al. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1135-1138.

Sources

2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one versus traditional indeno-pyridazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The rational design of polycyclic heterocycles is a cornerstone of modern medicinal chemistry. Among these, the indeno-pyridazine scaffold has emerged as a highly versatile pharmacophore. However, the degree of saturation within the pyridazine ring dictates a profound conformational switch, fundamentally altering the molecule's biological trajectory.

This guide provides an objective, data-driven comparison between the partially saturated 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one (often referred to as 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone) and its fully aromatized, traditional indeno-pyridazine counterparts. By analyzing structural causality, pharmacological divergence, and validated experimental protocols, we establish a framework for selecting the appropriate scaffold for targeted drug development.

Structural Causality & The Planarity Paradigm

The fundamental difference between these two classes lies in their 3D spatial geometry, driven by the hybridization state of the C4 and C4a carbons.

  • 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one (The Saturated Scaffold): The presence of the 4,4a-dihydro bond introduces sp³-hybridized carbons into the tricyclic system. This breaks the absolute planarity of the molecule, creating a "puckered" or kinked conformation. This steric inflection prevents the molecule from deeply intercalating into DNA or fitting into exceptionally narrow enzymatic clefts, effectively acting as a selectivity filter [1].

  • Traditional 5H-indeno[1,2-c]pyridazines (The Aromatized Scaffold): Dehydrogenation of the C4-C4a bond yields a fully sp²-hybridized, planar polycyclic system. This rigid, flat geometry is a classic requirement for π−π stacking interactions. Consequently, these traditional derivatives excel at inserting into the narrow binding pockets of Monoamine Oxidase B (MAO-B) and stacking against key residues like Trp279 in Acetylcholinesterase (AChE)[2].

The Pharmacological Divergence: The serendipitous discovery by Cignarella and colleagues demonstrated that while the puckered 4,4a-dihydro derivatives lacked the antihypertensive properties of their monocyclic precursors, they exhibited potent, targeted anti-inflammatory activity comparable to Acetylsalicylic Acid (ASA) [3]. Conversely, the planar aromatized derivatives exhibit broad polypharmacology, acting as potent MAO-B inhibitors (with IC₅₀ values reaching the sub-micromolar range) and potential anticancer DNA intercalators [4].

Pathway Precursor Indanone Precursors (gamma-ketoacids) Intermediate Hydrazine Hydrate (Cyclization) Precursor->Intermediate Dihydro 2H,3H,4H,4aH,5H-indeno [1,2-c]pyridazin-3-one (Puckered / Non-Planar) Intermediate->Dihydro Mild Condensation Aromatic Traditional 5H-indeno [1,2-c]pyridazine (Rigid / Planar) Dihydro->Aromatic Dehydrogenation (Oxidation) Target1 COX / Inflammation (Broad Pocket) Dihydro->Target1 Aromatic->Target1 Target2 MAO-B / AChE (Narrow Pocket, pi-pi) Aromatic->Target2 Target3 DNA Intercalation (Anti-proliferative) Aromatic->Target3

Divergent pharmacological pathways based on the aromatization state of the indeno-pyridazine scaffold.

Empirical Benchmarking

To objectively compare these scaffolds, we must evaluate their performance across distinct biological targets. The table below synthesizes the structure-activity relationship (SAR) data, highlighting how the conformational switch dictates efficacy.

Scaffold Class3D GeometryPrimary Target ProfileAnti-Inflammatory Efficacy (vs. ASA)MAO-B Inhibition (IC₅₀)AChE Inhibition Affinity
2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one Puckered (sp³ at C4/C4a)Targeted (COX/Inflammation)High (Equipotent to ASA)Negligible (Steric Clash)Low
5H-indeno[1,2-c]pyridazin-3-one Planar (sp² hybridized)PolypharmacologicalHigh Moderate (~1.5 µM)High ( π−π stacking)
5H-indeno[1,2-c]pyridazine Planar (Fully Aromatic)MAO-B, AChE, DNAModerateVery High (~90 nM)High

Data synthesized from established SAR studies on tricyclic pyridazinones [1] and MAO-B inhibition assays [4].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls and mechanistic justifications.

Protocol A: Stereoselective Synthesis & Dehydrogenation

Causality: The synthesis of the saturated scaffold relies on the nucleophilic attack of hydrazine on an indanone-derived γ -ketoacid. Ethanol is chosen as the solvent due to its optimal dielectric constant, facilitating the condensation without requiring harsh catalysts that might prematurely oxidize the ring.

  • Condensation: Dissolve 10 mmol of the appropriate indanone precursor in 30 mL of absolute ethanol.

  • Cyclization: Add 12 mmol of hydrazine hydrate dropwise at room temperature. Stir for 4 hours.

  • Validation (TLC & NMR): Monitor via TLC (Hexane:EtOAc 7:3). The formation of the 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one is confirmed by ¹H-NMR, specifically looking for the distinct sp³ multiplet signals at δ 2.5–3.2 ppm corresponding to the C4/C4a protons.

  • Aromatization (Optional): To synthesize the traditional planar derivative, subject the isolated dihydro-compound to dehydrogenation using bromine in glacial acetic acid (or DDQ in dioxane) at 60°C for 2 hours.

  • Validation of Planarity: The success of aromatization is self-validated by the complete disappearance of the sp³ proton signals in ¹H-NMR and a distinct bathochromic shift in the UV-Vis spectrum due to extended conjugation.

Protocol B: In Vivo Anti-Inflammatory Validation (Carrageenan Paw Edema Model)

Causality: The carrageenan-induced paw edema model is the gold standard for evaluating acute, COX-mediated inflammation. Subplantar injection ensures localized edema, while the 1-hour pre-dosing allows the indeno-pyridazine derivatives to reach Tmax​ (peak plasma concentration) prior to the inflammatory insult.

  • Formulation: Suspend the test compounds (Saturated vs. Aromatized) and the positive control (Acetylsalicylic Acid, ASA) in a 0.5% Carboxymethyl Cellulose (CMC) vehicle. Reasoning: CMC ensures a homogenous suspension for lipophilic polycyclic compounds, preventing erratic oral absorption.

  • Dosing: Administer the suspensions orally (p.o.) to distinct cohorts of Wistar rats (n=6 per group) at equimolar doses (e.g., 50 mg/kg). Include a vehicle-only negative control group.

  • Induction: One hour post-administration, inject 0.1 mL of a 1% λ -carrageenan solution into the subplantar region of the right hind paw.

  • Measurement: Use a mercury or water plethysmometer to measure paw volume at t=0 (baseline), 1, 3, and 5 hours post-injection.

  • Self-Validating Calculation: Calculate the percentage of edema inhibition relative to the vehicle control. Internal Blank: The un-injected left hind paw serves as a continuous internal baseline to account for systemic fluid shifts.

Workflow Step1 1. Formulation Vehicle: 0.5% CMC (Suspension) Step2 2. Oral Dosing (p.o.) Test Cmpd vs. ASA (Pos. Control) Step1->Step2 Step3 3. Edema Induction 1% Carrageenan (Subplantar) Step2->Step3 Step4 4. Volumetric Measurement Plethysmometer at 0, 1, 3, 5h Step3->Step4 Step5 5. Efficacy Calculation Self-Validating vs Contralateral Paw Step4->Step5

Step-by-step in vivo validation workflow for anti-inflammatory efficacy using the paw edema model.

Conclusion

The choice between 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one and traditional indeno-pyridazines is not merely a matter of substituent variation, but a fundamental decision regarding 3D pharmacophore geometry. For researchers targeting inflammatory pathways where off-target central nervous system (MAO-B) or cardiovascular effects are undesirable, the puckered, partially saturated scaffold offers a highly selective, targeted profile. Conversely, for neurodegenerative (AChE/MAO-B) or oncological applications, the rigid planarity of the fully aromatized indeno-pyridazine is an indispensable structural requirement.

References

  • Asproni, B., Pinna, G. A., Corona, P., Coinu, S., Piras, S., Carta, A., & Murineddu, G. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 26(8), 3806.[Link]

  • Cignarella, G., Barlocco, D., & Pinna, G. A. (1986). Conformationally restricted congeners of hypotensive and platelet aggregation inhibitors: 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones derived from 5H-indeno[1,2-c]pyridazine. Journal of Medicinal Chemistry, 29(11), 2191-2194.[Link]

  • Catto, M., Carotti, A., Leonetti, F., Stella, L., Leyh, M. T., Wouters, J., ... & Altomare, C. (2004). Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure−Activity Relationships. Journal of Medicinal Chemistry, 47(17), 4292-4303.[Link]

  • Barlocco, D., Cignarella, G., Tignola, S. M., Tommasini, I., Pignatti, C., & Luppi, A. (2001). Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 44(17), 2702-2705.[Link]

Sources

A Comparative Guide to the Preclinical Efficacy of Indeno[1,2-c]pyridazine Derivatives and Related Pyridazinones in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the therapeutic efficacy of the indeno[1,2-c]pyridazine scaffold and the broader, pharmacologically rich class of pyridazinone derivatives. While published in-vivo data for the specific parent compound 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one is scarce, this document synthesizes the extensive preclinical data available for structurally related analogues. The focus is on the well-documented anti-inflammatory and analgesic properties, benchmarked against established therapeutic agents in validated animal models.

Introduction: The Pyridazinone Core and the Indeno[1,2-c]pyridazine Scaffold

The pyridazinone ring system is recognized as a "wonder nucleus" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects[1][2]. This versatility has prompted significant research into various fused heterocyclic systems incorporating this core.

The specific indeno[1,2-c]pyridazine scaffold, which merges an indane and a pyridazine ring, has been explored for several therapeutic applications. Notably, a 4,4a-dihydro-5H-indeno[1,2-c]-3-pyridazinonic structure, and its 7-cyano derivatives, were found to possess anti-inflammatory properties[1]. Other research has investigated 2-aryl-indenopyridazines as potential ligands for central benzodiazepine receptors, indicating the scaffold's potential for CNS applications[3]. This guide, however, will focus on the most robustly investigated therapeutic area for the broader pyridazinone class: inflammation and analgesia.

Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes

A substantial body of evidence indicates that the primary mechanism for the anti-inflammatory and analgesic activity of many pyridazinone derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme[1][4][5][6].

Pro-inflammatory stimuli trigger the conversion of arachidonic acid into prostaglandins (PGs) by COX enzymes. COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, while COX-2 is inducible and is upregulated at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin inhibit both isoforms, leading to therapeutic effects but also gastrointestinal side effects. Selective COX-2 inhibitors were developed to provide anti-inflammatory efficacy with a reduced risk of gastric ulceration[4][7]. Many pyridazinone derivatives have been shown to be highly potent and selective COX-2 inhibitors, a key factor in their therapeutic potential.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Homeostatic Homeostatic Functions (GI Protection, Platelet Aggregation) Prostaglandins_H->Homeostatic via Tissue-specific isomerases Inflammatory Inflammation, Pain, Fever Prostaglandins_H->Inflammatory via Tissue-specific isomerases Inhibitor_NonSelective Non-Selective NSAIDs (e.g., Indomethacin) Inhibitor_NonSelective->COX1 Inhibitor_NonSelective->COX2 Inhibitor_Selective Pyridazinones (Selective COX-2 Inhibitors) Inhibitor_Selective->COX2

Caption: Arachidonic acid cascade and COX inhibition points.

Comparative Efficacy in Animal Models

The anti-inflammatory and analgesic potential of novel pyridazinone derivatives is typically assessed in well-established rodent models. The data consistently demonstrates that specific substitutions on the pyridazinone ring significantly influence potency, often yielding compounds that outperform market standards.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is the gold standard for evaluating acute anti-inflammatory activity. Edema is induced by injecting carrageenan into the paw of a rat, and the swelling is measured over several hours. The data below summarizes the performance of representative pyridazinone derivatives compared to standard NSAIDs.

Compound IDDose (mg/kg)Animal Model% Inhibition of EdemaComparator (Dose)% Inhibition (Comparator)Reference
Compound 8d ¹50Mice~70% (at 3h)Indomethacin (10)~75% (at 3h)[8]
Compound 9d 10Rats75.8% (at 3h)Indomethacin (10)69.4% (at 3h)[4]
Compound 6a 10Rats78.4% (at 3h)Celecoxib (10)62.5% (at 3h)[7]
Compound 16a 10Rats75.1% (at 3h)Celecoxib (10)62.5% (at 3h)[7]
Compound 2k 10Rats70.37% (at 5h)Etoricoxib (10)71.48% (at 5h)[9]
Compound 3g 10RatsComparable to IndomethacinIndomethacin (10)Not specified[6]

¹(6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone)

As shown, several pyridazinone derivatives (e.g., 9d, 6a, 16a ) exhibit anti-inflammatory activity superior to that of the standard drugs Indomethacin and Celecoxib in this acute model[4][7].

Analgesic Activity: Acetic Acid-Induced Writhing

This visceral pain model involves injecting acetic acid into the peritoneal cavity of a mouse, which induces characteristic stretching behaviors (writhes). The reduction in the number of writhes indicates analgesic activity.

Compound IDDose (mg/kg)Animal Model% Inhibition of WrithingComparator (Dose)% Inhibition (Comparator)Reference
Compound 8a 50Mice68.4%Not specifiedNot specified[8]
Compound 8b 50Mice65.8%Not specifiedNot specified[8]
Compound 8d 50Mice71.1%Not specifiedNot specified[8]
Compound 8e 50Mice63.2%Not specifiedNot specified[8]
Amide Derivatives ²Not specifiedMiceEquipotent to AspirinAspirinNot specified[1]

²(of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids)

The tested compounds demonstrate significant analgesic effects, with compound 8d showing the highest activity in its series[8]. Notably, many of these potent compounds were found to be void of the gastric ulcerogenic effects commonly associated with NSAIDs at their effective doses[4][8].

In Vitro COX-2 Inhibition and Selectivity

The in-vivo efficacy is strongly correlated with the compounds' ability to selectively inhibit the COX-2 enzyme in vitro. A higher selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is desirable, indicating a lower potential for COX-1 related side effects.

Compound IDCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (SI)ComparatorSI (Comparator)Reference
Compound 3g 43.84504.611.51Celecoxib11.78[6]
Compound 3d 67.23664.19.87Celecoxib11.78[6]
Compound 6a 53.01586.311.06Celecoxib11.78[6]
ABT-963 ³Not specifiedNot specified276Not specifiedNot specified[1]

³(A vicinally disubstituted pyridazinone)

The data reveals that compounds like 3g and 6a are not only highly potent inhibitors of COX-2, with IC₅₀ values in the nanomolar range, but also exhibit selectivity comparable to Celecoxib, a marketed COX-2 inhibitor[6].

Experimental Protocols

To ensure scientific integrity, the methodologies used to generate the above data must be robust and self-validating. Below are detailed protocols for the key animal models.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol assesses the ability of a test compound to inhibit acute inflammation.

Edema_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Induction & Measurement Phase cluster_analysis Data Analysis Acclimatize 1. Acclimatization (7 days, controlled environment) Fast 2. Fasting (18h pre-experiment, water ad libitum) Acclimatize->Fast Group 3. Animal Grouping (e.g., n=6 per group) Fast->Group Baseline 4. Baseline Paw Measurement (Using plethysmometer) Group->Baseline Dosing 5. Drug Administration (p.o.) - Vehicle Control - Positive Control (Indomethacin) - Test Compounds Baseline->Dosing Induce 6. Induction (60 min post-dosing) Inject 0.1 mL 1% Carrageenan (sub-plantar, right hind paw) Dosing->Induce Measure 7. Paw Volume Measurement (At 1, 2, 3, 4, 5 hours post-carrageenan) Induce->Measure Calculate 8. Calculation - Edema Volume = (Vt - V0) - % Inhibition = [1 - (ΔVtest / ΔVcontrol)] x 100 Measure->Calculate

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. The choice of a specific strain ensures consistency and comparability with historical data.

  • Acclimatization & Fasting: Animals are acclimatized for at least one week. Fasting overnight before the experiment is crucial to ensure consistent drug absorption after oral administration.

  • Grouping: Animals are randomly assigned to groups: Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).

  • Baseline Measurement: The initial volume of the right hind paw (V₀) is measured using a digital plethysmometer. This step is critical to account for inter-animal variability in paw size.

  • Drug Administration: Compounds are administered, typically orally (p.o.), one hour before the inflammatory insult. This allows time for the drug to be absorbed and reach effective concentrations.

  • Induction of Inflammation: 0.1 mL of a 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: Paw volume (Vₜ) is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The volume of edema (ΔV) is calculated as Vₜ - V₀. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.

Protocol: Acetic Acid-Induced Writhing in Mice

This protocol evaluates peripheral analgesic activity.

Step-by-Step Methodology:

  • Animals: Male Swiss albino mice (20-25g) are used.

  • Acclimatization & Grouping: Similar to the edema model, animals are acclimatized and randomly assigned to control and test groups.

  • Drug Administration: The vehicle, a reference analgesic (e.g., Aspirin), or test compounds are administered orally or intraperitoneally (i.p.).

  • Latency Period: A period of 30-60 minutes is allowed for drug absorption.

  • Induction of Writhing: A 0.6% (v/v) solution of acetic acid is injected i.p. at a volume of 10 mL/kg. Acetic acid acts as a chemical irritant, causing the release of endogenous pain mediators like prostaglandins and bradykinin, which stimulate nociceptors.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (a characteristic contraction of the abdomen and stretching of the hind limbs) is counted for a set period, typically 10-15 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the treated groups to the mean of the vehicle control group.

Other Therapeutic Applications

While anti-inflammatory and analgesic activities are predominant, the indenopyridazine and pyridazinone scaffolds have been investigated for other conditions:

  • Anticancer Activity: Novel 4H-indeno[1,2-b]pyridine derivatives have been synthesized and tested against human breast cancer cell lines (MCF7). One derivative, in particular, showed higher potency (IC₅₀ = 4.34 µM) than the standard chemotherapeutic drug doxorubicin (IC₅₀ = 5.40 µM)[10].

  • Antihypertensive Activity: Certain 4,5-dihydro-3(2H)-pyridazinone derivatives have been reported to possess antihypertensive properties[1].

Conclusion and Future Directions

The indeno[1,2-c]pyridazin-3-one core belongs to a highly versatile class of pyridazinone compounds with significant therapeutic potential. The collective evidence from numerous preclinical studies strongly supports the efficacy of these derivatives as potent anti-inflammatory and analgesic agents.

Key Insights:

  • The primary mechanism of action is selective COX-2 inhibition, which correlates with potent anti-inflammatory effects and a favorable gastric safety profile in animal models.

  • Specific indenopyridazine and pyridazinone analogues have demonstrated efficacy comparable or superior to established NSAIDs like indomethacin and selective inhibitors like celecoxib.

  • The chemical scaffold is amenable to modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Future Directions:

  • Systematic structure-activity relationship (SAR) studies on the indeno[1,2-c]pyridazine scaffold are warranted to identify the key structural motifs required for optimal COX-2 inhibition and in-vivo efficacy.

  • Promising lead compounds should be advanced into chronic inflammatory models, such as adjuvant-induced arthritis in rats, to evaluate their efficacy in conditions that more closely mimic human disease[11].

  • Comprehensive pharmacokinetic and safety pharmacology studies are necessary next steps for any compound considered for clinical development.

This guide consolidates the existing preclinical data, providing a strong rationale for the continued exploration of indeno[1,2-c]pyridazine and related pyridazinone derivatives as a promising source of next-generation anti-inflammatory and analgesic drugs.

References

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Link

  • Guccione, S., et al. (2003, February 15). Synthesis and biological evaluation of pyridazino[4,3-b]indoles and indeno[1,2-c]pyridazines as new ligands of central and peripheral benzodiazepine receptors. Il Farmaco. Link

  • Abdel-Aziz, M., et al. (2012, December 21). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archives of Pharmacal Research. Link

  • Gouda, M. A., et al. (2010). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. Link

  • Rubat, C., et al. (2002). Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. Arzneimittelforschung. Link

  • Abouzid, K. A. M., & el-Abhar, H. S. (2003, January 15). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research. Link

  • Hassan, G. S., et al. (2019, December 6). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry. Link

  • El-Sayed, M. A.-A., et al. (2017, June 29). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Molecules. Link

  • Hussein, M. A., et al. (2013, September 15). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry. Link

  • S. Nagini, et al. (2023, November 7). Synthesis and Biological Activity of Indeno-Pyridine and Indeno-Pyran Derivatives in One-Pot Reaction. Polycyclic Aromatic Compounds. Link

  • Abdel-Mottaleb, Y., et al. (2023, September 10). Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. Journal of Heterocyclic Chemistry. Link

  • Hassaneen, H. M., et al. (2010). Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives. Natural Science. Link

  • Hassan, G. S., et al. (2019, December 6). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry. Link

  • Edafiogho, I. O., et al. (1993). Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyridines. Arzneimittelforschung. Link

  • de Oliveira, R. S., et al. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Link

  • Al-Said, M. S., et al. (2012, June 30). Anticancer activity of novel indenopyridine derivatives. Molecules. Link

  • Kraynov, E., et al. (n.d.). Animal Models for Evaluation of Drug-Drug Interaction Potential of Biotherapeutics. Current Drug Metabolism. Link

  • Mondal, S., et al. (2021, February 9). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. Indian Journal of Pharmacy and Pharmacology. Link

Sources

structural confirmation of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one via X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Structural Confirmation of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques

For researchers developing fused heterocyclic systems—particularly indeno-pyridazine derivatives investigated as monoamine oxidase (MAO) inhibitors and intercalating agents—unambiguous structural elucidation is non-negotiable. The compound 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one presents a specific analytical challenge: confirming the regiochemistry of the fused ring system and the absolute configuration of the sp³ stereocenter at the C4a position.

Historical literature reveals that relying solely on standard spectroscopic methods for indeno[1,2-c]pyridazines has led to critical structural misassignments, particularly regarding substituent locations on the heterocyclic core[1]. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative techniques (2D NMR and MicroED) and provides a validated experimental workflow for absolute structural confirmation.

The Analytical Challenge: Why Standard Methods Fall Short

The 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold contains a partially saturated pyridazine ring fused to an indene system.

  • The Causality of NMR Ambiguity: While 1D ¹H and ¹³C NMR can confirm the functional groups, 2D NMR (HMBC, NOESY) often struggles with the fused junction. The lack of protons on the bridging quaternary carbons (C4b, C8a) means that Heteronuclear Multiple Bond Correlations (HMBC) must rely on weak 4-bond couplings to link the aliphatic C4a proton to the aromatic indene ring. Furthermore, NOESY cross-peaks can be misinterpreted due to the conformational flexibility of the partially saturated pyridazine ring.

  • The SCXRD Advantage: SCXRD does not rely on through-bond or through-space magnetic interactions; it directly maps electron density. It provides exact bond lengths, torsion angles, and the absolute configuration of the C4a stereocenter, acting as a self-validating system through internal agreement metrics (R-factors and the Flack parameter).

Methodological Comparison: SCXRD vs. Alternatives

To determine the most efficient path for structural confirmation, we compare SCXRD against High-Field 2D NMR and Cryo-Electron Diffraction (MicroED).

Analytical ParameterSingle-Crystal XRD (SCXRD)High-Field 2D NMR (800 MHz)MicroED (Electron Diffraction)
Primary Output 3D Electron Density MapMagnetic Resonance Frequencies3D Electrostatic Potential Map
Sample Requirement Single crystal (>10 μm)1–5 mg (solution state)Nanocrystals (<1 μm)
C4a Stereochemical Confidence Absolute (via anomalous dispersion)Relative (via NOESY/ROESY)High (but dynamic scattering issues)
Regiochemical Assignment UnambiguousProne to overlap/ambiguityUnambiguous
Turnaround Time 24–48 hours2–4 hours3–5 days (specialized facility)
Best Used For Final structural proof & patent filingRoutine bulk purity & reaction monitoringWhen large crystals cannot be grown

Data Synthesis: SCXRD remains the gold standard for absolute stereochemical and regiochemical proof, provided suitable crystals can be grown.

Structural Elucidation Workflow

The following decision tree illustrates the logical progression from synthesis to absolute structural confirmation.

G Start Synthesized 2H,3H,4H,4aH,5H- indeno[1,2-c]pyridazin-3-one NMR 1D/2D NMR Analysis (HMBC, NOESY) Start->NMR Ambiguity Regiochemical/Stereochemical Ambiguity at C4a/C4b? NMR->Ambiguity Cryst Crystal Growth (Slow Evaporation) Ambiguity->Cryst Yes, need 3D map Confirm Absolute Configuration & Regiochemistry Confirmed Ambiguity->Confirm No, NMR sufficient MicroED MicroED (Nanocrystals) Cryst->MicroED Microcrystals (<1 μm) SCXRD SCXRD Data Collection (Cu Kα Radiation) Cryst->SCXRD Single Crystals (>10 μm) Solve Structure Solution & Refinement (SHELXL) MicroED->Solve SCXRD->Solve Solve->Confirm

Workflow for the structural elucidation of indeno[1,2-c]pyridazinone derivatives.

Step-by-Step SCXRD Experimental Protocol

To ensure a self-validating and reproducible result, the following protocol details the crystallization, data acquisition, and refinement specifically optimized for indeno[1,2-c]pyridazinones.

Phase 1: Crystal Growth

Indeno[1,2-c]pyridazinones exhibit distinct planar hydrophobic regions and polar hydrogen-bonding faces (N-H and C=O).

  • Solvent Selection: Dissolve 10–15 mg of the purified 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one in 1–2 mL of HPLC-grade acetonitrile. Acetonitrile is historically proven to yield high-quality diffraction crystals for this compound class[2].

  • Evaporation: Puncture a septum with a 20-gauge needle and cap the vial. Allow for slow evaporation at ambient temperature (20–22 °C) in a vibration-free environment for 48–72 hours.

  • Harvesting: Select a crystal with well-defined faces, ideally measuring at least 0.1 × 0.1 × 0.05 mm.

Phase 2: Data Collection (The Causality of Source Selection)
  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer it to the diffractometer's cold stream (100 K). Rationale: Cryogenic temperatures minimize atomic thermal displacement parameters (B-factors), drastically improving high-angle resolution.

  • Radiation Choice: Use Cu Kα radiation (λ = 1.54184 Å) rather than Mo Kα. Rationale: Because the core molecule consists entirely of light atoms (C, H, N, O), Cu Kα provides a significantly stronger anomalous dispersion signal, which is mathematically required to calculate the Flack parameter and prove the absolute configuration of the C4a stereocenter.

  • Acquisition: Collect full sphere data using ω and φ scans to ensure high redundancy (aim for >4.0) and completeness (>99% up to θ = 67°).

Phase 3: Structure Solution and Refinement
  • Integration & Scaling: Process the raw frames using software such as APEX4 or CrysAlisPro. Apply multi-scan absorption corrections (SADABS).

  • Phase Solution: Solve the phase problem using intrinsic phasing (SHELXT). This will immediately reveal the heavy atom (C, N, O) connectivity and confirm the regiochemistry of the fused indeno-pyridazine core[3].

  • Refinement (SHELXL):

    • Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 .

    • Crucial Step for C4a: Locate the C4a proton in the difference Fourier map. Do not simply place it in a calculated position initially; finding it in the difference map proves the stereochemical assignment is supported by actual electron density.

    • Once located, refine the H-atoms using a riding model.

  • Validation: The structure is considered self-validated and publication-ready when the final R1​ is < 0.05, wR2​ is < 0.15, the Goodness-of-Fit (GooF) is near 1.0, and the Flack parameter is near 0.0 (with an esd < 0.1).

References

  • [2] Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors. Acta Crystallographica Section C Crystal Structure Communications. 2

  • [3] Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure−Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. 3

  • [1] Synthesis, structural reassignment, and biological activity of type B MAO inhibitors based on the 5H-indeno[1,2-c]pyridazin-5-one core. Journal of Medicinal Chemistry (PubMed). 1

Sources

A Comparative Guide to In Vitro Anti-Inflammatory Assay Cross-Validation for 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals engaged in the evaluation of novel anti-inflammatory compounds, the rigorous cross-validation of assay results is paramount. This guide provides an in-depth technical comparison of two widely adopted in vitro assays for the assessment of anti-inflammatory activity, contextualized for the analysis of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one and its analogs. The pyridazinone core is a recognized pharmacophore in compounds exhibiting anti-inflammatory properties, often through the modulation of pathways such as cyclooxygenase (COX) activity.[1][2] This document will detail the methodologies of a direct enzyme inhibition assay (Cyclooxygenase-2 Inhibition Assay) and a cell-based functional assay (LPS-Induced Nitric Oxide Production Assay), offering a comparative analysis of their performance, and the scientific rationale behind their use.

Introduction to 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one and its Anti-Inflammatory Potential

The 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one scaffold represents a class of heterocyclic compounds with a diverse range of biological activities, including anti-inflammatory, analgesic, and cardiotonic effects.[3][4] The anti-inflammatory properties of pyridazinone derivatives have been linked to their ability to modulate key mediators of the inflammatory cascade.[2][5] Therefore, robust and reliable in vitro assays are essential for the initial screening and characterization of these compounds. This guide focuses on two distinct yet complementary assays to provide a comprehensive preclinical evaluation.

Primary Assay: Cyclooxygenase-2 (COX-2) Inhibition Assay

The Cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved gastric safety profiles.[2][6] A direct, enzyme-based assay provides a clear measure of a compound's ability to interact with this specific molecular target.

Scientific Rationale

This assay directly quantifies the inhibitory effect of a test compound on the activity of recombinant human COX-2. By comparing the inhibition of COX-2 to that of the constitutively expressed COX-1 isoform, a selectivity index (SI) can be calculated, which is a critical parameter for predicting the therapeutic window of a potential drug candidate.[7] The assay's trustworthiness is established through the use of a highly purified enzyme, a specific substrate (arachidonic acid), and a well-characterized positive control inhibitor (e.g., celecoxib).[8][9]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[10]

  • Reagent Preparation:

    • Reconstitute lyophilized human recombinant COX-2 enzyme in the provided assay buffer and store on ice.

    • Prepare a 10X stock solution of the 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one test compound and a positive control (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of arachidonic acid (substrate) and a fluorometric probe (e.g., Amplex Red) in the assay buffer.

  • Assay Plate Setup (96-well black microplate):

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 10 µL of 10X positive control solution.

    • Test Sample (S): 10 µL of 10X test compound solution at various concentrations.

    • Solvent Control: If the final solvent concentration exceeds 1%, include a control with the corresponding solvent concentration.

  • Reaction Initiation and Measurement:

    • Prepare a Reaction Mix containing Assay Buffer, COX-2 enzyme, and the fluorometric probe.

    • Add 80 µL of the Reaction Mix to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation/Emission = 535/587 nm) in a microplate reader at 25°C for 5-10 minutes.[10]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of the COX-2 Inhibition Assay Workflow

COX2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Compound, Substrate) Plate Prepare 96-well Plate (Controls, Samples) Reagents->Plate Mix Add Reaction Mix (Enzyme, Probe) Plate->Mix Incubate Incubate (10-15 min) Mix->Incubate Initiate Add Substrate (Arachidonic Acid) Incubate->Initiate Read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) Initiate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Comparative Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

To complement the direct enzyme inhibition data, a cell-based assay provides insights into the compound's activity in a more physiologically relevant context. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a well-established method for evaluating anti-inflammatory potential.[11][12]

Scientific Rationale

This assay measures the ability of a test compound to suppress the inflammatory response in a cellular model. RAW 264.7 murine macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide, via the induction of inducible nitric oxide synthase (iNOS).[13] By quantifying the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent, the anti-inflammatory activity of the compound can be determined.[14] This assay provides a functional readout of the compound's effect on a key inflammatory signaling pathway.

Experimental Protocol: Nitric Oxide Inhibition Assay
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.[13]

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[12]

  • Compound Treatment and Stimulation:

    • Replace the culture medium with fresh medium containing various concentrations of the 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one test compound.

    • Incubate for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[14]

    • Incubate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[11]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value from the dose-response curve.

Visualization of the Nitric Oxide Production Pathway and Assay

NO_Pathway_Assay cluster_pathway Cellular Pathway cluster_assay Assay Workflow LPS LPS TLR4 TLR4 Receptor LPS->TLR4 iNOS_Induction iNOS Induction TLR4->iNOS_Induction NO_Production NO Production iNOS_Induction->NO_Production Seed_Cells Seed RAW 264.7 Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Add_LPS Add LPS (1 µg/mL) Add_Compound->Add_LPS Incubate_24h Incubate 24h Add_LPS->Incubate_24h Griess_Assay Griess Assay on Supernatant Incubate_24h->Griess_Assay Measure_Absorbance Measure Absorbance (540 nm) Griess_Assay->Measure_Absorbance Indeno_Pyridazinone Indeno[1,2-c]pyridazin-3-one Indeno_Pyridazinone->iNOS_Induction Inhibition

Caption: LPS-induced NO production pathway and assay workflow.

Performance Comparison and Cross-Validation

The cross-validation of results from these two distinct assays provides a more comprehensive understanding of the anti-inflammatory profile of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one derivatives.

ParameterCOX-2 Inhibition AssayLPS-Induced Nitric Oxide Production Assay
Assay Type Enzyme Inhibition (Biochemical)Cell-Based Functional
Primary Endpoint Direct inhibition of COX-2 activity (IC50)Inhibition of NO production (IC50)
Key Insights Target-specific activity, selectivity vs. COX-1Cellular efficacy, potential off-target effects, cytotoxicity
Typical IC50 Range For potent pyridazinone derivatives, can be in the sub-micromolar to low micromolar range.[4][5]Typically in the low to mid-micromolar range.[12]
Throughput HighMedium to High
Complexity Low to MediumMedium
Relevance High for target engagementHigh for physiological context

A strong correlation between potent COX-2 inhibition and the suppression of NO production would suggest that the primary mechanism of anti-inflammatory action for the test compound is through the COX-2 pathway. Discrepancies in the results, however, can be equally informative. For instance, a compound that is a weak COX-2 inhibitor but strongly suppresses NO production may have an alternative mechanism of action, such as inhibiting iNOS expression or activity. Conversely, a potent COX-2 inhibitor with weak activity in the cell-based assay may have poor cell permeability or be subject to efflux pumps.

Conclusion

The dual-assay approach described in this guide provides a robust framework for the initial characterization and cross-validation of the anti-inflammatory properties of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one derivatives. By integrating a direct enzyme inhibition assay with a functional cell-based assay, researchers can gain a more complete understanding of a compound's mechanism of action, cellular efficacy, and potential for further development. This self-validating system, where the results of one assay inform and corroborate the other, is essential for making sound decisions in the drug discovery pipeline.

References

  • Cignarella, G., Barlocco, D., Pinna, G.A., Loriga, M., Curzu, M.M., Tofanetti, O., Germini, M., Cazzulani, P., & Cavalletti, E. (1988). Synthesis and biological evaluation of substituted benzo[h]cinnolinones and 3H-benzo[4][15]cyclohepta[1,2-c]pyridazin-3-ones. Il Farmaco, 43(2), 169-179.

  • Rukchay, R., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Musa sapientum L. (Male bud, banana blossom). Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73.
  • Tsai, Y. C., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 547-557.
  • Weldon, R. B., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 171(2), e205-e210.
  • Abdelgawad, M. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 164, 108225.
  • Cignarella, G., et al. (1988). 5H-indeno[1,2-c]pyridazine-3-ones. Il Farmaco, 43, 169–179.
  • El-Sayed, M. A. A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2), e22173.
  • Jo, E., et al. (2017). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Cignarella, G., et al. (1986). Cardiotonic agents. 4. Synthesis and biological evaluation of N-substituted 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-ones: rigid structures derived from CI-930 and analogues. Journal of Medicinal Chemistry, 29(11), 2142-2148.
  • Frederick, R., et al. (2004). Three 5H-Indeno[1,2-c]pyridazin-5-one Derivatives, Potent Type-B Monoamine Oxidase Inhibitors.
  • Xu, Y., et al. (2023).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Lee, S., et al. (2025). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Immunology, 16, 1461828.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Wang, D., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 239, 114521.
  • Abdel-Maksoud, M. S., et al. (2020). Synthesis, biological evaluation and molecular docking of novel pyrazole derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 96, 103607.
  • Ghorbani, A., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 9(8), 753-759.
  • Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
  • Park, J. H., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 147-153.
  • Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
  • Data from the in vitro COX-1/COX-2 enzyme inhibition assay of the... - ResearchGate. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one (CAS No. 69099-74-7). As a novel heterocyclic compound, comprehensive toxicological data is not yet available. Therefore, this guide is built upon the principles of chemical analogy, drawing from the known hazard profiles of structurally related compounds, including the pyridazinone and indene cores. It is imperative to treat this compound as potentially hazardous and to adhere to the stringent protocols outlined below until more specific data becomes available.

Hazard Analysis and Risk Assessment: An Inferential Approach

Given the absence of a specific Safety Data Sheet (SDS) for 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one, a conservative risk assessment is necessary. Structurally similar compounds, such as 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- and 3(2H)-Pyridazinone, exhibit a range of hazards.[1][2] Based on these analogs, it is prudent to assume that 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2]

Inferred Hazard Classifications:

Hazard ClassInferred GHS CategoryBasis for Inference
Acute Toxicity, OralCategory 4Based on data for 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-[1]
Skin Corrosion/IrritationCategory 2Based on data for 3(2H)-Pyridazinone and 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-[1][2]
Serious Eye Damage/IrritationCategory 2ABased on data for 3(2H)-Pyridazinone and 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Based on data for 3(2H)-Pyridazinone and 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-[1][2]

This proactive approach to hazard assessment ensures that all personnel are protected against potential, uncharacterized risks. All handling procedures should reflect these inferred hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one. The following multi-layered approach is mandatory for all personnel.

All manipulations of solid or dissolved 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one should be conducted within a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a continuous airflow and be regularly inspected to ensure its proper functioning.

The following table outlines the minimum required PPE for handling this compound.

Body PartPPE SpecificationRationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection against splashes and airborne particles.[3]
Hands Nitrile gloves (double-gloving recommended)Protects against skin contact and absorption.[3]
Body A lab coat with long sleevesPrevents contamination of personal clothing.[3]
Respiratory A NIOSH-approved respirator with appropriate cartridgesRecommended for handling larger quantities or when engineering controls are not sufficient.
Feet Closed-toe shoesProtects against spills.

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers: Don shoe covers before entering the designated handling area.

  • Gown/Lab Coat: Put on a disposable gown or a dedicated lab coat.

  • Hair/Beard Covers: If applicable, don hair and beard covers.

  • Mask/Respirator: Fit the respirator or mask to your face, ensuring a proper seal.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield.

  • Gloves: Don the first pair of gloves, tucking the cuffs under the sleeves of the gown. Don the second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior.

  • Gown/Lab Coat and Outer Shoe Covers: Remove the gown and shoe covers, turning them inside out as you remove them.

  • Face Shield/Goggles: Remove the face shield and goggles from the back.

  • Mask/Respirator: Remove the mask or respirator from the back.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise operational plan is essential for safe handling and disposal.

  • Preparation: Before handling, ensure all necessary PPE is correctly donned and the chemical fume hood is operational.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: All reactions involving this compound must be conducted in a closed system within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

All waste generated from handling 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one must be treated as hazardous waste.

  • Solid Waste: Contaminated solids (e.g., weigh boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

  • Waste Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.
Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the PPE selection and waste disposal workflows.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling Required AssessHazards Assess Hazards (Inferred from Analogs) Start->AssessHazards SelectGoggles Chemical Splash Goggles + Face Shield AssessHazards->SelectGoggles Eye/Face Hazard SelectGloves Double Nitrile Gloves AssessHazards->SelectGloves Skin Contact Hazard SelectCoat Lab Coat AssessHazards->SelectCoat Body Contamination SelectRespirator NIOSH-Approved Respirator (If necessary) AssessHazards->SelectRespirator Inhalation Hazard VerifyFit Verify Proper Fit and Function SelectGoggles->VerifyFit SelectGloves->VerifyFit SelectCoat->VerifyFit SelectRespirator->VerifyFit Proceed Proceed with Handling VerifyFit->Proceed

Caption: PPE Selection Workflow for Handling 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one.

Waste_Disposal_Workflow cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal Start Waste Generated SolidWaste Solid Waste (Gloves, Paper Towels) Start->SolidWaste LiquidWaste Liquid Waste (Solutions, Solvents) Start->LiquidWaste SharpsWaste Sharps Waste (Needles, Glassware) Start->SharpsWaste SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Puncture-Proof Sharps Container SharpsWaste->SharpsContainer Store Store in Designated Waste Accumulation Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Schedule Schedule Pickup with EHS Department Store->Schedule End Disposed Schedule->End

Caption: Waste Disposal Workflow for 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one.

References

  • 2H,3H,5H-indeno[1,2-c]pyridazine-3,5-dione - NextSDS. (n.d.). Retrieved from [Link]

  • 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one | AMERICAN ELEMENTS. (n.d.). Retrieved from [Link]

  • Alqahtani, A. M., Alkbaysi, S. I., El-Sayed, W. M., & Muathen, H. (2025). Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. Chemical biology & drug design.
  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO.,LTD. Retrieved from [Link]

  • Sergeev, A. G., & Gevorgyan, V. (2025). Pyridazine derived drugs (a) and agrochemicals (b).
  • Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. (2024, June 5). Future Medicinal Chemistry.
  • 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-. (n.d.). PubChem. Retrieved from [Link]

  • Alqahtani, A. M., Alkbaysi, S. I., El-Sayed, W. M., & Muathen, H. (2025).
  • 3(2H)-Pyridazinone. (n.d.). PubChem. Retrieved from [Link]

  • 安全データシート. (n.d.). FUJIFILM Wako Chemicals.
  • Alqahtani, A. M., Alkbaysi, S. I., El-Sayed, W. M., & Muathen, H. (2025). Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole‐Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs.
  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024, June 22). Journal of Medicinal Chemistry.
  • SAFETY DATA SHEET. (2018, November 26). Thermo Fisher Scientific.
  • ICSC 0730 - INDENO(1,2,3-cd)PYRENE. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO.,LTD. Retrieved from [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.